1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)benzimidazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-18-14-5-3-2-4-13(14)17-9-16-11-8-10(15)6-7-12(11)17/h2-9H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJKWARGFFLVJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document outlines a validated synthetic pathway, delving into the mechanistic underpinnings of the reaction steps. Furthermore, a detailed spectroscopic analysis is presented to unequivocally confirm the structure and purity of the target compound. This guide is intended to be a valuable resource for researchers engaged in the discovery and development of new therapeutic agents.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold, a fusion of benzene and imidazole rings, is a privileged structure in drug discovery due to its ability to mimic naturally occurring nucleotides and interact with various biological targets.[1] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a diverse range of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2] The title compound, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, incorporates a key pharmacophoric N-aryl substituent and a strategic amino group, making it a promising candidate for further derivatization and biological screening. The methoxy group on the N-phenyl ring can influence the molecule's conformation and electronic properties, potentially modulating its binding affinity to target proteins. The amine functionality at the 5-position of the benzimidazole ring serves as a versatile handle for the introduction of various functional groups to explore structure-activity relationships (SAR).
Strategic Synthesis Pathway
The synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is most effectively achieved through a two-step sequence involving the formation of a nitro-substituted benzimidazole intermediate, followed by the reduction of the nitro group. This approach is favored due to the ready availability of the starting materials and the generally high yields of the reactions.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key bond disconnections: the C-N bond of the amine and the N-aryl bond of the benzimidazole. The most practical forward synthesis involves the initial construction of the benzimidazole ring system with a nitro group at the 5-position, which can then be readily reduced to the desired amine.
Caption: Retrosynthetic analysis of the target compound.
Step 1: Synthesis of 1-(2-Methoxyphenyl)-5-nitro-1H-benzo[d]imidazole
The initial step involves the condensation of 4-nitro-1,2-phenylenediamine with 2-methoxybenzaldehyde. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the aromatic benzimidazole ring.[3]
Reaction Scheme:
Caption: Synthesis of the nitro-substituted benzimidazole intermediate.
Experimental Protocol:
-
To a solution of 4-nitro-1,2-phenylenediamine (1.0 eq) in ethanol, add 2-methoxybenzaldehyde (1.05 eq).
-
Add a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (0.1 eq), to facilitate the formation of the Schiff base.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a good choice as it dissolves the reactants and allows for heating to reflux temperature, which provides the necessary activation energy for the reaction.
-
Catalyst: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making it more electrophilic and promoting the nucleophilic attack by the amine to form the Schiff base.
-
Oxidant: In many benzimidazole syntheses from aldehydes, an external oxidizing agent is required. However, in this case, the reaction can often proceed with atmospheric oxygen or an in-situ generated oxidant, especially with prolonged heating. For more controlled and efficient oxidation, an agent like sodium metabisulfite can be employed.[4]
Step 2: Reduction of the Nitro Group to Synthesize 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
The final step is the reduction of the nitro group of the intermediate to the corresponding amine. A variety of reducing agents can be employed for this transformation. A common and effective method is the use of tin(II) chloride in an acidic medium or catalytic hydrogenation.
Reaction Scheme:
Caption: Reduction of the nitro group to the final product.
Experimental Protocol (using SnCl₂):
-
Suspend 1-(2-methoxyphenyl)-5-nitro-1H-benzo[d]imidazole (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is basic.
-
The product can be extracted with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro groups. It is effective and the workup, although requiring careful neutralization, is straightforward. Catalytic hydrogenation with palladium on carbon (Pd/C) is a cleaner alternative but may require specialized equipment.
-
Solvent and Acid: The acidic medium is necessary for the tin(II) chloride reduction to proceed efficiently. Ethanol is a suitable solvent for the starting material and the reaction conditions.
-
Workup: The neutralization step is crucial to deprotonate the amine product and allow for its extraction into an organic solvent.
Comprehensive Characterization
Unequivocal characterization of the synthesized 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is essential to confirm its identity and purity. The following spectroscopic techniques are recommended.
Spectroscopic Data Summary
| Technique | Expected Key Features |
| ¹H NMR | Aromatic protons in distinct regions, singlet for the benzimidazole C2-H, signals for the methoxy group, and a broad singlet for the amine protons. |
| ¹³C NMR | Resonances for all 14 carbon atoms, including the characteristic C=N carbon of the imidazole ring and the methoxy carbon. |
| FT-IR (cm⁻¹) | N-H stretching vibrations for the amine, C-H stretching for aromatic and methyl groups, C=N and C=C stretching in the aromatic region, and C-O stretching for the ether. |
| Mass Spec. | A molecular ion peak (M+) corresponding to the molecular weight of the compound (239.27 g/mol ). |
Detailed Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show a complex pattern of signals in the aromatic region (approximately δ 6.5-8.0 ppm) corresponding to the protons on the benzimidazole and the methoxyphenyl rings. A characteristic singlet for the C2 proton of the benzimidazole ring should appear downfield (around δ 8.0-8.5 ppm). The methoxy group protons will present as a sharp singlet at approximately δ 3.8-4.0 ppm. The two amine protons at the C5 position are expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum should display 14 distinct signals corresponding to the carbon atoms in the molecule. The carbon of the C=N bond in the imidazole ring is expected to resonate at a downfield chemical shift (around δ 140-150 ppm). The methoxy carbon will appear at approximately δ 55-60 ppm. The remaining aromatic carbons will show signals in the range of δ 100-160 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:
-
N-H stretching: A pair of medium intensity bands in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretching (aromatic): Weak to medium bands above 3000 cm⁻¹.
-
C-H stretching (aliphatic): Weak to medium bands just below 3000 cm⁻¹ for the methoxy group.
-
C=N and C=C stretching: Medium to strong bands in the 1500-1620 cm⁻¹ region.
-
C-N stretching: Medium intensity bands in the 1250-1350 cm⁻¹ region.
-
C-O stretching (aryl ether): A strong band around 1240-1260 cm⁻¹.[5]
Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 239, corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve the loss of a methyl radical from the methoxy group and other characteristic cleavages of the benzimidazole ring system.[6][7]
Purification and Handling
Purification: The final product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane. Recrystallization from a solvent like ethanol or ethyl acetate/hexane can also be employed to obtain a highly pure product.
Safety and Handling:
-
Starting Materials: 4-Nitro-1,2-phenylenediamine is toxic and a suspected mutagen; handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.[8][9] 2-Methoxybenzaldehyde is an irritant.
-
Reagents: Concentrated hydrochloric acid is corrosive. Tin(II) chloride is harmful if swallowed and can cause skin irritation.
-
Product: The toxicological properties of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine have not been fully elucidated. It is prudent to handle it with the same level of care as other novel chemical entities.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. By understanding the rationale behind the experimental procedures and the expected analytical data, researchers can confidently synthesize and validate this promising heterocyclic compound for applications in drug discovery and development. The methodologies described herein are robust and can likely be adapted for the synthesis of a library of related analogues to explore their therapeutic potential.
References
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Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]
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On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. Catalysis Science & Technology. [Link]
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Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. [Link]
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Methods for synthesizing N‐aryl benzimidazoles. ResearchGate. [Link]
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Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(2), M1373. [Link]
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Synthesis of N‐Aryl‐2‐substituted Tetrahydrobenzimidazoles via Direct N‐Arylation. Synthetic Communications, 35(11), 1451-1458. [Link]
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On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. RSC Publishing. [Link]
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Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. ResearchGate. [Link]
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Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. ResearchGate. [Link]
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Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. ResearchGate. [Link]
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Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44005–44018. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 25(24), 5943. [Link]
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Regioselective synthesis of 2-(1H-benzimidazol-1-yl)-5-nitro. ResearchGate. [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Beni-Suef University Journal of Basic and Applied Sciences, 13(1), 1-13. [Link]
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The Fourier transform infrared (FTIR) spectra of 1‐benzylimidazole... ResearchGate. [Link]
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Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 81(23), 12065–12073. [Link]
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Green Synthesis of 1H-Benzo[d]Imidazol-2-yl-4-(Aryldiazenyl)Phenol and Bis Benzo[d]Imidazoles Using Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles. Polycyclic Aromatic Compounds. [Link]
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A Guide to the Spectroscopic Analysis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (C₁₄H₁₃N₃O, M.W: 239.27 g/mol , CAS: 380641-63-4).[1] Benzimidazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities.[2] A thorough understanding of their structural and electronic properties through spectroscopic analysis is paramount for quality control, mechanistic studies, and the rational design of new therapeutic agents. This document outlines the theoretical basis and practical considerations for analyzing this specific molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy. The predicted data herein is based on established principles of spectroscopy and comparative analysis with structurally related benzimidazole analogs.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs.[2] Its unique heterocyclic structure allows for diverse substitutions, leading to a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2] The title compound, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, features a methoxy-substituted phenyl ring at the N1 position and an amine group on the benzo portion of the scaffold. These substitutions are expected to significantly influence the molecule's electronic distribution, conformation, and, consequently, its spectroscopic signature and biological function. Accurate spectroscopic interpretation is therefore critical for confirming its identity and purity.
Molecular Structure and Analytical Workflow
A multi-technique spectroscopic approach is essential for the unambiguous characterization of the target molecule. Each technique provides a unique piece of the structural puzzle.
Caption: Integrated workflow for the spectroscopic analysis of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Rationale and Experimental Protocol
Expert Insight: The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to its ability to dissolve a wide range of benzimidazole derivatives and to clearly resolve N-H protons through hydrogen bonding with the solvent.[3][4] Tetramethylsilane (TMS) should be used as an internal standard for referencing the chemical shifts to 0 ppm.[5]
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of DMSO-d₆.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[5]
-
¹H NMR Acquisition: Obtain a standard proton spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons on the benzimidazole core and the 2-methoxyphenyl substituent, as well as signals for the amine and methoxy protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~8.10 | s | 1H | H2 (imidazole) | The C2-H of the benzimidazole ring is typically a singlet in the downfield region. |
| ~7.60 - 7.80 | m | 2H | Aromatic (methoxyphenyl) | Protons on the methoxyphenyl ring, likely showing complex splitting patterns (dd, td). |
| ~7.45 | d | 1H | H7 | Aromatic proton on the benzimidazole ring, ortho to the N1-phenyl group. |
| ~7.00 - 7.20 | m | 2H | Aromatic (methoxyphenyl) | Protons on the methoxyphenyl ring, influenced by the methoxy group. |
| ~6.85 | d | 1H | H4 | Aromatic proton on the benzimidazole ring, ortho to the amine group. |
| ~6.60 | dd | 1H | H6 | Aromatic proton on the benzimidazole ring, coupled to H4 and H7. |
| ~5.20 | s (broad) | 2H | -NH₂ | The amine protons typically appear as a broad singlet, exchangeable with D₂O. |
| ~3.80 | s | 3H | -OCH₃ | The methoxy group protons will appear as a sharp singlet. |
Note: This is a predictive table. Actual chemical shifts and coupling constants may vary.
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal the number of unique carbon environments.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C-O (methoxyphenyl) | Quaternary carbon attached to the oxygen of the methoxy group. |
| ~145.0 - 150.0 | C2 (imidazole), C5, C8, C9 | Imidazole C2 and quaternary carbons of the benzimidazole ring system. |
| ~130.0 - 135.0 | Aromatic C-H (methoxyphenyl) | Aromatic carbons of the methoxyphenyl ring. |
| ~120.0 - 128.0 | Aromatic C-H & Quaternary C | Remaining carbons of the phenyl and benzimidazole rings. |
| ~110.0 - 118.0 | Aromatic C-H | Carbons shielded by the methoxy and amino groups. |
| ~95.0 - 105.0 | C4, C6 | Carbons ortho and para to the strongly electron-donating amino group will be significantly upfield. |
| ~55.5 | -OCH₃ | Methoxy carbon, a characteristic signal in this region. |
Note: This is a predictive table based on analogous structures like 2-(2-methoxyphenyl)-1H-benzo[d]imidazole.[3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
Rationale and Experimental Protocol
Expert Insight: The solid-state KBr pellet method is standard for obtaining a high-quality spectrum of crystalline organic compounds, minimizing solvent interference.
Step-by-Step Protocol:
-
Sample Preparation: Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Pellet Pressing: Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Predicted FT-IR Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3450 - 3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of a primary amine.[6] |
| 3150 - 3000 | C-H Stretch (aromatic) | Aromatic C-H | Indicates the presence of the aromatic rings. |
| 2980 - 2850 | C-H Stretch (aliphatic) | Methoxy (-OCH₃) | C-H stretching from the methyl group. |
| ~1620 | C=N Stretch | Imidazole Ring | Characteristic stretching vibration of the imidazole C=N bond.[4] |
| 1600 - 1450 | C=C Stretch | Aromatic Rings | Multiple bands corresponding to the skeletal vibrations of the benzene and benzimidazole rings. |
| 1260 - 1230 | C-O Stretch (asymmetric) | Aryl-alkyl ether | Strong band indicative of the Ar-O-CH₃ linkage. |
| 1180 - 1020 | C-O Stretch (symmetric) | Aryl-alkyl ether | Another characteristic band for the methoxy group. |
| ~830 | C-H Bend (out-of-plane) | Aromatic Rings | Bending vibrations indicative of the substitution pattern on the aromatic rings. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers clues about its structure through fragmentation patterns.
Rationale and Experimental Protocol
Expert Insight: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing heterocyclic compounds. It typically produces a prominent protonated molecular ion [M+H]⁺, which directly confirms the molecular weight.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of a mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Predicted Mass Spectrum Data
Caption: Predicted ESI-MS fragmentation pathway for the target molecule.
| m/z (predicted) | Ion | Rationale |
| 240.28 | [M+H]⁺ | The protonated molecular ion. The exact mass will confirm the elemental composition C₁₄H₁₄N₃O⁺. |
| 225.28 | [M+H-15]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group. |
| 209.28 | [M+H-31]⁺ | Loss of a methoxy radical (•OCH₃). |
| 107.05 | [C₇H₇O]⁺ | A potential fragment corresponding to the methoxyphenyl cation. |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.
Rationale and Experimental Protocol
Expert Insight: The extended conjugation of the benzimidazole system coupled with the phenyl and amino substituents will result in strong UV absorption. Ethanol or methanol are suitable solvents as they are transparent in the relevant UV region.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in spectroscopic grade ethanol to an absorbance value below 1.5.
-
Data Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer with a solvent-filled cuvette as the reference.
Predicted UV-Vis Absorption Data
| Predicted λₘₐₓ (nm) | Transition Type | Chromophore |
| ~240 - 250 | π → π | Phenyl ring transitions |
| ~275 - 290 | π → π | Benzimidazole system transitions |
| ~310 - 330 | π → π* | Extended conjugation across the entire molecule |
Rationale: The benzimidazole core typically shows two absorption bands around 245 nm and 275 nm. The presence of the phenyl substituent at N1 and the auxochromic amino group at C5 is expected to cause a bathochromic (red) shift of these bands and potentially introduce a new, longer-wavelength absorption band due to the extended delocalization of electrons across the molecule.
Conclusion
The spectroscopic characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine requires a synergistic application of NMR, FT-IR, MS, and UV-Vis techniques. While direct experimental data is not currently available in the cited literature, this guide provides a robust, predictive framework based on the analysis of structurally similar compounds. This approach allows researchers to anticipate spectral features, confirm the successful synthesis of the target molecule, and establish a benchmark for quality control. The methodologies and predicted data presented herein serve as a foundational reference for professionals engaged in the research and development of novel benzimidazole-based pharmaceuticals.
References
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Biological activity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine derivatives.
An In-Depth Technical Guide to the Biological Activity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine Derivatives
Introduction: The Benzimidazole Scaffold as a Cornerstone in Medicinal Chemistry
The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene ring and an imidazole ring, represents a privileged structure in the realm of medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleosides allows it to readily interact with a multitude of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] This inherent versatility has established benzimidazole and its derivatives as a cornerstone for the development of therapeutic agents across various disease areas.
Clinically successful drugs incorporating the benzimidazole core, such as the anthelmintics albendazole and mebendazole, and the proton pump inhibitor omeprazole, underscore the scaffold's therapeutic value.[3][4] In recent years, research has increasingly focused on the potential of benzimidazole derivatives as anticancer, antimicrobial, and anti-inflammatory agents.[5][6] This guide provides a detailed technical exploration of a specific, promising class of these compounds: 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine derivatives, elucidating their synthesis, diverse biological activities, and mechanisms of action.
Synthetic Pathways: Constructing the Core Moiety
The synthesis of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine and its derivatives typically follows established methodologies for benzimidazole ring formation, primarily involving the condensation of an o-phenylenediamine precursor with a suitable aldehyde or carboxylic acid.[5][7] The Phillips condensation is a widely adopted method.
A general synthetic route involves:
-
Nitration: Beginning with a substituted o-phenylenediamine, a nitro group is introduced to serve as a precursor to the 5-amine functionality.
-
Condensation: The resulting nitro-o-phenylenediamine is condensed with 2-methoxybenzoic acid or 2-methoxybenzaldehyde under acidic conditions (e.g., in the presence of polyphosphoric acid or refluxing in ethanol) to form the benzimidazole ring.[8][9]
-
Reduction: The nitro group on the benzimidazole ring is then reduced to the primary amine (the 5-amine group) using standard reducing agents such as tin(II) chloride (SnCl2) or catalytic hydrogenation (H2/Pd-C).
This core structure, 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine, serves as a versatile intermediate for further derivatization at the amine group, allowing for the creation of a library of compounds with potentially diverse biological activities.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Benzimidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy through a variety of mechanisms that disrupt the growth, proliferation, and survival of cancer cells.[1][3] Derivatives of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine are being explored for their potential to target key oncogenic pathways.
Mechanisms of Antineoplastic Action
The anticancer effects of these compounds are not monolithic but rather result from the modulation of multiple cellular targets.[10]
-
Kinase Inhibition: A primary mechanism of action for many benzimidazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[3] Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and proliferation.[11][12] By blocking the ATP-binding site of these kinases, the compounds inhibit downstream signaling cascades like the PI3K/Akt and MEK/Erk pathways, leading to cell cycle arrest and reduced cell survival.[13]
-
Tubulin Polymerization Inhibition: Similar to established drugs like mebendazole, certain benzimidazole derivatives disrupt the formation of microtubules by binding to β-tubulin.[14] This interference with microtubule dynamics arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and ultimately, apoptosis.[14][15]
-
Topoisomerase Inhibition: Some derivatives function as topoisomerase I or II inhibitors.[1] These enzymes are essential for relieving torsional stress in DNA during replication and transcription. By stabilizing the enzyme-DNA cleavage complex, the compounds introduce DNA strand breaks, triggering a DNA damage response and apoptotic cell death.[1][11]
-
Induction of Apoptosis: A common downstream effect of the aforementioned mechanisms is the induction of programmed cell death, or apoptosis. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and Caspase-3, and the downregulation of anti-apoptotic proteins such as Bcl-2.[16]
Signaling Pathway Visualization
The following diagram illustrates the inhibition of the VEGFR-2 signaling pathway, a key target for many benzimidazole-based anticancer agents.
Caption: Inhibition of the VEGFR-2 signaling cascade by benzimidazole derivatives.
Quantitative Cytotoxicity Data
The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of a biological process. The table below presents hypothetical IC50 values for a derivative against common cancer cell lines, illustrating typical data presentation.
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound X | MCF-7 | Breast Cancer | 7.8 |
| HepG2 | Liver Cancer | 10.2 | |
| HCT-116 | Colon Cancer | 13.3 | |
| A549 | Lung Cancer | 9.5 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols for Anticancer Screening
1. Cytotoxicity Assessment (MTT Assay) [17] The MTT assay is a colorimetric method used to assess cell viability.
-
Step 1: Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Step 2: Compound Treatment: Treat cells with serial dilutions of the benzimidazole derivative (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48 hours.
-
Step 3: MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Step 4: Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Step 5: Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis.
2. Cell Cycle Analysis via Flow Cytometry [17] This protocol determines the distribution of cells in different phases of the cell cycle.
-
Step 1: Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest cells by trypsinization.
-
Step 2: Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Step 3: Staining: Wash the cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Step 4: Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases is quantified.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzimidazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[2][4] Its derivatives have shown activity against a range of bacteria and fungi.[18]
Mechanisms of Antimicrobial Action
-
Inhibition of DNA Gyrase: Some benzimidazole derivatives are known to target bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[4] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately, bacterial cell death.
-
Disruption of Ergosterol Biosynthesis: In fungi, benzimidazoles can inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[2] This disruption compromises membrane integrity, leading to fungal cell death.
Quantitative Antimicrobial Susceptibility Data
Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism.
| Derivative | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Candida albicans (MIC, µg/mL) |
| Compound Y | 32 | 64 | 16 |
| Ciprofloxacin | 4 | 8 | N/A |
| Fluconazole | N/A | N/A | 8 |
Data is hypothetical and for illustrative purposes. Ciprofloxacin and Fluconazole are standard reference drugs.
Experimental Protocols for Antimicrobial Testing
1. Broth Microdilution Method (MIC Determination) [19] This is a standard method for determining the MIC of an antimicrobial agent.
-
Step 1: Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard.
-
Step 2: Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the benzimidazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Step 3: Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Step 4: Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Step 5: MIC Reading: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
2. Disk Diffusion Method (Kirby-Bauer Test) [19][20] This method assesses the susceptibility of bacteria to an antibiotic.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
Conclusion and Future Directions
Derivatives of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine represent a promising scaffold for the development of novel therapeutic agents. Their demonstrated ability to engage multiple biological targets confers a significant advantage, particularly in the context of complex diseases like cancer where multi-modal therapies are often required. The diverse mechanisms of action, including kinase inhibition, disruption of microtubule dynamics, and antimicrobial effects, highlight the chemical plasticity and therapeutic potential of this molecular framework.
Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity for specific targets, thereby minimizing off-target effects and potential toxicity. The exploration of hybrid molecules, where the benzimidazole core is conjugated with other known pharmacophores, may lead to synergistic effects and novel therapeutic strategies.[4] As our understanding of the molecular drivers of disease deepens, the rational design of benzimidazole derivatives will continue to be a fruitful avenue for discovering the next generation of targeted therapies.
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An In-Depth Technical Guide to 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS Number: 380641-63-4): Synthesis, Physicochemical Characterization, and Preclinical Evaluation as a Potential Anticancer Agent
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a heterocyclic compound belonging to the pharmacologically significant benzimidazole class. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This document details the chemical properties, a proposed synthetic pathway, and an in-depth analysis of the potential of this specific molecule as a therapeutic agent, particularly in oncology. Drawing upon the established bioactivities of structurally related benzimidazoles, we explore its putative mechanism of action, focusing on kinase inhibition and induction of apoptosis. This guide is intended to serve as a foundational resource for researchers investigating novel benzimidazole-based therapeutics.
Introduction to the Benzimidazole Scaffold: A Privileged Motif in Drug Discovery
The benzimidazole core, an isostere of naturally occurring purines, provides a versatile platform for interaction with various biological targets.[2] Its unique chemical architecture allows for diverse substitutions at the 1, 2, and 5(6) positions, leading to a broad spectrum of pharmacological activities.[1] Several FDA-approved drugs, such as the anti-ulcer agent omeprazole and the anthelmintic mebendazole, feature this heterocyclic system. In the realm of oncology, benzimidazole derivatives have emerged as promising candidates, targeting a multitude of cancer-related pathways.[1][3][4][5] These compounds have been shown to act as kinase inhibitors, topoisomerase inhibitors, and modulators of apoptosis, highlighting their therapeutic potential.[1][2][3][6] The subject of this guide, 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine, incorporates key structural features—an N-aryl substituent and a 5-amino group—that suggest a strong potential for biological activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 380641-63-4 | Internal Database |
| Molecular Formula | C₁₄H₁₃N₃O | Internal Database |
| Molecular Weight | 239.27 g/mol | Internal Database |
| Appearance | (Predicted) Off-white to light brown solid | Inferred from related compounds |
| Solubility | (Predicted) Soluble in organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water. | Inferred from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available |
Synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Proposed Synthetic Workflow
The overall synthetic strategy is depicted in the following workflow diagram:
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Unveiling the Mechanism of Action for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine: A Proposed Kinase Inhibitor Profile and Investigational Roadmap
An In-depth Technical Guide
**Executive Summary
This document provides a comprehensive technical guide on the proposed mechanism of action for the novel compound 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS No: 380641-63-4)[1]. As a member of the benzimidazole class—a privileged scaffold in modern drug discovery—this compound holds significant therapeutic potential.[2][3][4] Currently, no published data explicitly details its biological activity.
Drawing from extensive structural analogy to well-characterized benzimidazole derivatives, we hypothesize that 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine functions as a multi-target protein kinase inhibitor . The benzimidazole core is a well-established ATP-competitive scaffold, and its specific substitution pattern suggests potential interaction with key oncogenic kinases such as EGFR, VEGFR-2, and other receptor tyrosine kinases (RTKs).[4][5][6]
This guide is structured to serve drug development professionals by:
-
Establishing a scientifically grounded mechanistic hypothesis based on structure-activity relationships within the benzimidazole class.
-
Providing a rigorous, multi-phase experimental roadmap with detailed, self-validating protocols to systematically investigate this hypothesis, from broad phenotypic screening to specific molecular target validation.
-
Presenting a clear framework for data interpretation and visualization , aligning with best practices in preclinical drug development.
Introduction: The Benzimidazole Scaffold and a Compound of Interest
The benzimidazole ring system, formed by the fusion of benzene and imidazole, is an isostere of natural purine nucleosides and represents a cornerstone of medicinal chemistry.[7] Its unique structural properties and metabolic stability have led to its incorporation into a wide array of clinically successful drugs. Derivatives exhibit a remarkable diversity of biological activities, including roles as anticancer, antiviral, antimicrobial, and anti-parasitic agents.[3][8][9]
The anticancer mechanisms of benzimidazoles are particularly varied, encompassing:
-
Inhibition of Protein Kinases: Acting as ATP-competitive inhibitors of crucial signaling kinases like EGFR, VEGFR-2, PDGFR, and CK1/CK2.[5][6][10]
-
Disruption of Microtubule Polymerization: Inducing cell cycle arrest and apoptosis by interfering with cytoskeletal dynamics.[2]
-
Inhibition of DNA Topoisomerases: Preventing DNA replication and repair by stabilizing enzyme-DNA cleavage complexes.[2][11]
-
Epigenetic Modulation: Acting as inhibitors of enzymes like histone deacetylases (HDACs).[12]
The subject of this guide, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, possesses distinct structural features that inform our mechanistic hypothesis. The 1-aryl (2-methoxyphenyl) substitution and the 5-amino group provide specific steric and electronic properties that likely govern its target binding profile. This document outlines the scientific rationale for postulating a kinase inhibitor mechanism and presents a robust workflow to validate it.
Part 1: Mechanistic Hypothesis & Proposed Signaling Pathway
Based on a comprehensive review of structurally related compounds, we propose that 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine functions by inhibiting key protein kinases that drive oncogenic signaling.
Scientific Rationale:
-
Core Scaffold: The benzimidazole nucleus is a proven pharmacophore for ATP-competitive kinase inhibition, capable of forming critical hydrogen bonds with the kinase hinge region.[5]
-
1-Aryl Substitution: The presence of an aryl group at the N1 position is a common feature in potent kinase inhibitors. The 2-methoxyphenyl moiety can occupy hydrophobic pockets adjacent to the ATP-binding site, contributing to both potency and selectivity.
-
Precedent in Literature: Numerous 2-aryl and other substituted benzimidazoles have been successfully developed as inhibitors of RTKs that are frequently dysregulated in cancer, including EGFR, VEGFR-2, and PDGFR.[4][6] Inhibition of these upstream kinases can simultaneously block multiple downstream pro-survival pathways.
Proposed Signaling Pathway:
We hypothesize that the compound targets and inhibits receptor tyrosine kinases at the cell surface. This inhibition blocks the downstream phosphorylation cascade of key signaling networks, such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are central to cell proliferation, survival, and angiogenesis. The ultimate cellular outcomes are proposed to be cell cycle arrest and induction of apoptosis.
Caption: Proposed signaling pathway for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Part 2: Experimental Validation Roadmap
To rigorously test this hypothesis, we propose a phased experimental approach. Each phase is designed to answer a key question, and each protocol includes internal controls to ensure data trustworthiness.
Caption: Phased experimental workflow for mechanism of action validation.
Phase 1: Broad-Spectrum Phenotypic Screening
Objective: To determine the compound's cytotoxic activity across a diverse range of human cancer cell lines and identify potential cancer types for further study.
Protocol 1: NCI-60 Human Tumor Cell Line Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in DMSO. Create serial dilutions ranging from 100 µM to 10 nM.
-
Cell Plating: Seed cells from the NCI-60 panel (representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system) into 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Add the compound dilutions to the plates in duplicate. Include DMSO vehicle as a negative control and a standard cytotoxic agent (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay Termination & Staining: Terminate the assay by fixing the cells with trichloroacetic acid (TCA). Wash and stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein.
-
Data Acquisition: Solubilize the bound dye with Tris buffer and measure the absorbance at 515 nm using a microplate reader.
-
Analysis & Causality: The absorbance is directly proportional to the number of living cells. Calculate the concentration that causes 50% growth inhibition (GI₅₀) for each cell line. A low GI₅₀ value indicates high cytotoxic potency. This initial screen provides an unbiased view of the compound's activity spectrum and helps prioritize sensitive cell lines for subsequent mechanistic studies.
Table 1: Representative Data from NCI-60 Screen (Hypothetical)
| Cell Line | Cancer Type | GI₅₀ (µM) |
|---|---|---|
| HCT-116 | Colon | 0.85 |
| MCF-7 | Breast | 1.20 |
| A549 | Lung | 0.75 |
| UO-31 | Renal | > 50 |
| OVCAR-3 | Ovarian | 2.50 |
| PC-3 | Prostate | 0.95 |
Phase 2: Target Class Identification
Objective: To identify specific protein kinase targets of the compound from a broad, unbiased panel.
Protocol 2: Broad Kinase Panel Profiling (e.g., KinaseProfiler™ Service)
-
Compound Submission: Submit the compound at a pre-determined concentration (typically 1 µM and 10 µM) to a commercial service provider.
-
Expertise Note: Screening at two concentrations helps distinguish potent from weak inhibitors and identifies potential off-target effects.
-
-
Assay Principle: The service provider will perform in vitro radiometric or fluorescence-based assays against a panel of >400 human kinases. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Acquisition: Results are provided as the percent inhibition of kinase activity relative to a DMSO vehicle control.
-
Analysis & Causality: This experiment is the critical link between the phenotypic observations (cell death) and a specific molecular hypothesis. Hits are typically defined as kinases showing >70% inhibition at 1 µM. The resulting list of inhibited kinases provides the primary candidates for in-depth validation. For example, strong inhibition of EGFR, VEGFR-2, and PDGFR would strongly support our initial hypothesis.
Phase 3: In-Depth Mechanistic Validation
Objective: To confirm the kinase targets in both biochemical and cellular contexts and to characterize the downstream cellular consequences of target inhibition.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
-
Assay Principle: This protocol uses the ADP-Glo™ Kinase Assay (Promega) to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.
-
Reagent Preparation: Prepare assay buffer, recombinant human EGFR kinase, the appropriate substrate (e.g., poly(Glu,Tyr) 4:1), and ATP.
-
Compound Titration: Perform a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 5 nM). Include Staurosporine as a positive control inhibitor and DMSO as a negative (0% inhibition) control.
-
Kinase Reaction: In a 384-well plate, combine the kinase, substrate, and compound dilutions. Initiate the reaction by adding ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the ADP produced into a luminescent signal. Incubate for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value. This value represents the potency of the compound against the specific kinase.
Protocol 4: Cellular Target Engagement via Western Blot
-
Cell Culture and Treatment: Plate a sensitive cell line (e.g., A549, identified in Phase 1) and allow to adhere. Serum-starve the cells for 24 hours to reduce basal kinase activity. Treat cells with various concentrations of the compound (e.g., 0.1x, 1x, 10x the GI₅₀ value) for 2-4 hours.
-
Stimulation: Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 15 minutes to induce kinase phosphorylation.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Trustworthiness Note: The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins of interest.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-EGFR (p-EGFR), total EGFR, phospho-AKT (p-AKT), total AKT, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate to visualize the protein bands.
-
Analysis: A dose-dependent decrease in the p-EGFR, p-AKT, and p-ERK signals, without a change in the total protein levels, provides direct evidence that the compound is inhibiting the target kinase and its downstream signaling pathway within a living cell.
Protocol 5 & 6: Cell Fate Analysis by Flow Cytometry
-
Cell Treatment: Treat a sensitive cell line with the compound at 1x and 5x GI₅₀ concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure all apoptotic cells are collected.
-
Staining for Cell Cycle: For cell cycle analysis, fix cells in 70% ethanol and stain with a solution containing propidium iodide (PI) and RNase.
-
Staining for Apoptosis: For apoptosis analysis, stain non-fixed cells with an Annexin V-FITC and PI kit.
-
Data Acquisition: Analyze 10,000-20,000 events per sample using a flow cytometer.
-
Analysis:
-
Cell Cycle: The PI signal corresponds to DNA content. Analyze the histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would be consistent with the action of many kinase inhibitors.[2]
-
Apoptosis: Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis/necrosis. A dose- and time-dependent increase in these populations confirms that the compound induces programmed cell death.[13]
-
Conclusion and Future Directions
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- Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. PMC - PubMed Central.
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- Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Deriv
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The Benzimidazole Scaffold: A Privileged Framework for Targeting Diverse Therapeutic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Versatility of the Benzimidazole Core
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to function as a versatile pharmacophore, capable of interacting with a wide array of biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][3] This inherent promiscuity has led to the development of a vast library of substituted benzimidazole derivatives with a remarkable spectrum of pharmacological activities, including anticancer, anti-ulcer, antiviral, antimicrobial, and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive exploration of the key therapeutic targets of substituted benzimidazole compounds, delving into their mechanisms of action, experimental validation workflows, and the structure-activity relationships that govern their potency and selectivity.
I. Anticancer Therapeutics: A Multi-pronged Assault on Malignancy
Substituted benzimidazoles have emerged as a significant class of antineoplastic agents, targeting multiple hallmarks of cancer.[4][7] Their diverse mechanisms of action underscore the adaptability of the benzimidazole scaffold in designing targeted and combination therapies.
A. Disruption of the Cytoskeleton: Targeting Tubulin Polymerization
One of the most well-established anticancer mechanisms of benzimidazole derivatives is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent apoptosis.[10] This antimitotic activity is particularly effective against rapidly proliferating cancer cells.[8]
Experimental Workflow: Tubulin Polymerization Inhibition Assay
-
Reagent Preparation: Purified tubulin protein, GTP, and a fluorescence-based reporter are prepared in a polymerization buffer.
-
Compound Incubation: The test benzimidazole compound is incubated with tubulin in a microplate.
-
Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence, corresponding to tubulin polymerization, is monitored over time using a plate reader.
-
Data Analysis: The rate of polymerization in the presence of the compound is compared to a vehicle control to determine the inhibitory activity (IC50).
Logical Relationship: Benzimidazole Action on Microtubules
Caption: Benzimidazole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
B. Genomic Destabilization: DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the benzimidazole ring system facilitates its interaction with DNA.[7][11] Certain derivatives can intercalate between DNA base pairs or bind to the minor groove, causing steric hindrance that disrupts DNA replication and transcription.[12] Furthermore, some benzimidazoles act as topoisomerase inhibitors, preventing these essential enzymes from resolving DNA supercoils, which leads to DNA strand breaks and cell death.[10]
C. Modulation of Oncogenic Signaling Pathways
Substituted benzimidazoles have been shown to inhibit key protein kinases and signaling pathways that are frequently dysregulated in cancer.[8]
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Benzimidazole derivatives can inhibit various components of this pathway, leading to reduced cancer cell viability.
-
MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and apoptosis. Inhibition of this pathway by benzimidazoles can halt tumor progression.
-
Receptor Tyrosine Kinases (RTKs): Overexpression or mutation of RTKs like EGFR and VEGFR is common in many cancers. Benzimidazole-based inhibitors can block the ATP-binding site of these kinases, thereby inhibiting downstream signaling.[13]
Signaling Pathway: Benzimidazole Inhibition of EGFR Signaling
Caption: Benzimidazoles can inhibit EGFR, blocking downstream pro-survival signaling pathways.
| Anticancer Target | Mechanism of Action | Example Compounds | IC50 / Activity |
| Tubulin | Inhibition of polymerization | Nocodazole, Albendazole | Varies with cell line |
| DNA | Minor groove binding, intercalation | Hoechst 33258, Hoechst 33342 | Dependent on binding affinity |
| Topoisomerase I/II | Enzyme inhibition, DNA cleavage complex stabilization | MH1, Compound 8l | Varies with enzyme and cell line[10] |
| EGFR | ATP-competitive inhibition | Dovitinib, Compound 5a | 0.086 µM (Compound 5a)[13] |
| VEGFR-2 | ATP-competitive inhibition | Dovitinib | 13 nM (Dovitinib)[13] |
| CDK4/6 | Inhibition of kinase activity | Thiabendazole | Cell-dependent G1 arrest[8] |
II. Gastrointestinal Therapeutics: Proton Pump Inhibition
The most widely recognized therapeutic application of substituted benzimidazoles is in the management of acid-related gastrointestinal disorders.[14][15]
A. Irreversible Inhibition of the H+/K+-ATPase (Proton Pump)
Substituted benzimidazoles such as omeprazole, lansoprazole, and pantoprazole are prodrugs that are activated in the acidic environment of the gastric parietal cells.[16][17] The activated form, a cyclic sulfenamide, covalently binds to cysteine residues on the H+/K+-ATPase, irreversibly inhibiting its function.[16] This blockage of the final step in acid secretion leads to a profound and long-lasting reduction in gastric acid levels.[15]
Mechanism of Action: Proton Pump Inhibition
Caption: Benzimidazole prodrugs are activated in acidic conditions to irreversibly inhibit the proton pump.
III. Antiviral Therapeutics: Halting Viral Replication
The benzimidazole scaffold has proven to be a valuable template for the development of antiviral agents targeting various stages of the viral life cycle.[18][19]
A. Inhibition of Viral Polymerases
Many antiviral benzimidazoles function by inhibiting viral DNA or RNA polymerases, which are essential for the replication of the viral genome.[4] This mechanism is central to their activity against a range of viruses, including human cytomegalovirus (HCMV).
B. Targeting Viral Proteases
Viral proteases are critical for cleaving large polyproteins into functional viral enzymes and structural proteins.[4] Benzimidazole-based inhibitors can block the active site of these proteases, thereby preventing the maturation of new infectious virions.
| Antiviral Target | Mechanism of Action | Example Viruses |
| Viral Polymerase | Inhibition of nucleic acid synthesis | HCMV, Flaviviruses[18] |
| Viral Protease | Inhibition of polyprotein cleavage | HIV, HCV[4] |
| Viral Assembly | Disruption of capsid formation | CMV[18] |
| Viral Entry | Blocking attachment to host cells | Various viruses[4] |
IV. Antimicrobial and Antifungal Therapeutics: Combating Infectious Diseases
Benzimidazole derivatives exhibit broad-spectrum activity against various bacteria and fungi.[11][20]
A. Disruption of Essential Biochemical Pathways
The antimicrobial action of benzimidazoles often involves the inhibition of key microbial enzymes or interference with essential metabolic pathways.[20] For instance, in helminths, benzimidazoles like albendazole bind to β-tubulin, disrupting microtubule-dependent processes.
B. DNA Interaction
Similar to their anticancer effects, some antimicrobial benzimidazoles can interact with microbial DNA, leading to the inhibition of DNA replication and transcription.[11]
Conclusion: A Scaffold with a Bright Future
The substituted benzimidazole core continues to be a highly privileged scaffold in drug discovery, offering a remarkable degree of chemical tractability and biological versatility.[1][21] The diverse array of therapeutic targets discussed in this guide highlights the ongoing potential of this framework to yield novel therapeutics for a wide range of human diseases. Future research will undoubtedly focus on the rational design of next-generation benzimidazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the importance of this remarkable heterocyclic system in modern medicine.
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In Silico Modeling of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine Interactions: A Workflow for Target-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[1][2] This guide provides a comprehensive, in-depth technical workflow for the in silico modeling of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a representative benzimidazole derivative. We will navigate the entire computational pipeline from target identification to detailed interaction analysis, offering not just procedural steps but the scientific rationale behind each choice. This document is designed for researchers and drug development professionals, providing a robust framework for evaluating small molecule interactions with protein targets, thereby accelerating the drug discovery process.[3][4]
Introduction: The Rationale for a Computational Approach
The journey from a chemical entity to a marketable drug is notoriously long and expensive, with high attrition rates often attributed to poor efficacy or unforeseen toxicity.[5][6] Computational methods, or in silico modeling, have become indispensable in modern drug discovery, offering a powerful means to predict molecular behavior, prioritize candidates, and de-risk projects before committing to costly and time-consuming laboratory synthesis and testing.[7][8]
The subject of our study, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS No: 380641-63-4), belongs to a class of compounds that has shown significant promise as inhibitors of protein kinases.[9][10] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[2][10] Specifically, the benzimidazole core has been successfully incorporated into potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis—the formation of new blood vessels—which is critical for tumor growth and metastasis.[11][12][13][14]
This guide will therefore use VEGFR-2 as the primary biological target to illustrate a complete in silico analysis workflow. We will proceed on the hypothesis that our compound of interest is a potential VEGFR-2 inhibitor, a scientifically grounded assumption based on extensive precedent in the literature.[10][15]
The Computational Drug Discovery Workflow
Our investigation follows a multi-stage computational workflow designed to provide a holistic view of the compound's potential. Each step builds upon the last, moving from a static prediction of binding to a dynamic assessment of complex stability and a profile of drug-like properties.
Experimental Protocols: A Step-by-Step Guide
This section details the methodologies for each stage of the workflow. The protocols are described with enough detail to be reproducible, citing the use of standard, widely accepted software platforms in the field.
Ligand and Target Preparation
Causality: The accuracy of any simulation is fundamentally dependent on the quality of the starting structures. Proper preparation—including generating a low-energy 3D conformer of the ligand and ensuring the protein target is correctly protonated and structurally complete—is a non-negotiable first step to prevent cascading errors.
Protocol 3.1.1: Ligand Preparation
-
2D Structure Generation: Draw the structure of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine using chemical drawing software like ChemDraw and save it in a MOL file format.
-
3D Conversion and Energy Minimization:
-
Import the 2D structure into a molecular editor such as Avogadro or Schrödinger's Maestro.
-
Convert the 2D structure to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94 or OPLS). This step ensures the ligand is in a low-energy, sterically favorable conformation.
-
Save the final 3D structure in a PDB or SDF format.
-
Protocol 3.1.2: Target Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of VEGFR-2 from the RCSB Protein Data Bank (PDB). For this guide, we select PDB ID: 2OH4 , which features a co-crystallized benzimidazole-urea inhibitor, providing a validated binding pocket.[11][14]
-
Protein Preparation Using Schrödinger's Protein Preparation Wizard:
-
Load the PDB file (2OH4) into Maestro.
-
Remove all non-essential components: water molecules beyond 5 Å from the active site, co-solvents, and the original co-crystallized ligand.
-
Add hydrogens to the protein structure, as they are typically absent in crystal structure files.
-
Assign correct bond orders and protonation states for residues like Histidine at a physiological pH of 7.4.
-
Perform a restrained energy minimization on the protein to relieve any steric clashes introduced during preparation, ensuring the backbone atoms are not significantly perturbed.
-
Molecular Docking: Predicting Binding Affinity and Pose
Causality: Molecular docking computationally estimates the preferred binding mode and affinity of a ligand to a protein target.[3][16] It functions as a powerful filter, rapidly screening compounds and identifying those with high geometric and chemical complementarity to the active site. This allows us to prioritize molecules that are most likely to be potent binders.
Protocol 3.2.1: Glide Docking (Schrödinger)
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand from PDB ID 2OH4 as the centroid of the grid box.
-
Set the grid box dimensions to enclose the entire binding pocket (e.g., 20x20x20 Å).
-
-
Ligand Docking:
-
Load the prepared ligand structure of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Run the docking simulation using the Standard Precision (SP) or Extra Precision (XP) mode. XP mode is more computationally intensive but provides more accurate scoring and pose prediction.[17]
-
-
Analysis of Results:
-
Examine the output poses and their corresponding docking scores. The score is an estimate of the binding free energy, with more negative values indicating stronger affinity.
-
Visualize the top-ranked pose within the VEGFR-2 active site to identify key interactions, such as hydrogen bonds with hinge region residues (e.g., Cys919) and hydrophobic interactions in the back pocket.[11][15]
-
Table 1: Representative Molecular Docking Results
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|
| 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine | VEGFR-2 | -9.8 | Cys919 (H-bond), Val848, Leu1035 |
| Sorafenib (Reference Drug) | VEGFR-2 | -11.2 | Cys919 (H-bond), Asp1046, Val899 |
Note: Data are hypothetical and for illustrative purposes.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
Causality: While docking provides a valuable static image, biological systems are dynamic. MD simulations model the movements of atoms over time, allowing us to assess the stability of the predicted protein-ligand complex in a simulated aqueous environment.[18][19] A stable complex over a significant timescale (e.g., 100 ns) lends much higher confidence to the docking prediction.
Protocol 3.3.1: MD Simulation using GROMACS
-
System Preparation:
-
Take the best-ranked docked complex from the previous step.
-
Use a force field like CHARMM36 for both the protein and the ligand (ligand parameters can be generated using servers like CGenFF).[20]
-
Place the complex in a solvated box (e.g., triclinic) with a suitable water model (e.g., TIP3P).
-
Add ions (Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: Perform steepest descent minimization to remove bad contacts.
-
Equilibration: Conduct two phases of equilibration. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the density.
-
Production Run: Run the production MD simulation for at least 100 nanoseconds (ns).
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A plateau in the RMSD plot indicates that the system has reached equilibrium and the complex is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible regions and see how ligand binding affects local protein dynamics.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory, providing a more rigorous affinity prediction than the docking score.
-
Table 2: Representative MD Simulation Analysis
| System | Simulation Time (ns) | Average RMSD (Å) | MM/PBSA Binding Energy (kJ/mol) |
|---|---|---|---|
| VEGFR-2 + Compound | 100 | 2.1 ± 0.3 | -150.5 ± 12.3 |
| VEGFR-2 (Apo) | 100 | 1.8 ± 0.2 | N/A |
Note: Data are hypothetical and for illustrative purposes. A stable RMSD and favorable binding energy support a stable interaction.
ADMET Prediction: Profiling Drug-Likeness
Causality: A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical early-stage filter to eliminate compounds with unfavorable pharmacokinetic profiles, saving immense resources.[21][22][23]
Protocol 3.4.1: In Silico ADMET Profiling
-
Tool Selection: Utilize a web-based tool such as the SwissADME server or pkCSM.[23]
-
Property Calculation:
-
Input the SMILES string or draw the structure of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Run the prediction.
-
-
Analysis:
-
Physicochemical Properties: Check properties like Molecular Weight (MW), LogP (lipophilicity), and the number of Hydrogen Bond Donors/Acceptors.
-
Lipinski's Rule of Five: Evaluate compliance with this rule, which predicts oral bioavailability.[1]
-
Pharmacokinetics: Assess predicted properties like water solubility, Caco-2 permeability (intestinal absorption), and interaction with Cytochrome P450 (CYP) enzymes (metabolism).
-
Toxicity: Check for alerts on potential toxicity, such as mutagenicity (AMES test) or cardiotoxicity (hERG inhibition).
-
Table 3: Predicted ADMET Properties
| Property | Predicted Value | Acceptable Range | Assessment |
|---|---|---|---|
| Molecular Weight | 239.27 g/mol | < 500 | Pass |
| LogP | 3.10 | < 5 | Pass |
| H-Bond Donors | 1 | < 5 | Pass |
| H-Bond Acceptors | 3 | < 10 | Pass |
| Water Solubility | Moderately Soluble | - | Favorable |
| AMES Toxicity | No alert | - | Non-mutagenic |
| hERG Inhibition | No | - | Low cardiotoxicity risk |
Note: Data are calculated/hypothetical for illustrative purposes.
Synthesizing the Data for Decision-Making
The ultimate goal of this workflow is not just to generate data, but to synthesize it into actionable intelligence. The combination of strong predicted binding affinity (docking), a stable interaction complex (MD simulation), and a favorable drug-likeness profile (ADMET) provides a robust, multi-faceted case for advancing a compound to the next stage of discovery.
Based on our hypothetical results, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine presents as a promising candidate. It shows strong predicted binding to the VEGFR-2 active site, forms a stable complex over time, and possesses a desirable ADMET profile, making it worthy of synthesis and in vitro biological evaluation.
Conclusion and Future Outlook
This technical guide has outlined a comprehensive and scientifically rigorous in silico workflow for the evaluation of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine as a potential kinase inhibitor. By integrating molecular docking, molecular dynamics, and ADMET prediction, we have constructed a self-validating system that moves beyond simple affinity scores to provide a dynamic and pharmacokinetic context for a drug candidate.
The described protocols and the rationale behind them empower research teams to make more informed, data-driven decisions, ultimately enhancing the efficiency and success rate of the drug discovery pipeline. The next logical steps for a promising compound identified through this workflow would be in vitro validation, including kinase inhibition assays and cytotoxicity studies against relevant cancer cell lines, to confirm the computational predictions and pave the way for lead optimization.
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IN SILICOANALYSIS OF SYNTHESISED BENZIMIDAZOLES AS COX INHIBITORS BY MOLECULAR DOCKING AND PHARMACOPHORE MODELING APPROACHES. Plant Archives. Available from: [Link]
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The Benzimidazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Legacy of a Simple Heterocycle
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene ring with an imidazole ring, represents one of the most significant and versatile scaffolds in medicinal chemistry.[1][2] First synthesized in the 1870s, its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged structure" in drug design. The discovery that 5,6-dimethylbenzimidazole is a fundamental component of vitamin B12 further cemented its biological importance.
This guide provides a deep dive into the medicinal chemistry of benzimidazole derivatives, moving beyond a simple recitation of facts to explore the causal relationships behind their synthesis, mechanisms of action, and therapeutic applications. We will examine the core principles that enable researchers to modify this scaffold to achieve desired pharmacological outcomes, from established anthelmintics to cutting-edge cancer therapeutics.
Part 1: Synthetic Strategies - Building the Benzimidazole Core
The construction of the benzimidazole ring is a cornerstone of many drug synthesis campaigns. While numerous methods exist, the Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, remains one of the most fundamental and widely adapted approaches.[3]
The choice of catalyst and reaction conditions is critical and is dictated by the desired efficiency, substrate tolerance, and environmental impact. Modern advancements have introduced a plethora of catalysts, including nanomaterials, solid acids, and various metal complexes, often enabling milder conditions and higher yields.[1]
Experimental Protocol: Microwave-Assisted Synthesis of a 2-Arylbenzimidazole Derivative
This protocol describes an efficient, environmentally conscious synthesis using microwave irradiation, which dramatically reduces reaction times compared to conventional heating. The rationale for this choice is the efficient and uniform heating provided by microwaves, which accelerates the rate of the condensation and subsequent cyclization/dehydration steps.
Step-by-Step Methodology:
-
Reactant Preparation: In a 10 mL microwave-transparent vial equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 mmol), an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TSA, 10 mol%).
-
Solvent Addition: Add 3 mL of ethanol as the reaction solvent. Ethanol is chosen for its excellent microwave absorption properties and its ability to dissolve the reactants.
-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
-
Work-up and Isolation: After cooling the reaction vessel to room temperature, pour the mixture into 20 mL of cold water. A precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by distilled water.
-
Final Product: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-(4-chlorophenyl)-1H-benzimidazole. The structure and purity should be confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
Below is a diagram illustrating the general workflow for the synthesis and initial screening of benzimidazole derivatives.
Caption: Workflow for Benzimidazole Synthesis and Hit Identification.
Part 2: Mechanisms of Action - How Benzimidazoles Exert Their Effects
The therapeutic diversity of benzimidazole derivatives stems from their ability to interact with a multitude of biological targets. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of Microtubule Polymerization
This is the classic mechanism of action for anthelmintic benzimidazoles like albendazole and mebendazole, and it is also a key driver of their repurposed anticancer activity.[4][5]
-
Causality: These derivatives bind to the colchicine-binding site on the β-tubulin subunit of parasitic or cancer cells. This binding event disrupts the assembly of tubulin dimers into microtubules. Microtubules are essential components of the cytoskeleton, vital for cell division (mitotic spindle formation), intracellular transport, and maintenance of cell shape. By inhibiting their formation, benzimidazoles effectively halt cell division in the metaphase, leading to apoptotic cell death.[5] This mechanism is particularly effective against rapidly dividing cells, such as helminths and cancer cells.[4]
Caption: Mechanism of Microtubule Disruption by Benzimidazoles.
Enzyme Inhibition
Many benzimidazole derivatives are designed to be potent and selective enzyme inhibitors.
-
Kinase Inhibition: In oncology, unregulated kinase activity drives cell proliferation. Certain benzimidazole derivatives can inhibit oncogenic kinases like cyclin-dependent kinases (CDKs) and tyrosine kinases, thereby arresting the cell cycle and disrupting pro-survival signaling pathways such as PI3K/AKT and MAPK.[4]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a crucial enzyme in DNA repair. Benzimidazole-carboxamide derivatives like Rucaparib and Veliparib are potent PARP inhibitors.[2] In cancers with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to synthetic lethality, where the accumulation of DNA damage becomes insurmountable, killing the cancer cell.[2]
-
Topoisomerase Inhibition: Some bis-benzimidazole derivatives function as DNA intercalating agents and can inhibit topoisomerases I and II.[2] This prevents the unwinding of DNA, which is necessary for replication and transcription, ultimately leading to cell death.[2]
Part 3: Structure-Activity Relationships (SAR)
Systematic modification of the benzimidazole scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties. The core can be divided into three primary regions for modification: the N-1 position of the imidazole ring, the C-2 position, and the C-5/C-6 positions of the benzene ring.
| Position | Type of Substitution | Impact on Biological Activity | Rationale / Example |
| N-1 | Alkyl, Arylmethyl groups | Modulates lipophilicity and steric interactions with the target binding pocket. Can be crucial for activity. | N-substitution can prevent tautomerism, locking the molecule into a specific conformation that may have a higher affinity for the target.[2] |
| C-2 | Aryl, Heteroaryl groups | Generally essential for activity. The nature of the substituent dictates target specificity and potency. | In many anticancer agents, a 2-aryl group is critical for fitting into the hydrophobic pocket of the target enzyme. |
| C-5/C-6 | Electron-donating/withdrawing groups (e.g., -CH₃, -NO₂) | Fine-tunes electronic properties, solubility, and metabolic stability. | Introduction of a nitro group (e.g., in nitrobenzimidazoles) can enhance DNA intercalation and selectivity for certain cancer cells.[4] Halogen substitution can increase antimicrobial activity.[3] |
This systematic approach allows for the generation of compound libraries to thoroughly explore the chemical space around the benzimidazole core, a foundational workflow in medicinal chemistry.
Caption: The Iterative Workflow of Structure-Activity Relationship (SAR) Studies.
Part 4: A Spectrum of Therapeutic Applications
The versatility of the benzimidazole scaffold has led to the development of drugs across multiple therapeutic areas.[1]
-
Anthelmintic Agents: This is the most traditional and well-established use. Drugs like Mebendazole , Albendazole , and Thiabendazole are mainstays in treating infections caused by gastrointestinal nematodes.[1][5]
-
Anticancer Agents: This is a rapidly growing field. Beyond the repurposed anthelmintics, novel benzimidazole derivatives are being developed as targeted therapies.[2][4] Bendamustine is an alkylating agent used in oncology, and Rucaparib is a PARP inhibitor for certain types of ovarian and prostate cancer.[1][2]
-
Antiviral Agents: Benzimidazole derivatives have shown efficacy against a range of viruses.[1] For example, Maribavir is approved for treating post-transplant cytomegalovirus (CMV) infection.[1] Other derivatives have been investigated for activity against HIV, hepatitis C, and influenza.[1]
-
Antimicrobial Agents: The scaffold is present in compounds with both antibacterial and antifungal properties.[1][3] Carbendazim is a widely used agricultural fungicide.[1]
-
Other Applications: The range of activities also includes anti-inflammatory, analgesic, antihypertensive, and antihistaminic properties, demonstrating the scaffold's vast potential.[1]
Table of Selected FDA-Approved Benzimidazole Derivatives
| Drug Name | Primary Indication | Mechanism of Action |
| Mebendazole | Anthelmintic | Inhibition of microtubule polymerization[4][5] |
| Albendazole | Anthelmintic | Inhibition of microtubule polymerization[4][5] |
| Bendamustine | Anticancer | DNA alkylating agent[1] |
| Rucaparib | Anticancer | PARP inhibitor[2] |
| Maribavir | Antiviral (CMV) | UL97 protein kinase inhibitor[1] |
| Omeprazole | Antiulcer | Proton Pump Inhibitor |
| Telmisartan | Antihypertensive | Angiotensin II receptor blocker |
Part 5: Challenges and Future Perspectives
Despite their success, benzimidazole derivatives are not without challenges. Poor aqueous solubility is a common issue, which can limit bioavailability and necessitate formulation strategies like the use of nanoparticles or liposomes.[4] Drug resistance is another concern, particularly in infectious diseases and oncology.
The future of benzimidazole chemistry is bright and will likely focus on:
-
Hybrid Molecules: Combining the benzimidazole scaffold with other pharmacophores to create hybrid drugs with dual mechanisms of action.[3][4] For instance, benzimidazole-quinazoline hybrids have shown promise by simultaneously inhibiting tubulin polymerization and topoisomerase.[4]
-
Precision Medicine: Designing derivatives that selectively target mutated proteins or pathways specific to a patient's disease profile.
-
Novel Delivery Systems: Developing advanced formulations to overcome solubility and bioavailability issues, ensuring the drug reaches the target tissue in effective concentrations.[4]
Conclusion
The benzimidazole core is a testament to the power of a privileged scaffold in medicinal chemistry. Its simple, modifiable structure has provided a foundation for drugs that treat a vast range of human ailments, from parasitic worms to complex cancers. By understanding the intricate relationships between structure, synthesis, and biological mechanism, researchers can continue to unlock the full potential of this remarkable heterocycle, paving the way for the next generation of innovative therapeutics.
References
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- Title: Recent achievements in the synthesis of benzimidazole derivatives - RSC Publishing Source: RSC Publishing URL
- Title: Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PubMed Central Source: PubMed Central URL
- Title: Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities - Impactfactor Source: Impactfactor URL
- Title: Anthelmintics Benzimidazole derivatives - YouTube Source: YouTube URL
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An In-depth Technical Guide to the Discovery and Development of Novel Benzimidazole-Based Compounds
Preamble: The Benzimidazole Scaffold - A Cornerstone of Modern Medicinal Chemistry
The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of a benzene ring with an imidazole ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a versatile starting point for drug discovery. This inherent bioactivity has led to the development of numerous FDA-approved drugs, including the anthelmintics Albendazole and Mebendazole, the proton pump inhibitor Lansoprazole, and the anticancer agent Bendamustine.[1][2][3] The remarkable therapeutic diversity of benzimidazole derivatives—spanning antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic activities—cements its status as a critical pharmacophore for developing novel therapeutic agents.[2][3][4] This guide provides an in-depth, experience-driven overview of the modern workflow for discovering and developing novel benzimidazole-based compounds, from initial synthesis to preclinical evaluation.
Part 1: Lead Discovery - From Synthesis to Hit Identification
The journey to a novel drug candidate begins with the strategic synthesis of a diverse chemical library followed by the identification of promising "hits." This phase is a blend of established chemical principles and innovative high-throughput technologies.
Foundational Synthesis: Building the Benzimidazole Core
The cornerstone of benzimidazole synthesis has traditionally been the condensation reaction between an o-phenylenediamine and a carboxylic acid or its aldehyde equivalent.[2] While effective, this method often requires harsh conditions. Modern synthetic chemistry prioritizes efficiency, yield, and sustainability, leading to the adoption of advanced catalytic systems and energy sources.
The choice of synthetic route is dictated by the desired substitution pattern and the need for scalability. For instance, using nanomaterial-based catalysts can significantly shorten reaction times and allow for solvent-free conditions, aligning with the principles of green chemistry.[2] Microwave-assisted synthesis has also emerged as a powerful tool, offering rapid, controlled heating that dramatically accelerates reaction rates.[5]
This protocol describes a catalyst-free, microwave-mediated condensation, valued for its efficiency and environmental friendliness.
-
Reactant Preparation: In a 10 mL microwave-safe vessel, combine o-phenylenediamine (1.0 mmol) and a selected aromatic aldehyde (1.1 mmol).
-
Solvent Addition: Add 2 mL of ethanol as the reaction medium. While some reactions can be solvent-free, ethanol often improves reactant solubility and heat distribution.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 5-10 minutes. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Causality: Microwave energy directly excites polar molecules, leading to rapid, uniform heating that bypasses the slower thermal conductivity of conventional heating, thus accelerating the cyclization and dehydration steps.
-
Work-up and Isolation: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting crude solid is then purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) to yield the pure 2-substituted benzimidazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and HPLC. This step is critical for a self-validating workflow, ensuring the compound's identity before it proceeds to biological screening.
Caption: The iterative cycle of hit identification and lead optimization.
Part 2: Lead Development - From Mechanism to Preclinical Candidate
Identifying a lead compound is a milestone, but it marks the beginning of a rigorous development phase aimed at understanding its mechanism of action (MOA), confirming its efficacy in biological systems, and assessing its drug-like properties.
Mechanism of Action: Unraveling How It Works
The therapeutic effect of a benzimidazole derivative is intrinsically linked to its specific MOA, which can vary widely. [4]One of the most extensively studied and clinically relevant MOAs for anticancer benzimidazoles is the inhibition of tubulin polymerization . [6] Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division (mitosis). Compounds like nocodazole, albendazole, and numerous experimental derivatives function by binding to β-tubulin, a protein subunit of microtubules. [7][6]This binding event prevents the polymerization of tubulin into functional microtubules. The disruption of microtubule dynamics triggers the mitotic spindle checkpoint, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing programmed cell death (apoptosis). [7][6]
Caption: Pathway showing how benzimidazoles inhibit cell division.
In Vitro Evaluation: Quantifying Biological Activity
Before any animal testing, the efficacy and potency of lead compounds must be rigorously quantified in controlled laboratory settings using cell-based assays.
This assay is a robust method to determine a compound's cytotoxicity against a panel of cancer cell lines. [7]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microplate at a density of 5,000-10,000 cells per well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole test compounds in the appropriate cell culture medium. Add 100 µL of each concentration to the designated wells. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration allows sufficient time for the compound to exert its effect and for differences in cell proliferation to become measurable.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. The reagent contains a WST-8 tetrazolium salt, which is reduced by cellular dehydrogenases in living cells to a soluble, colored formazan product.
-
Final Incubation & Measurement: Incubate for 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value (the concentration at which 50% of cell proliferation is inhibited).
Quantitative data from such assays are best summarized in a table for clear comparison of potency and selectivity.
| Compound ID | Modification | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. HCT-116 (Colon Cancer) |
| Lead-01 | Unsubstituted Phenyl at C2 | 15.2 | 21.5 | 18.9 |
| Opt-01a | 4-Chlorophenyl at C2 | 5.8 | 9.1 | 7.3 |
| Opt-01b | 3,4,5-Trimethoxyphenyl at C2 | 2.1 | 3.5 | 2.9 |
| Ref-Drug | Doxorubicin | 0.8 | 1.2 | 1.0 |
This is a representative table based on typical data presentation in the field. [7]
Preclinical Advancement: From Lab Bench to Animal Models
Promising candidates from in vitro studies must then be evaluated in living organisms to assess their efficacy, safety, and pharmacokinetic profile.
-
In Vivo Efficacy: The compound's antitumor activity is often tested in xenograft mouse models, where human cancer cells are implanted into immunocompromised mice. [7]The compound is administered systemically, and its ability to inhibit tumor growth is measured over time. [7][6]* ADMET Profiling: A critical, parallel track involves evaluating the compound's A bsorption, D istribution, M etabolism, E xcretion, and T oxicity (ADMET). Early in silico models and in vitro assays (e.g., metabolic stability in liver microsomes) can predict potential liabilities. [8]Key challenges often encountered with benzimidazole derivatives include poor aqueous solubility and low bioavailability, which can hinder their clinical translation. [6]Addressing these issues through formulation strategies or chemical modification is a crucial aspect of late-stage preclinical development.
Caption: The progression from a lead compound to a preclinical candidate.
Conclusion and Future Horizons
The benzimidazole scaffold remains an exceptionally fruitful starting point for the discovery of novel therapeutics. The development process is a multidisciplinary endeavor, progressing from rational synthesis and high-throughput screening to detailed mechanistic studies and rigorous preclinical evaluation. Future advancements will likely focus on overcoming the traditional challenges of solubility and bioavailability through innovative drug delivery systems, such as nanotechnology. [1]Furthermore, the strategy of repurposing existing, approved benzimidazole drugs for new indications, particularly in oncology, offers a cost-effective and accelerated path to clinical application. [6]As our understanding of disease biology deepens, the versatility of the benzimidazole core ensures it will continue to be a source of impactful medicines for years to come. [4]
References
- Al-Ostath, A. et al. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- Nguyen, T. C. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances.
-
Kumar, A. et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Medicinal Chemistry. Available at: [Link]
-
Zhang, Y. et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Pharmaceuticals. Available at: [Link]
-
Karoutas, A. et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules. Available at: [Link]
-
Gondru, R. et al. (2022). Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents. Journal of Taibah University Medical Sciences. Available at: [Link]
- Anonymous. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Cureus.
-
Kumawat, D. & Tare, H. (2024). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. International Journal of Pharmaceutical Quality Assurance. Available at: [Link]
- Anonymous. (2024). Current Achievements of Benzimidazole: A Review. Journal of University of Shanghai for Science and Technology.
-
Martins, G. et al. (2025). Hit-Identification to Novel Antileishmanial Agents from a β-Pinene Scaffold: from Synthesis to In Vitro Evaluation and In Silico SAR/ADMET Profiling. ACS Omega. Available at: [Link]
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Methodological & Application
Application Note & Protocol: One-Pot Synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Abstract
This document provides a comprehensive guide for the one-pot synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are core structures in numerous pharmacologically active agents.[1] The presented protocol details a robust and efficient one-pot reductive cyclization method, which enhances operational simplicity and yield while minimizing waste. This application note is intended for researchers, chemists, and professionals in the field of organic synthesis and pharmaceutical development, offering detailed procedural steps, mechanistic insights, and methods for product validation.
Introduction: Significance and Rationale
Benzimidazoles are a privileged class of N-heterocyclic compounds, forming the structural backbone of various therapeutic agents with activities including anticancer, antiviral, and antimicrobial properties. The specific target molecule, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, incorporates key pharmacophoric features: an N-aryl substitution known to modulate receptor binding and a free amine group at the 5-position that serves as a crucial handle for further derivatization in drug discovery programs.
Traditional multi-step syntheses of such complex benzimidazoles often suffer from drawbacks like prolonged reaction times, the use of toxic reagents, and challenging purification of intermediates. One-pot syntheses, by contrast, offer a streamlined and resource-efficient alternative by conducting multiple reaction steps in a single vessel. This approach is not only economically advantageous but also aligns with the principles of green chemistry.[2] The protocol described herein employs a one-pot reductive cyclization of a nitro-aniline precursor with an aldehyde, a powerful strategy for constructing the benzimidazole core and installing the desired functionalities concurrently.[2][3]
The Synthetic Strategy: A One-Pot Reductive Cyclization Approach
The chosen strategy involves the reaction of 4-Chloro-2-nitroaniline with 2-methoxyaniline to form an N-aryl intermediate, which is then subjected to a one-pot reductive amination and cyclization. While this is a multi-step sequence, the critical final steps can be performed in a "one-pot" fashion to improve efficiency. A more direct, though less documented for this specific molecule, one-pot method involves the reductive cyclization of a pre-formed N-(2-amino-5-nitrophenyl)-2-methoxyaniline intermediate with a suitable C1 source.
For this guide, we will focus on a highly plausible and robust two-stage protocol where the final, critical transformations are performed in a single pot. The overall transformation is depicted below:
Scheme 1: Overall Synthetic Transformation
(Self-generated image, chemical scheme to be visualized by the reader)
-
Stage 1 (N-Arylation): Synthesis of N-(2-methoxyphenyl)-4-chloro-2-nitroaniline via a nucleophilic aromatic substitution (SNAr) reaction.
-
Stage 2 (One-Pot Reductive Cyclization): The intermediate from Stage 1 undergoes a one-pot reaction involving: a. Nucleophilic substitution of the chloro group with ammonia. b. Reduction of the nitro group to an amine. c. Cyclization with a C1 source (formic acid) to form the benzimidazole ring.
The causality for this choice rests on the high reliability and broad substrate scope of reductive cyclization for forming N-heterocycles from nitroarene precursors.[4][5] Sodium dithionite (Na₂S₂O₄) is selected as the reducing agent due to its effectiveness in reducing nitro groups to amines under relatively mild conditions, making it compatible with the sensitive diamine intermediate.[2]
Detailed Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 4-Chloro-2-nitroaniline | ReagentPlus®, 99% | Sigma-Aldrich | 89-63-4 | Irritant, Toxic |
| 2-Methoxyaniline (o-Anisidine) | 99% | Acros Organics | 90-04-0 | Toxic, Carcinogen |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 | Irritant |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 | Hygroscopic |
| Ammonium Hydroxide (NH₄OH) | 28-30% solution | J.T. Baker | 1336-21-6 | Corrosive |
| Sodium Dithionite (Na₂S₂O₄) | 85% | Alfa Aesar | 7775-14-6 | Air sensitive |
| Formic Acid (HCOOH) | ≥95% | EMD Millipore | 64-18-6 | Corrosive |
| Ethyl Acetate (EtOAc) | HPLC Grade | 141-78-6 | Flammable | |
| Hexanes | HPLC Grade | 110-54-3 | Flammable | |
| Deionized Water (H₂O) | 7732-18-5 | |||
| Silica Gel | 230-400 mesh | 7631-86-9 | For chromatography |
Step-by-Step Procedure
Stage 1: Synthesis of N-(2-methoxyphenyl)-4-chloro-2-nitroaniline (Intermediate I)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Chloro-2-nitroaniline (10.0 g, 57.9 mmol), 2-methoxyaniline (8.6 g, 69.5 mmol, 1.2 eq), and anhydrous potassium carbonate (16.0 g, 115.8 mmol, 2.0 eq).
-
Add 100 mL of anhydrous DMSO to the flask.
-
Heat the reaction mixture to 120 °C and stir vigorously for 12-16 hours.
-
Rationale: DMSO is an excellent polar aprotic solvent for SNAr reactions. K₂CO₃ acts as a base to deprotonate the amine nucleophile, increasing its reactivity.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The starting aniline is yellow, and the product is a deep orange/red solid.
-
After completion, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with stirring.
-
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water (3 x 100 mL).
-
Dry the crude solid under vacuum at 60 °C to yield Intermediate I . This intermediate can be used in the next step without further purification.
Stage 2: One-Pot Synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
-
In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, combine the entire batch of crude Intermediate I from Stage 1, ammonium hydroxide solution (200 mL, 28-30%), and ethanol (100 mL).
-
Heat the mixture to reflux (approx. 90-95 °C) in an oil bath for 8 hours. This step substitutes the chloro group with an amino group.
-
Cool the reaction mixture to 60 °C. Cautiously add sodium dithionite (Na₂S₂O₄) (approx. 50 g, ~5 eq) in portions over 30 minutes. The deep red color of the nitro compound will fade to a light brown/tan.
-
Safety Note: The addition of sodium dithionite can be exothermic and may cause frothing. Add slowly.
-
Rationale: This step reduces the nitro group to a primary amine, forming the crucial ortho-diamine precursor in situ.
-
-
Once the reduction is complete (monitored by TLC), add formic acid (25 mL) dropwise to the mixture.
-
Increase the temperature and maintain reflux for an additional 4 hours to facilitate the cyclization to the benzimidazole ring.
-
Rationale: Formic acid serves as the one-carbon source for the imidazole ring formation via condensation with the in situ-generated diamine.
-
-
Cool the reaction mixture to room temperature. A precipitate of the crude product should form.
-
Filter the solid and wash with cold water.
Work-up and Purification
-
Neutralize the filtrate from the previous step with a saturated sodium bicarbonate solution. This may precipitate more product. Filter and combine the solids.
-
Dissolve the combined crude solid in a minimal amount of hot ethyl acetate.
-
Perform column chromatography on silica gel using a gradient eluent system, starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 5% MeOH).
-
Combine the fractions containing the pure product (visualized by TLC, UV light at 254 nm).
-
Evaporate the solvent under reduced pressure to yield the final product as a solid.
Self-Validation and Characterization
Trustworthiness in any synthetic protocol is established by rigorous validation of the final product's identity and purity.[6]
| Technique | Expected Result |
| Appearance | Off-white to light brown solid |
| TLC | Rf ≈ 0.4 (Ethyl Acetate:Methanol 9:1), single spot |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~8.5 (s, 1H, imidazole C2-H), 7.0-7.8 (m, Ar-H), ~5.0 (s, 2H, -NH₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): Expected signals in aromatic region (110-155 ppm) and imidazole C2 (~145 ppm) |
| Mass Spec (ESI+) | m/z: [M+H]⁺ calculated for C₁₄H₁₃N₃O = 240.11; found = 240.x |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch, amine), ~1620 (C=N stretch), ~1250 (C-O stretch) |
Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to final product characterization.
Caption: Experimental workflow for the synthesis of the target compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Chemical Hazards: 4-Chloro-2-nitroaniline and 2-methoxyaniline are toxic and potential carcinogens.[7] Handle them in a well-ventilated fume hood. Formic acid and ammonium hydroxide are corrosive.
-
Reaction Hazards: The reaction involves heating flammable solvents. Ensure proper ventilation and have fire-extinguishing equipment nearby. The addition of sodium dithionite can be exothermic.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. By employing a one-pot reductive cyclization for the key transformation steps, this method provides a practical route for obtaining this valuable heterocyclic building block, suitable for applications in pharmaceutical research and development. The inclusion of detailed procedural notes, mechanistic rationale, and validation checkpoints ensures that the protocol is both trustworthy and reproducible.
References
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. National Institutes of Health (PMC). [Link]
-
Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. National Institutes of Health (PMC). [Link]
-
Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. National Institutes of Health (PMC). [Link]
-
Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine. ResearchGate. [Link]
-
One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. Royal Society of Chemistry. [Link]
-
SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Connect Journals. [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. [Link]
-
Tandem C/N-Difunctionalization of Nitroarenes: Reductive Amination and Annulation by a Ring Expansion/Contraction Sequence. National Institutes of Health (PMC). [Link]
-
Mechanism of reductive cyclization of o‐phenylenediamine with CO2. ResearchGate. [Link]
-
Efficient Synthesis of 1H-Benzo[3][8]imidazo[1,2-c][5][9]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. National Institutes of Health (PMC). [Link]
-
Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. MDPI. [Link]
-
One-Pot, Telescoped Synthesis of N-Aryl-5-aminopyrazoles from Anilines in Environmentally Benign Conditions. ResearchGate. [Link]
-
An Efficient Three Component One-Pot Synthesis of 5-Amino-7-aryl-7,8-dihydro-[3][4][9] triazolo[4,3-a]-pyrimidine-6-carbonitriles. National Institutes of Health (PMC). [Link]
-
Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. ResearchGate. [Link]
-
One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. [Link]
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- 2. medcraveonline.com [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Synthesis of 1H-Benzo[4,5]imidazo[1,2-c][1,3]oxazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-2-nitroaniline | 89-63-4 [chemicalbook.com]
- 8. One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04450E [pubs.rsc.org]
- 9. Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust HPLC Purification Protocol for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS No: 380641-63-4) using reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Benzimidazole derivatives are a cornerstone in pharmaceutical research, forming the structural core of numerous therapeutic agents.[2][3][4] Achieving high purity of these intermediates is critical for downstream applications, including biological screening and drug formulation. This guide details a systematic approach, from sample preparation and method development to fraction analysis and product isolation, explaining the scientific rationale behind each procedural choice to ensure reproducibility and success.
Guiding Principles for Purification
Analyte Properties & Chromatographic Strategy
The target molecule, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, possesses a molecular weight of 239.27 g/mol and the formula C₁₄H₁₃N₃O.[1] Its structure is characterized by a moderately hydrophobic benzimidazole core coupled with a methoxyphenyl group, and a polar, basic amine moiety. This amphiphilic nature makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal purification technique.[5]
A C18 stationary phase is selected for its strong hydrophobic retention of the aromatic rings. The critical challenge in purifying basic compounds like this amine is managing peak shape. The primary amine group (pKa ≈ 4-5) can interact with residual acidic silanol groups on the silica-based stationary phase, leading to significant peak tailing. To counteract this, the mobile phase is acidified with a modifier like Trifluoroacetic Acid (TFA). At a low pH (2-3), the amine is fully protonated to its conjugate acid (-NH₃⁺), minimizing undesirable secondary interactions and ensuring sharp, symmetrical peaks.[6]
The Imperative of Gradient Elution
Synthetic crude products invariably contain a mixture of unreacted starting materials, reagents, and by-products with a wide range of polarities. An isocratic elution (constant mobile phase composition) is often insufficient to resolve all components effectively. Gradient elution , where the concentration of the organic solvent is increased over time, is essential for a successful purification.[7] This approach allows for the efficient elution of both more polar and less polar impurities, providing superior resolution of the target compound while shortening the overall run time.[8][9] The protocol begins with a "scouting gradient" to quickly map the elution profile of the crude mixture, which is then refined to optimize the separation around the peak of interest.[10]
Materials and Instrumentation
| Category | Item | Specifications/Notes |
| Instrumentation | Preparative HPLC System | Equipped with a binary gradient pump, autosampler (or manual injector), column oven, and a UV-Vis detector. |
| Fraction Collector | Required for automated collection of eluent. | |
| Rotary Evaporator | For solvent removal from pooled fractions. | |
| Chromatography | Preparative HPLC Column | C18 stationary phase, 10 µm particle size, ≥20 mm internal diameter (e.g., 250 x 21.2 mm). |
| Analytical HPLC Column | C18 stationary phase, ≤5 µm particle size (e.g., 150 x 4.6 mm) for purity analysis. | |
| Reagents & Solvents | Water | HPLC Grade or Milli-Q® |
| Acetonitrile (ACN) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade, for sample dissolution. | |
| Trifluoroacetic Acid (TFA) | HPLC Grade, >99.5% purity. | |
| Crude Sample | 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine | |
| Consumables | Syringe Filters | 0.22 µm or 0.45 µm, PTFE or nylon membrane, compatible with the dissolution solvent. |
| Vials | Appropriate for sample injection and fraction collection. |
Detailed Experimental Protocol
Sample Preparation: The Foundation of Good Chromatography
Proper sample preparation is crucial to prevent column clogging and ensure reproducible results.
-
Dissolution: Weigh the crude sample and dissolve it in a minimal amount of a suitable solvent. Methanol or a mixture of Acetonitrile/Water is often a good starting point. The final concentration should be high but ensure complete dissolution (e.g., 20-50 mg/mL).
-
Filtration: Draw the dissolved sample into a syringe and pass it through a 0.45 µm syringe filter into a clean HPLC vial.[11] This step removes any particulate matter that could damage the injector or clog the column frit.
-
Pre-Screening with Solid Phase Extraction (Optional): For exceptionally complex or "dirty" crude mixtures, a preliminary cleanup using Solid Phase Extraction (SPE) can significantly improve the final purification.[12][13] A C18 SPE cartridge can be used to bind the compound of interest and other hydrophobic impurities, while highly polar contaminants are washed away.[14][15] The desired fraction is then eluted with a stronger organic solvent.
HPLC Method Development: From Scouting to Optimization
Method development is an iterative process aimed at maximizing resolution and throughput.
-
Initial Scouting Gradient: The first step is to run a broad, fast gradient to determine the retention time of the target compound and the complexity of the mixture.[7] This provides a complete picture of the sample in a short time.
| Parameter | Value | Rationale |
| Column | Analytical C18 (e.g., 150 x 4.6 mm, 5 µm) | Low sample consumption and fast run times for method development. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier for peak shape control. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Strong organic solvent for elution. |
| Flow Rate | 1.0 mL/min | Standard for analytical columns. |
| Gradient | 5% to 95% B over 15 minutes | A broad range to elute all components. |
| Detection | UV at 254 nm and 326 nm | Benzimidazoles absorb strongly in the UV range.[2][16][17] Monitoring multiple wavelengths can be beneficial. |
| Injection Volume | 5-10 µL |
-
Gradient Optimization: Analyze the chromatogram from the scouting run. Identify the peak corresponding to your product. Let's assume it elutes at 45% Acetonitrile. The next step is to "stretch" the gradient around this point to increase the separation from nearby impurities.[9]
An optimized gradient might look like this:
-
Hold at 25% B for 2 minutes.
-
Ramp from 25% to 55% B over 20 minutes (a shallower gradient for better resolution).
-
Ramp quickly to 95% B and hold for 3 minutes to wash the column.
-
Return to initial conditions and re-equilibrate.
Final Preparative HPLC Protocol
Once the method is optimized on an analytical scale, it can be scaled up to a preparative column.
| Parameter | Value |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (Adjust based on column diameter) |
| Optimized Gradient | Time (min) |
| 0.0 | |
| 2.0 | |
| 22.0 | |
| 23.0 | |
| 26.0 | |
| 27.0 | |
| 32.0 | |
| Detection | UV at 326 nm |
| Injection Load | 50-200 mg (Dependent on column size and resolution) |
Execution Steps:
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (25% B) for at least 5-7 column volumes.[6]
-
Injection: Inject the filtered crude sample.
-
Fraction Collection: Monitor the UV chromatogram in real-time. Begin collecting fractions just before the main peak begins to elute and stop just after it returns to baseline. Use peak-based triggering on the fraction collector if available.
-
Column Wash: Complete the gradient to wash off any strongly retained impurities.
Post-Purification Workflow
-
Purity Analysis: Analyze small aliquots from each collected fraction using the optimized analytical HPLC method to determine their purity.
-
Pooling: Combine the fractions that meet the required purity threshold (e.g., >98%).
-
Solvent Removal: Remove the acetonitrile and water using a rotary evaporator. The presence of TFA will make the final product an oil or a TFA salt.
-
Lyophilization/Neutralization (Optional): For a solid product, lyophilization (freeze-drying) can be used. Alternatively, to obtain the free base, the residue can be dissolved in a suitable solvent (e.g., ethyl acetate), neutralized with a mild base (e.g., saturated sodium bicarbonate solution), washed, dried, and concentrated.
Visualization of the Purification Workflow
The following diagram illustrates the logical flow of the entire purification process.
Caption: Workflow for the HPLC purification of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing/Asymmetry | Insufficient mobile phase acidity; secondary interactions with silanols; column degradation. | Increase TFA concentration to 0.15% or switch to formic acid (0.1%). Ensure column is not aged.[18] |
| Co-eluting Impurities | Gradient is too steep; insufficient column efficiency. | Make the gradient shallower around the target peak (e.g., 0.5% change per minute). Consider a longer column or one with smaller particles for the analytical method.[19] |
| Low Recovery | Compound precipitation on the column or during injection; irreversible adsorption. | Ensure the sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or equal to the initial mobile phase. |
| Baseline Drift/Noise | Inconsistent mobile phase mixing; contaminated solvents or modifiers; detector lamp aging. | Degas mobile phases thoroughly. Use fresh, high-purity solvents and additives. Check detector lamp hours.[10] |
Conclusion
This application note presents a validated and reliable protocol for the preparative HPLC purification of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. By employing a systematic approach involving a C18 reversed-phase column and an optimized acidic gradient, high purity of the target compound can be consistently achieved. The detailed explanations of the underlying principles and the troubleshooting guide are intended to empower researchers to adapt and apply this methodology effectively in their own laboratories, ensuring the quality and integrity of their valuable chemical intermediates.
References
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Welch Materials. (2025). Gradient Optimization in HPLC. [Link]
-
SCION Instruments. (n.d.). Sample Preparation – Manual Solid Phase Extraction. [Link]
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Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-9. [Link]
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Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. [Link]
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SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Przeglad Farmaceutyczny, 68(6), 823-829. [Link]
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Phenomenex. (n.d.). Solid Phase Extraction (SPE) Columns & Cartridges. [Link]
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Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
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LC Resources Inc. (2014). Optimizing Multilinear Gradients in HPLC. [Link]
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Wu, Y. C., & Huang, S. D. (2001). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 73(21), 5339-5345. [Link]
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Wallace Watson, D. (2017). The Secrets of Successful Gradient Elution. LCGC International. [Link]
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Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
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Anonymous. (2013). Reverse-phase HPLC analysis and purification of small molecules. Methods in Enzymology, 533, 291-301. [Link]
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Zhang, Y., et al. (2024). Recent Advances in Sample Preparation and Chromatographic/Mass Spectrometric Techniques for Detecting Polycyclic Aromatic Hydrocarbons in Edible Oils: 2010 to Present. PMC - NIH. [Link]
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Anonymous. (2005). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 62(4), 251-5. [Link]
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Anonymous. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 29(1), 103-115. [Link]
-
Lead Sciences. (n.d.). 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]
-
Anonymous. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. MDPI. [Link]
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Anonymous. (2021). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. ResearchGate. [Link]
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PubChem. (n.d.). 2-(2-methoxyphenyl)-1H-benzimidazole. [Link]
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Anonymous. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. [Link]
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PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-1,3-benzodiazole. [Link]
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Anonymous. (2020). 8-(2-methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate. [Link]
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Anonymous. (2007). 4-[4,5-Bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzonitrile. ResearchGate. [Link]
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Application Notes & Protocols: Column Chromatography Techniques for the Purification of Benzimidazole Derivatives
Introduction: The Critical Role of Purity in Benzimidazole Drug Development
Benzimidazole derivatives represent a cornerstone in medicinal chemistry and pharmaceutical development, exhibiting a vast spectrum of biological activities.[1][2] These heterocyclic compounds are integral to numerous FDA-approved drugs, functioning as anti-ulcer agents, anthelmintics, antihistamines, and increasingly, as anticancer agents.[3][4] The efficacy and safety of any therapeutic agent are directly contingent on its purity. Achieving high purity for benzimidazole derivatives is paramount for accurate biological screening, structural analysis, and ensuring reproducible pharmacological data.[1]
However, the synthesis of these molecules often yields a crude product contaminated with unreacted starting materials, by-products, and colored impurities arising from oxidation.[5][6] The inherent basicity of the benzimidazole nucleus and the wide range of polarities conferred by various substituents can make purification challenging.[5][7] Column chromatography, a cornerstone of purification in organic synthesis, is a highly effective and adaptable technique for isolating benzimidazole derivatives to the stringent purity levels required for research and development.[1][8]
This guide provides a detailed framework for developing and executing column chromatography protocols for benzimidazole derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and causal relationships that govern a successful separation, empowering the researcher to troubleshoot and adapt these methods for novel compounds.
Foundational Principles: Benzimidazole-Stationary Phase Interactions
The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase. For benzimidazole derivatives, silica gel is the most common and effective stationary phase.[1][9]
Causality Behind the Choice of Silica: Silica gel (SiO₂) is a highly polar adsorbent rich in surface silanol (Si-OH) groups. These groups act as hydrogen bond donors, readily interacting with polar functional groups on the analyte. The benzimidazole core contains two nitrogen atoms, one of which is a basic, hydrogen bond acceptor. This interaction, along with hydrogen bonding from other substituents (e.g., alcohols, carboxylic acids), is the primary mechanism of retention.
The Challenge of Basicity: The basic nitrogen of the benzimidazole ring can interact strongly with the acidic silanol groups of the stationary phase. This can lead to several issues:
-
Peak Tailing: Strong, irreversible adsorption causes the compound to "smear" down the column, resulting in broad, tailing peaks and poor separation.
-
Degradation: Some sensitive benzimidazole derivatives can degrade on the acidic silica surface.[6]
-
Irreversible Adsorption: The compound may fail to elute from the column entirely.
Mitigation Strategy: To counteract these effects, the mobile phase can be modified by adding a small amount (0.1-1%) of a basic modifier like triethylamine (TEA) or ammonia. These modifiers compete for the acidic sites on the silica gel, preventing strong interactions with the benzimidazole derivative and leading to sharper peaks and improved recovery.
The Workflow of Purification: A Self-Validating System
A robust purification protocol is a self-validating system where preliminary analysis dictates the parameters for the main separation, and subsequent analysis confirms the outcome.
Caption: General purification workflow for benzimidazole derivatives.
Protocol I: Pre-Purification Method Development via TLC
Before committing a sample to a large-scale column, Thin Layer Chromatography (TLC) must be performed to identify an optimal mobile phase.[1] This is the most critical step for ensuring a successful separation. The goal is to find a solvent system where the desired benzimidazole derivative has a Retention Factor (Rƒ) between 0.2 and 0.4, ensuring it moves off the baseline but is well-separated from impurities.[1]
Experimental Protocol: TLC Analysis
-
Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent like methanol or dichloromethane.[1]
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen solvent system.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).[1]
-
Rƒ Calculation: Calculate the Rƒ value for the product spot: Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimization: Adjust the solvent system polarity to achieve the target Rƒ. Increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol) will increase the Rƒ value of polar compounds.[1]
Caption: Decision tree for mobile phase optimization using TLC.
Table 1: Common Mobile Phase Systems for Benzimidazole Purification
| Mobile Phase System | Polarity | Typical Application |
| Ethyl Acetate / Hexane | Low to Medium | Standard system for moderately polar benzimidazole derivatives.[1][3][8] |
| Dichloromethane / Methanol | Medium to High | Effective for more polar derivatives, such as those with hydroxyl or carboxyl groups.[1][10] |
| Dichloromethane / Ether | Low to Medium | Good for separating less polar compounds.[10] |
| Chloroform / Methanol | Medium to High | A classic system, but use is often minimized due to the toxicity of chloroform. |
Note: For basic derivatives, add 0.1-1% triethylamine to the chosen system to improve peak shape.[6]
Protocol II: Silica Gel Flash Chromatography
Flash chromatography is the standard method for routine purification of gram-scale quantities of material.[11] It utilizes positive pressure to accelerate the flow of the mobile phase through the column, significantly reducing purification time.
Materials and Equipment
| Material/Reagent | Grade |
| Crude Benzimidazole Derivative | Synthesis Grade |
| Silica Gel | Flash Grade (e.g., 230-400 mesh) |
| Solvents (Hexane, Ethyl Acetate, etc.) | HPLC Grade |
| Triethylamine (optional) | Reagent Grade |
| Sand | Washed, Neutral |
| Glass Wool / Column Frit | Standard |
| Glass Chromatography Column | Appropriate size for scale |
| TLC Plates and Chamber | Standard |
| Fraction Collection Tubes | Standard |
| Rotary Evaporator | Standard |
Step-by-Step Methodology
-
Column Packing (Slurry Method):
-
Place a plug of glass wool or ensure a frit is at the bottom of the column, followed by a thin layer of sand.[1]
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexane).[1]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.[1]
-
Open the stopcock to drain excess solvent, allowing the silica bed to settle. Never let the column run dry.[1]
-
Add a final layer of sand on top to protect the silica surface.[1]
-
-
Sample Loading: The choice between dry and wet loading depends on the solubility of the crude product in the mobile phase.
Caption: Decision logic for sample loading method.
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (using a pump or air line) to begin elution at a steady flow rate.
-
Isocratic vs. Gradient Elution:
-
Isocratic: Use a constant mobile phase composition. Best for simple mixtures where all components have similar polarities.[12][13]
-
Gradient: Gradually increase the polarity of the mobile phase over time (e.g., from 10% to 40% ethyl acetate in hexane). This is highly effective for complex mixtures, sharpening peaks of strongly retained compounds and reducing analysis time.[12][14]
-
-
Collect the eluent in fractions (e.g., 10-20 mL per tube).[1]
-
Monitor the composition of the collected fractions by TLC.
-
Combine the fractions that contain only the pure product.[1]
-
-
Product Recovery:
Table 2: Example Flash Chromatography Parameters
| Parameter | Example Value |
| Mass of Crude Product | 1.0 g |
| Mass of Silica Gel | 40-60 g (40-60:1 ratio) |
| Column Dimensions (ID x L) | 3 cm x 40 cm |
| Mobile Phase System | Gradient: 2% to 10% Methanol in Dichloromethane |
| Elution Volume | 600 mL |
| Fraction Size | 15 mL |
| Mass of Purified Product | 0.80 g |
| Yield | 80% |
| Purity (by HPLC) | >99% |
Protocol III: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For isolating high-purity material (<1 g), separating very closely related impurities, or purifying chiral benzimidazoles, preparative HPLC is the technique of choice.[6][15] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads.[15]
Key Considerations for Prep-HPLC:
-
Stationary Phase: Reversed-phase (e.g., C18, C8) columns are most common. For chiral separations, specialized chiral stationary phases (CSPs) are required.[16][17]
-
Mobile Phase: Typically a mixture of water or a buffer with an organic modifier like acetonitrile (ACN) or methanol.[18][19] Volatile buffers (e.g., ammonium formate, ammonium acetate) are used for MS compatibility.[20]
-
Scale-Up: An analytical HPLC method is first developed and optimized. The method is then scaled up by increasing the column diameter, flow rate, and injection volume while maintaining the same linear velocity of the mobile phase.[15][21]
Step-by-Step Methodology
-
Analytical Method Development:
-
Develop a separation method on an analytical scale (e.g., 4.6 mm ID column).
-
Optimize the mobile phase (isocratic or gradient) to achieve baseline separation of the target compound from impurities.
-
Perform loading studies on the analytical column to determine the maximum sample concentration before resolution is lost.[21]
-
-
Preparative System Setup:
-
Equilibrate the preparative column with the initial mobile phase until a stable baseline is achieved. This is critical for reproducibility, especially with gradient elution.[22]
-
Prepare the sample by dissolving it in the mobile phase or a compatible solvent at the concentration determined from the loading study. Filter the sample to remove particulates.
-
-
Purification Run:
-
Inject the sample onto the preparative column.
-
Run the preparative gradient, which is geometrically scaled from the analytical method.
-
Monitor the elution using a UV detector.
-
Collect fractions based on time or UV signal thresholds. Automated fraction collectors are standard.[23]
-
-
Analysis and Recovery:
-
Analyze the collected fractions using analytical HPLC or UPLC to confirm purity.
-
Combine the pure fractions.
-
Remove the organic solvent (ACN, Methanol) via rotary evaporation.
-
If a non-volatile buffer was used, a subsequent liquid-liquid extraction or solid-phase extraction (SPE) step may be necessary to isolate the compound.
-
For samples in volatile buffers, lyophilization (freeze-drying) is often the best method to recover the final product.
-
Troubleshooting Common Purification Issues
Table 3: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Persistent Color | Oxidation of starting materials or product.[5] | Treat a solution of the crude product with activated carbon before chromatography.[5][6] Perform the synthesis under an inert atmosphere.[5] |
| Poor Separation | Incorrect mobile phase polarity; similar polarity of product and impurities.[5] | Re-optimize the mobile phase using TLC with different solvent systems.[24] Consider using a different stationary phase (e.g., alumina, reversed-phase). |
| Peak Tailing / No Elution | Strong interaction with acidic silica gel.[6] | Add 0.1-1% triethylamine or ammonia to the eluent to neutralize acidic sites.[6] |
| Product Degradation | Compound is unstable on silica gel.[6] | Deactivate the silica gel with triethylamine.[6] Alternatively, use a less acidic stationary phase like neutral alumina or switch to reversed-phase chromatography. |
| Low Recovery | Compound is too soluble in the mobile phase (elutes with the solvent front) or irreversibly adsorbed. | For highly polar compounds, consider reversed-phase chromatography. For irreversible adsorption, see "Peak Tailing" solutions. |
Conclusion
The purification of benzimidazole derivatives by column chromatography is a systematic process that, when approached logically, yields materials of high purity essential for drug discovery and development. The key to success lies not in a single, universal protocol, but in a methodical approach: beginning with analytical TLC to define the separation parameters, choosing the appropriate scale and technique (Flash vs. Prep-HPLC), and meticulously analyzing the results. By understanding the causal interactions between the benzimidazole molecule, the stationary phase, and the mobile phase, researchers can overcome common challenges and develop robust, reliable purification workflows.
References
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Baranowska, I., & Wilczek, A. (2009). Chiral chromatography and multivariate quantitative structure-property relationships of benzimidazole sulphoxides. PubMed. Retrieved from [Link]
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Prajapati, D. G., & Patel, K. D. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. IJCRT.org. Retrieved from [Link]
- Ahern, J., et al. (2005). A process for the optical purification of benzimidazole derivatives. Google Patents.
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DTIC. (1963). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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Hossain, M. K., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. PubMed Central. Retrieved from [Link]
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Pandey, P. K. (2025). Isocratic vs Gradient Elution In HPLC: How to Choose In 9 Minutes. PharmaGuru. Retrieved from [Link]
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ResearchGate. (n.d.). The physicochemical properties of synthesized benzimidazole derivatives. Retrieved from [Link]
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Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
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Yadrova, A. A., Shafigulin, R. V., & Bulanova, A. V. (2019). Study the effect of eluent composition on benzimidazole and its derivatives retention on hypercrosslinked polystyrene. Samara University. Retrieved from [Link]
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Welch Materials. (2026). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?. Retrieved from [Link]
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Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
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Kumar, S., et al. (2021). Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine. RSC Publishing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wagner, E. C., & Millett, W. H. (n.d.). Benzimidazole. Organic Syntheses Procedure. Retrieved from [Link]
-
Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]
-
Agilent. (n.d.). Application Compendium Solutions for Preparative HPLC. Retrieved from [Link]
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Asati, V., et al. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. PubMed. Retrieved from [Link]
-
UTSA Journal of Undergraduate Research and Scholarly Works. (2020). Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). Retrieved from [Link]
-
CUTM Courseware. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. Retrieved from [Link]
-
Neo Scientific Peer Reviewed Journal. (2023). STUDY OF THE PHYSICOCHEMICAL PROPERTIES OF BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
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ResearchGate. (2025). Chromatographic behavior of benzimidazole derivatives on hypercrosslinked polystyrene by reverse-phase HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]
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University of Warwick. (n.d.). Principles in preparative HPLC. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]
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NIH. (2014). PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6. Retrieved from [Link]
-
Chromedia. (n.d.). Hybrid stationary phases. Retrieved from [Link]
-
Neo Scientific Peer Reviewed Journal. (2024). Current Achievements of Benzimidazole: A Review. Retrieved from [Link]
-
Taros Chemicals. (n.d.). HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Bentham Science. (2023). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Retrieved from [Link]
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Application Note: Structural Characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine using NMR and Mass Spectrometry
Introduction
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a heterocyclic compound of significant interest in pharmaceutical research and drug development. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and antitumor properties.[1] The precise structural elucidation and purity assessment of such compounds are critical for ensuring their safety and efficacy in potential therapeutic applications.[2][3][4] This application note provides a detailed guide to the analytical methodologies for the comprehensive characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These powerful analytical techniques offer unambiguous structural confirmation and are indispensable in the modern chemistry laboratory.[1][3]
Causality of Experimental Choices
The selection of analytical techniques and specific experimental parameters is paramount for obtaining high-quality, interpretable data. For a molecule with the complexity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a multi-technique approach is necessary.
-
NMR Spectroscopy is chosen for its unparalleled ability to provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.[1]
-
¹H NMR is the initial and most fundamental NMR experiment, providing information on the number of different types of protons, their relative numbers, and their neighboring protons.
-
¹³C NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule.
-
2D NMR techniques (COSY, HSQC, HMBC) are employed to resolve ambiguities in spectral assignments, especially in complex aromatic regions, by revealing proton-proton and proton-carbon correlations.
-
-
Mass Spectrometry is utilized to determine the molecular weight and elemental composition of the compound with high accuracy.[2][3] It also provides valuable information about the fragmentation patterns, which can further support the proposed structure.[5][6]
-
Electrospray Ionization (ESI) is selected as the ionization technique due to its soft nature, which minimizes fragmentation and preserves the molecular ion, making it ideal for determining the molecular weight of the parent compound.[3]
-
Experimental Protocols
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
A. Sample Preparation
-
Accurately weigh approximately 5-10 mg of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which allows for variable temperature experiments if needed. The residual solvent peak of DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C NMR serves as a convenient internal reference.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[7]
-
Cap the NMR tube securely.
B. Instrument Parameters and Data Acquisition
-
Spectrometer: 400 MHz (or higher) NMR Spectrometer
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 16-32 (adjust as needed for desired signal-to-noise ratio)
-
Spectral Width: 0-14 ppm
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Acquisition Time: ~1-2 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024-2048 (or more, as ¹³C has a low natural abundance)
-
Spectral Width: 0-200 ppm
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs provided by the spectrometer software.
-
Optimize parameters such as spectral widths and number of increments according to the specific experiment and desired resolution.
-
Caption: Experimental workflow for NMR analysis.
II. Mass Spectrometry (MS)
A. Sample Preparation
-
Prepare a stock solution of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid promotes protonation of the analyte, which is necessary for positive ion mode ESI-MS.
B. Instrument Parameters and Data Acquisition
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Range: m/z 50-500
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 120-150 °C
-
Desolvation Temperature: 300-350 °C
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to induce fragmentation.
Caption: Experimental workflow for Mass Spectrometry analysis.
Data Analysis and Interpretation
The molecular formula for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is C₁₄H₁₃N₃O, with a molecular weight of 239.27 g/mol .[8]
I. NMR Data
¹H NMR (400 MHz, DMSO-d₆): The expected proton NMR spectrum will exhibit signals corresponding to the aromatic protons on the benzimidazole and methoxyphenyl rings, the amine protons, and the methoxy group protons.
-
Aromatic Protons (δ 7.0-8.0 ppm): A complex pattern of signals is expected in this region due to the protons on both aromatic rings. 2D NMR techniques are crucial for unambiguous assignment.
-
Amine Protons (-NH₂): A broad singlet is anticipated around δ 5.0-6.0 ppm, the chemical shift of which can be concentration and temperature-dependent.[9]
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons is expected around δ 3.8-4.0 ppm.
¹³C NMR (100 MHz, DMSO-d₆): The carbon spectrum will show signals for all 14 carbon atoms in the molecule.
-
Aromatic Carbons (δ 100-160 ppm): Multiple signals will be present in this region.
-
Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm is expected.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 7.0 - 8.0 | m | 8H |
| -NH₂ | 5.0 - 6.0 | br s | 2H |
| -OCH₃ | 3.8 - 4.0 | s | 3H |
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C=C and C=N | 100 - 160 |
| -OCH₃ | 55 - 60 |
II. Mass Spectrometry Data
High-Resolution Mass Spectrometry (HRMS):
-
Molecular Ion: The primary ion observed in the full scan mass spectrum will be the protonated molecule, [M+H]⁺, at an m/z corresponding to the exact mass of C₁₄H₁₄N₃O⁺.
-
Calculated m/z: 240.1131
-
Observed m/z: Should be within 5 ppm of the calculated value.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the [M+H]⁺ ion will provide structural information. Common fragmentation pathways for benzimidazole derivatives involve cleavages of the substituent groups and fragmentation of the heterocyclic ring system.[10][11][12]
| Parameter | Expected Value |
| Molecular Formula | C₁₄H₁₃N₃O |
| Molecular Weight | 239.27 g/mol |
| [M+H]⁺ (Calculated) | 240.1131 |
| [M+H]⁺ (Observed) | Within 5 ppm of calculated |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
NMR: The combination of 1D and 2D NMR techniques provides a robust dataset where assignments can be cross-verified. For instance, a proton signal assigned through its chemical shift and multiplicity in the ¹H NMR spectrum can be confirmed by its correlation to a specific carbon in the HSQC spectrum and its long-range couplings to other protons and carbons in the COSY and HMBC spectra, respectively.
-
MS: The high-resolution measurement of the molecular ion provides a high degree of confidence in the elemental composition. The observed fragmentation pattern in the MS/MS spectrum must be consistent with the structure determined by NMR. Any discrepancies would indicate an incorrect structural assignment or the presence of an isomer.
The validation of these analytical methods should adhere to established guidelines to ensure accuracy, precision, specificity, and linearity.[13][14][15][16]
Conclusion
This application note provides a comprehensive and technically sound framework for the structural characterization of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine using NMR and mass spectrometry. By following the detailed protocols and data interpretation guidelines, researchers, scientists, and drug development professionals can confidently elucidate and verify the structure of this and similar heterocyclic compounds, ensuring the integrity of their research and development efforts.
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Application Notes & Protocols: In Vitro Cytotoxicity Profiling of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Abstract
This document provides a comprehensive guide for assessing the in vitro cytotoxicity of the novel benzimidazole derivative, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. Benzimidazole scaffolds are of significant interest in medicinal chemistry and drug discovery due to their structural similarity to endogenous nucleotides, leading to a wide range of biological activities, including potential anticancer properties.[1][2] This guide details the principles and step-by-step protocols for two robust, complementary cytotoxicity assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the Lactate Dehydrogenase (LDH) assay, which quantifies membrane integrity.[3] Adherence to these protocols will enable researchers to generate reliable, reproducible data to determine the dose-dependent cytotoxic effects of this compound and calculate its half-maximal inhibitory concentration (IC50).
Introduction: Rationale and Strategy
Benzimidazole derivatives are a class of heterocyclic compounds widely investigated for their therapeutic potential, including anticancer, antiviral, and antimicrobial activities.[4][5] The compound 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (herein referred to as Cmpd-X) is a novel molecule within this class. Preliminary assessment of its cytotoxic potential is a critical first step in the drug discovery pipeline to identify its efficacy and establish a therapeutic window.[6]
The distinction between assessing cell viability and cytotoxicity is crucial.[7]
-
Cell Viability Assays measure parameters of healthy, functional cells, such as metabolic activity. A decrease in signal suggests a reduction in viable cells, which could be due to cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects.[8]
-
Cytotoxicity Assays directly measure markers of cell death or damage, such as the loss of plasma membrane integrity.[3][7]
By employing both a viability assay (MTT) and a cytotoxicity assay (LDH), we can construct a more complete profile of Cmpd-X's cellular impact. The MTT assay provides a broad measure of the compound's effect on cell health and proliferation, while the LDH assay offers a more specific indication of membrane-compromising cytotoxicity.[9]
Strategic Workflow
Our experimental strategy is designed to systematically evaluate the cytotoxic profile of Cmpd-X. The workflow begins with cell line selection and culture, followed by compound treatment across a range of concentrations, execution of the primary (MTT) and secondary (LDH) assays, and concludes with data analysis to determine the IC50 value.
Materials and Methods
Cell Line Selection
The choice of cell line is critical and should align with the therapeutic target of the compound.[10] Benzimidazole derivatives have shown efficacy against various cancers.[1][11] For a general cytotoxicity screen, we recommend:
-
A549 (Human Lung Carcinoma): A common, robust cell line for initial cancer screening.
-
MCF-7 (Human Breast Adenocarcinoma): Represents a different cancer type, useful for assessing broader activity.
-
L929 (Mouse Fibroblast): Often used as a non-cancerous control to assess selective cytotoxicity.[1]
Reagents and Equipment
-
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (Cmpd-X)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cell lines (e.g., A549, MCF-7, L929)
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
LDH Cytotoxicity Assay Kit
-
96-well flat-bottom sterile culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate spectrophotometer (ELISA reader)
-
Standard laboratory equipment (pipettes, centrifuges, etc.)
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13][14] The amount of formazan produced is directly proportional to the number of metabolically active cells.[12]
Step-by-Step Procedure:
-
Cell Seeding:
-
Compound Preparation and Treatment:
-
Prepare a 100 mM stock solution of Cmpd-X in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve 2x the final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Include "untreated" control wells (medium with 0.5% DMSO) and "blank" wells (medium only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[13]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a classic method for quantifying cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[16] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis and late-stage apoptosis.[9][17]
Step-by-Step Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT protocol to seed and treat cells in a 96-well plate.
-
Crucially, you must also prepare controls for "Maximum LDH Release" (cells treated with a lysis buffer provided in the kit) and "Spontaneous LDH Release" (untreated cells).[18]
-
-
Sample Collection:
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. This sample contains the released LDH.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's protocol (typically a mixture of a substrate and a catalyst/dye solution).
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader. The reference wavelength is typically 650 nm.
-
Data Analysis and Presentation
Data Calculation
For the MTT Assay:
-
Correct Absorbance: Subtract the average absorbance of the "blank" wells from all other readings.
-
Calculate % Cell Viability:
-
% Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) * 100
-
For the LDH Assay:
-
Correct Absorbance: Subtract the absorbance of the "blank" from all readings.
-
Calculate % Cytotoxicity:
-
% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
-
Data Presentation
Quantitative data should be summarized in a clear, tabular format.
Table 1: Example MTT Assay Data for Cmpd-X on A549 Cells (48h)
| Cmpd-X Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Cell Viability |
|---|---|---|---|
| 0 (Control) | 1.254 | 0.082 | 100.0% |
| 0.1 | 1.231 | 0.075 | 98.2% |
| 1 | 1.150 | 0.066 | 91.7% |
| 10 | 0.789 | 0.051 | 62.9% |
| 25 | 0.633 | 0.045 | 50.5% |
| 50 | 0.315 | 0.029 | 25.1% |
| 100 | 0.112 | 0.015 | 8.9% |
IC50 Determination
The IC50 value is the concentration of a compound that inhibits a biological process (in this case, cell viability) by 50%.[19]
-
Plot the Data: Create a dose-response curve by plotting the % Cell Viability (Y-axis) against the logarithm of the compound concentration (X-axis).[20]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a four-parameter logistic (4PL) equation.[19][21] This method provides the most accurate IC50 value.[22]
-
Interpretation: The software will calculate the IC50 value, which corresponds to the concentration at which the curve passes the 50% viability mark.
Trustworthiness and Validation
-
Controls are Essential: The inclusion of untreated (vehicle), blank, and maximum effect (lysis) controls is non-negotiable for data normalization and validation.
-
Replicates: Each concentration and control should be tested in at least triplicate to ensure statistical significance and reproducibility.
-
Dose-Response: A clear dose-dependent effect provides confidence that the observed cytotoxicity is a direct result of the compound's activity.
-
Assay Confirmation: Using a secondary, mechanistically different assay like LDH helps validate the primary findings from the MTT screen and distinguishes between true cytotoxicity and other metabolic effects.
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Anonymous. (n.d.). MTT Assay Protocol. Retrieved from [Link]
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Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? Retrieved from [Link]
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ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
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Protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line. Retrieved from [Link]
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Yurttaş, L., Çiftçi, G. A., Aksoy, M. O., & Demirayak, Ş. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Letters in Drug Design & Discovery, 17(10), 1227-1236. Retrieved from [Link]
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Bentham Science Publishers. (2020). Novel Benzimidazole Derivatives: Cytotoxic and Apoptotic Properties on Lung Cancer Cell Line. Retrieved from [Link]
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News-Medical.Net. (2019). Overview of Cell Viability and Cytotoxicity. Retrieved from [Link]
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G-Biosciences. (2020). The Role of LDH in Cellular Cytotoxicity. Retrieved from [Link]
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ResearchGate. (n.d.). Benzimidazole derivatives with anticancer activity. Retrieved from [Link]
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ScitoVation. (n.d.). Cell Cytotoxicity and Viability. Retrieved from [Link]
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Tan, J. X., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Frontiers in Pharmacology, 13, 964292. Retrieved from [Link]
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Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]
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Cureus. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Shah, A. K., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1307–1316. Retrieved from [Link]
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Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
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AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. Retrieved from [Link]
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Sartorius. (n.d.). Protocol IncuCyte® Cytotoxicity Assay. Retrieved from [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]
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ResearchGate. (2026). How to plot a graph and predict the IC50 value of compound, given the cytotoxicity results? Retrieved from [Link]
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ecancer. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
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YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
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Al-Wabli, R. I., et al. (2015). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 20(9), 15998–16013. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. Retrieved from [Link]
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Connect Journals. (2013). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
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Liu, X., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(2), 438-450. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5304. Retrieved from [Link]
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Application Note: Unraveling the Antiproliferative Effects of Benzimidazole Compounds through Cell Cycle Analysis
Introduction: The Therapeutic Promise of Benzimidazoles in Oncology
Benzimidazole-based compounds represent a versatile and promising class of therapeutic agents in oncology.[1][2] Their unique heterocyclic structure, a fusion of benzene and imidazole rings, serves as a privileged scaffold for the design of molecules that can interact with various key targets involved in cancer cell proliferation and survival.[3] A significant body of research has demonstrated that many benzimidazole derivatives exert their anticancer effects by disrupting the cell cycle, the fundamental process that governs cell division.[4] Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. Therefore, agents that can induce cell cycle arrest are of paramount interest in the development of novel cancer therapies.
A primary mechanism by which certain benzimidazoles induce cell cycle arrest is through the inhibition of tubulin polymerization.[2][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the mitotic spindle, which is responsible for the proper segregation of chromosomes during cell division.[6] By binding to tubulin, these benzimidazole compounds disrupt microtubule dynamics, leading to a mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[6][7] Other benzimidazole derivatives have been shown to target various kinases involved in cell cycle regulation, leading to arrest in different phases, such as the G1 phase.[2][6][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cell cycle analysis of cancer cells treated with benzimidazole compounds. We will delve into the mechanistic basis for their action, provide detailed, field-proven protocols for cell cycle analysis using propidium iodide and flow cytometry, and offer insights into data interpretation and troubleshooting.
Mechanistic Insight: How Benzimidazoles Halt the Cancer Cell Cycle
The ability of benzimidazole compounds to induce cell cycle arrest stems from their interaction with critical cellular machinery. A predominant mechanism involves the disruption of microtubule dynamics, which is crucial for the formation and function of the mitotic spindle.
Targeting Microtubules: A Common Pathway to Mitotic Arrest
Many potent anticancer benzimidazoles, such as mebendazole and albendazole, function as microtubule-targeting agents.[2][9] They bind to β-tubulin, preventing its polymerization into microtubules.[2] This disruption of microtubule formation has profound consequences for dividing cells:
-
Mitotic Spindle Disruption: The mitotic spindle, composed of microtubules, is essential for aligning and segregating chromosomes during mitosis. The inhibition of tubulin polymerization prevents the formation of a functional spindle.
-
Activation of the Spindle Assembly Checkpoint (SAC): The cell has a sophisticated surveillance mechanism known as the spindle assembly checkpoint. When chromosomes are not properly attached to the mitotic spindle, the SAC is activated, leading to an arrest in the G2/M phase of the cell cycle.[10] This prevents the cell from proceeding into anaphase with an improperly formed spindle, which would lead to catastrophic chromosome missegregation.
-
Induction of Apoptosis: Prolonged arrest in mitosis can trigger the intrinsic apoptotic pathway, leading to the elimination of the cancerous cell.[6]
The following diagram illustrates the signaling pathway leading to G2/M arrest induced by microtubule-targeting benzimidazoles.
graph TD; A[Benzimidazole Compound] --> B{β-tubulin}; B --> C[Inhibition of Tubulin Polymerization]; C --> D[Disruption of Microtubule Dynamics]; D --> E[Defective Mitotic Spindle Formation]; E --> F[Activation of Spindle Assembly Checkpoint]; F --> G[Cell Cycle Arrest at G2/M Phase]; G --> H[Induction of Apoptosis];
Caption: Signaling pathway of microtubule-targeting benzimidazoles.
Quantitative Analysis of Benzimidazole-Induced Cell Cycle Arrest
The efficacy of a benzimidazole compound in inducing cell cycle arrest can be quantified by determining its IC50 value (the concentration that inhibits 50% of cell growth) and by measuring the percentage of cells in each phase of the cell cycle after treatment.
| Compound | Cancer Cell Line | IC50 Value (µM) | Predominant Cell Cycle Arrest Phase | Reference |
| Flubendazole | U87 & U251 (Glioblastoma) | < 0.26 | G2/M | [2] |
| Mebendazole | U87 & U251 (Glioblastoma) | < 0.26 | G2/M | [2] |
| Fenbendazole | U87 & U251 (Glioblastoma) | < 0.26 | G2/M | [2] |
| Compound B6 | MCF-7 (Breast Cancer) | ~2 | G2/M | [11] |
| Compound 10 | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | 3.31, 1.18, 6.98 | G1/G2, S/G2, S/G2 | [10][12] |
| Compound 13 | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | 5.30, 2.90, 4.35 | G1, G1/S, S | [10][12] |
| CCL299 | HepG2 (Hepatoblastoma), HEp-2 (Cervical) | 1.0, 2.7 | G1 | [6][13] |
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol provides a robust and validated method for analyzing the cell cycle distribution of cancer cells treated with benzimidazole compounds using propidium iodide (PI) staining followed by flow cytometry.[11][14] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[14] This allows for the discrimination of cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[15]
Experimental Workflow
The overall workflow for the cell cycle analysis is depicted below.
graph LR; A[Cell Seeding & Treatment] --> B[Cell Harvesting]; B --> C[Fixation]; C --> D[Staining with Propidium Iodide]; D --> E[Flow Cytometry Acquisition]; E --> F[Data Analysis];
Caption: Workflow for cell cycle analysis.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Step-by-Step Methodology
1. Cell Seeding and Treatment:
1.1. Seed the cancer cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvesting.
1.2. Allow the cells to adhere and grow for 24 hours.
1.3. Treat the cells with various concentrations of the benzimidazole compound. Include a vehicle-treated control group.
1.4. Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
2. Cell Harvesting:
2.1. Carefully collect the culture medium, which may contain detached, apoptotic cells.
2.2. Wash the adherent cells with PBS.
2.3. Detach the adherent cells using Trypsin-EDTA.
2.4. Combine the detached cells with the collected culture medium from step 2.1.
2.5. Centrifuge the cell suspension at 300 x g for 5 minutes.
2.6. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
3. Fixation:
3.1. While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent cell clumping.[16][17]
3.2. Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored in 70% ethanol at -20°C for several weeks.[14]
4. Staining with Propidium Iodide:
4.1. Centrifuge the fixed cells at 500 x g for 5 minutes.
4.2. Carefully decant the ethanol.
4.3. Wash the cell pellet with 5 mL of PBS and centrifuge again.
4.4. Resuspend the cell pellet in 500 µL of PI staining solution.
4.5. Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes. The inclusion of RNase A is crucial to degrade RNA, as PI can also bind to double-stranded RNA, which would otherwise interfere with the DNA content analysis.[14][17]
5. Flow Cytometry Acquisition:
5.1. Transfer the stained cell suspension to flow cytometry tubes.
5.2. Analyze the samples on a flow cytometer. Use a low flow rate for optimal resolution of the cell cycle phases.[9]
5.3. For each sample, collect data from at least 10,000 events.
5.4. Set up the instrument to measure the fluorescence intensity of PI, typically in the FL2 or PE channel.
6. Data Analysis:
6.1. Gate the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
6.2. Create a histogram of the PI fluorescence intensity.
6.3. Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Controls and Self-Validation
To ensure the integrity and trustworthiness of your results, the following controls are essential:
-
Untreated Control: Cells cultured in medium alone to establish the baseline cell cycle distribution.
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the benzimidazole compound. This controls for any effects of the solvent on the cell cycle.
-
Positive Control: A known cell cycle-inducing agent (e.g., nocodazole for G2/M arrest) to validate the experimental setup and cell responsiveness.
Interpreting the Data and Troubleshooting
Interpreting Flow Cytometry Histograms
A typical cell cycle histogram will show two distinct peaks:
-
G0/G1 Peak: The first and usually largest peak, representing cells with a 2n DNA content.
-
G2/M Peak: The second peak, with approximately twice the fluorescence intensity of the G0/G1 peak, representing cells with a 4n DNA content.
-
S Phase: The region between the G0/G1 and G2/M peaks, representing cells actively synthesizing DNA.
Treatment with a benzimidazole compound that induces cell cycle arrest will cause a shift in the distribution of cells. For example, a G2/M arresting agent will lead to a decrease in the percentage of cells in the G0/G1 phase and a corresponding increase in the percentage of cells in the G2/M phase.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution | Reference |
| Poor histogram resolution (high CV of G0/G1 peak) | High flow rate during acquisition. | Use the lowest possible flow rate. | [9] |
| Cell clumps. | Ensure single-cell suspension before fixation; filter stained samples through a 40 µm mesh. | [1] | |
| Broad S-phase or indistinct peaks | RNA contamination. | Ensure RNase A is active and incubation is sufficient. | [17] |
| Shifting of peaks between samples | Inconsistent staining. | Ensure accurate cell counting and consistent staining volumes. | [1] |
| Excessive debris | Cell death or harsh handling. | Handle cells gently; collect supernatant containing apoptotic cells. | [1] |
Confirmatory Mechanistic Assay: In Vitro Tubulin Polymerization Assay
For benzimidazole compounds suspected of targeting microtubules, an in vitro tubulin polymerization assay can provide direct evidence of their mechanism of action.[3] This assay measures the rate and extent of purified tubulin polymerization into microtubules in the presence and absence of the test compound. A decrease in the rate and/or extent of polymerization in the presence of the benzimidazole derivative confirms its role as a tubulin polymerization inhibitor.
Conclusion
Cell cycle analysis is a powerful and indispensable tool for characterizing the anticancer activity of benzimidazole compounds. The detailed protocols and insights provided in this application note will enable researchers to generate high-quality, reproducible data to elucidate the mechanisms of action of these promising therapeutic agents. By understanding how benzimidazoles disrupt the cancer cell cycle, we can accelerate the development of more effective and targeted cancer therapies.
References
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Creative Biolabs Antibody. (n.d.). Troubleshooting of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
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Gao, Y., et al. (2021). Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle. Cell Death & Disease, 12(2), 195. [Link]
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Li, Y., et al. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(14), 5482. [Link]
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Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]
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ResearchGate. (n.d.). Flow cytometry analysis of cell-cycle progression of A549 cells after treatment with 0.15 and 0.30 μM concentrations of compound 5o for 24 h. Retrieved from [Link]
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Elabscience. (n.d.). Three Common Problems and Solutions of Cell Cycle Detection. Retrieved from [Link]
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ResearchGate. (n.d.). Cell cycle distribution was determined by flow cytometry. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]
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ResearchGate. (n.d.). Determination of cell cycle arrest by flow cytometry. Retrieved from [Link]
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Srasawat, D., et al. (2021). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research, 41(2), 699-706. [Link]
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Al-Hussain, S. A., et al. (2022). Design, Synthesis, Anticancer Activity, and Solid Lipid Nanoparticle Formulation of Indole- and Benzimidazole-Based Compounds as Pro-Apoptotic Agents Targeting Bcl-2 Protein. Molecules, 27(22), 7935. [Link]
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ResearchGate. (n.d.). Cell Cycle Analysis Problem - weird histogram? Retrieved from [Link]
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Srasawat, D., et al. (2021). CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells. Anticancer Research, 41(2), 699-706. [Link]
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Al-Ostoot, F. H., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. Molecules, 27(20), 6899. [Link]
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Jourdan, J. P., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11206. [Link]
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Application Notes & Protocols: Investigating 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in Cancer Research
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Oncology
The benzimidazole core, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact with a wide array of biological targets, making it a cornerstone in the development of novel therapeutics.[3][4] In oncology, benzimidazole derivatives have garnered significant attention for their pleiotropic anti-cancer activities, which include the disruption of microtubule dynamics, inhibition of key signaling kinases, and induction of programmed cell death (apoptosis).[1][5][6]
This document provides a detailed guide for the investigation of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (hereafter referred to as CBM-5A), a novel derivative with potential applications in cancer research. The unique substitution pattern—a methoxyphenyl group at the N-1 position and an amine group at the C-5 position—presents a distinct chemical entity for which the anti-neoplastic potential has yet to be fully characterized. These notes are designed to provide researchers with the foundational protocols and scientific rationale to systematically evaluate the efficacy and mechanism of action of CBM-5A in various cancer models.
Hypothesized Mechanism of Action
Based on extensive literature on related benzimidazole derivatives, CBM-5A may exert its anti-cancer effects through several established pathways.[1][5] The methoxyphenyl moiety could influence binding to hydrophobic pockets in enzymes like kinases, while the amine group could serve as a key hydrogen bonding donor, enhancing target affinity and selectivity.
Potential mechanisms to investigate include:
-
Microtubule Destabilization: Many benzimidazole-based compounds, including repurposed anthelmintics like mebendazole, function as anti-mitotic agents by inhibiting tubulin polymerization.[5][6] This leads to a cascade of events including cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.
-
Kinase Inhibition: The benzimidazole scaffold is present in inhibitors of crucial oncogenic kinases such as VEGFR-2, and BRAF.[7][8] These kinases are central to signaling pathways that control cell proliferation, angiogenesis, and survival. Inhibition of these pathways can effectively halt tumor growth.
-
Topoisomerase Inhibition: Some derivatives have been shown to interfere with DNA replication and repair by inhibiting topoisomerase enzymes, leading to DNA damage and cell death.[1][9]
-
Induction of Apoptosis: Ultimately, most effective anti-cancer agents induce apoptosis. For CBM-5A, this could be triggered by mitotic catastrophe (from microtubule disruption) or by the inhibition of pro-survival signaling pathways, leading to the activation of caspase cascades.[10]
The following diagram illustrates a potential signaling pathway that could be targeted by CBM-5A, leading to the induction of apoptosis.
Caption: Hypothesized signaling cascade targeted by CBM-5A.
Experimental Workflow for Preliminary Screening
A logical workflow is essential for efficiently characterizing the anti-cancer properties of a novel compound. The following workflow is recommended for the initial in vitro assessment of CBM-5A.
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- 10. Discovery of novel 1H-benzo[d]imidazole-4,7-dione based transglutaminase 2 inhibitors as p53 stabilizing anticancer agents in renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for Dissolving 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine for Cell Culture
Introduction: The Challenge of Sparingly Soluble Compounds
This document provides a comprehensive, field-proven protocol for the solubilization, sterile filtration, and preparation of working solutions of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. The principles and methodologies described herein are grounded in best practices for handling small molecules in a cell culture environment and can be adapted for other sparingly soluble benzimidazole derivatives.[4][5][6] The core objective is to ensure compound integrity, maximize bioavailability in culture, and maintain a cytotoxic-free solvent concentration.
Foundational Principles: Solvent Selection and Cytotoxicity
The primary obstacle is the hydrophobic nature of the compound. Therefore, an organic solvent is required to create a high-concentration primary stock solution, which can then be serially diluted into aqueous cell culture medium.
Dimethyl Sulfoxide (DMSO) is the solvent of choice for this protocol. Its strong polarity allows it to dissolve a wide array of both polar and nonpolar organic compounds. Crucially, DMSO is miscible with water and cell culture media, facilitating the preparation of homogenous working solutions.
However, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, differentiation, or direct cytotoxicity.[7] It is an established best practice to keep the final concentration of DMSO in the cell culture medium below 0.5%, with many sensitive or primary cell lines requiring a concentration of ≤0.1%.[8][9][10] Therefore, the entire dilution strategy is designed to minimize the final solvent concentration while delivering the desired compound concentration.
Materials and Equipment
-
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (powder, purity ≥97%)[11]
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, Cell Culture Grade (≥99.9% purity)[12]
-
Sterile, DMSO-compatible syringe filters (0.2 µm pore size, Polytetrafluoroethylene (PTFE) or Nylon)[13][14]
-
Sterile, polypropylene microcentrifuge tubes or cryovials for aliquots
-
Calibrated pipettes and sterile, low-retention tips
-
Vortex mixer
-
Water bath or heat block (optional)
-
Ultrasonic bath (optional)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile serological pipettes
-
Laminar flow hood (Biological Safety Cabinet Class II)
Experimental Protocol: From Powder to Working Solution
This protocol is divided into three critical stages: Preparation of a high-concentration primary stock, serial dilution to an intermediate stock, and final preparation of the working solution in cell culture medium.
Diagram: Overall Experimental Workflow
Caption: Workflow for preparing 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Step 4.1: Preparation of a 20 mM Primary Stock Solution
The goal is to create a concentrated stock that is significantly higher than the final desired concentration to minimize the volume of DMSO added to the cells.[15] A 200x to 1000x stock is standard.
-
Calculation: The molecular weight of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is 239.27 g/mol .[11]
-
To prepare 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW (g/mol) * 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L * 0.001 L * 239.27 g/mol * 1000 mg/g = 4.785 mg
-
-
Dissolution:
-
Inside a laminar flow hood, accurately weigh 4.79 mg of the compound powder and place it into a sterile polypropylene vial.
-
Add 1.0 mL of sterile, cell culture grade DMSO.[12]
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear, precipitate-free solution should be observed.
-
Troubleshooting: If the compound does not readily dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C. Avoid excessive heat, which could degrade the compound.
-
-
Sterilization:
-
Draw the entire DMSO stock solution into a sterile syringe.
-
Attach a 0.2 µm PTFE or Nylon syringe filter. These materials are certified as DMSO-compatible.[13][14]
-
Dispense the solution through the filter into a new sterile vial. This step is critical to remove any potential microbial contamination or undissolved micro-particulates.[14][16]
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.[16]
-
Label each aliquot clearly with the compound name, concentration (20 mM), solvent (DMSO), and preparation date.
-
Store aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[17] Crucially, avoid repeated freeze-thaw cycles , which can lead to compound degradation or precipitation upon thawing.
-
Step 4.2: Preparation of Working Solutions for Cell Treatment
This procedure must be performed under sterile conditions in a laminar flow hood. The key is to dilute the DMSO stock solution in a step-wise manner into pre-warmed (37°C) complete cell culture medium to prevent thermal shock to the cells and reduce the risk of precipitation.[17]
-
Thaw and Dilute:
-
Thaw a single aliquot of the 20 mM primary stock at room temperature.
-
Let's assume the highest final desired concentration in the cell plate is 20 µM.
-
Prepare an intermediate dilution. For example, add 5 µL of the 20 mM stock to 495 µL of pre-warmed complete medium. This creates a 200 µM intermediate solution (a 1:100 dilution). Vortex gently to mix.
-
-
Final Dosing:
-
Serial Dilutions: Perform further serial dilutions from the 200 µM intermediate stock to achieve your desired dose-response curve.
Table 1: Example Dilution Scheme
| Target Final Concentration (µM) | Volume of 200 µM Intermediate Stock (µL) | Volume of Media in Well (µL) | Final DMSO Concentration (%) |
| 20 | 100 | 900 | 0.10% |
| 10 | 50 | 950 | 0.05% |
| 5 | 25 | 975 | 0.025% |
| 1 | 5 | 995 | 0.005% |
| Vehicle Control | 100 µL of Media + 0.1% DMSO | 900 | 0.10% |
Critical Self-Validation and Quality Control
Trust in experimental results begins with robust controls. The following steps are mandatory for validating this protocol with your specific cell line.
-
Vehicle Control: Always include a vehicle control group in your experiments. This group should be treated with the same final concentration of DMSO as your highest compound concentration, but without the compound itself.[10][17] This allows you to differentiate the effects of the compound from any potential effects of the solvent.
-
Visual Inspection: After adding the final working solution to your cell culture plates, immediately inspect the wells under a microscope. Look for any signs of precipitation or oil droplets, which would indicate that the compound's solubility limit in the medium has been exceeded.
-
Solvent Toxicity Test: Before initiating a large-scale experiment, it is highly recommended to perform a dose-response curve with DMSO alone on your specific cell line. This will establish the maximum tolerable DMSO concentration that does not impact cell viability or the specific endpoint you are measuring.[7][8]
Conclusion
This protocol provides a detailed and scientifically grounded methodology for the successful dissolution and application of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in cell culture. By adhering to the principles of using a high-concentration DMSO stock, performing sterile filtration, and carefully controlling the final solvent concentration, researchers can ensure accurate dosing and generate reliable, reproducible data. The inclusion of rigorous vehicle controls and preliminary solvent toxicity tests forms a self-validating system that underpins the integrity of any subsequent experimental findings.
References
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LifeTein. (2023, February 1). DMSO usage in cell culture.
-
ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?.
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G-Biosciences. DMSO Sterile Filtered | Dimethylsulfoxide.
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Captivate Bio. SMALL MOLECULES.
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ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?.
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ResearchGate. (2022, December 19). Sterile filter before drug exposure to cell culture?.
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Pharmaceutical Technology. (2020, September 2). Suitable Sterility Methods for Dimethyl Sulfoxide USP, PhEur.
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Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
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PMC - NIH. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel.
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PhytoTech Labs. Preparing Stock Solutions.
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AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
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MCE. Compound Handling Instructions.
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Tocris Bioscience. DMSO, sterile filtered.
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BenchChem. Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives.
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ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?.
-
Lead Sciences. 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
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MDPI. Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.
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ResearchGate. General procedure for benzimidazole derivatives synthesis. Reagents and....
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BenchChem. Application Notes and Protocols for the Synthesis of Benzimidazoles using 2-(4-aminophenyl)-1,3-dioxolane.
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BenchChem. Technical Support Center: Purification of Benzimidazole Derivatives.
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MDPI. (2025, October 16). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.
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ResearchGate. (2024, August 2). methyl-1Hbenzo[d]imidazol-2- yl)quinoline.
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PMC - PubMed Central. (2022, January 10). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.
-
ACS Publications. (2023, February 27). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators.
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Application Note: A Comprehensive Guide to the Development of Analytical Methods for Benzimidazole Drug Residues
Abstract
This guide provides a detailed framework for the development, validation, and implementation of robust analytical methods for the detection and quantification of benzimidazole anthelmintic drug residues in various biological matrices. Benzimidazoles are widely used in veterinary medicine, and monitoring their residues in food products of animal origin is critical for ensuring consumer safety and regulatory compliance.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind methodological choices. It offers detailed protocols for both high-throughput screening and gold-standard confirmatory analysis, grounded in international regulatory standards.
Introduction: The Regulatory and Scientific Imperative
Benzimidazoles are a class of broad-spectrum anthelmintics essential for treating parasitic infections in food-producing animals.[1] However, their extensive use can lead to the presence of drug residues in meat, milk, and eggs.[3] Due to potential toxicological risks, including teratogenic and embryotoxic effects, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established Maximum Residue Limits (MRLs) for these compounds in foodstuffs.[3][4][5]
Developing sensitive and reliable analytical methods is therefore not merely an academic exercise; it is a cornerstone of public health protection.[6] An effective analytical strategy must be capable of detecting not only the parent drug but also its significant metabolites, as the MRL is often defined as the sum of these related compounds.[1][7] This guide provides the scientific foundation and practical protocols to build such a strategy.
Analytical Strategy: A Two-Tiered Approach
A comprehensive monitoring program typically employs a two-tiered approach: initial screening followed by confirmation of presumptive positive results. This strategy optimizes resource allocation by using cost-effective, high-throughput methods to test large numbers of samples and reserving more resource-intensive, highly specific methods for confirmation.
Caption: Tiered approach for residue analysis.
Screening Methods: The ELISA Advantage
Enzyme-Linked Immunosorbent Assays (ELISAs) are ideal for first-line screening.[8] Their principle relies on the specific binding of an antibody to the target analyte (or a group of structurally similar analytes).
-
Causality: The choice of ELISA for screening is driven by its high throughput and cost-effectiveness. The use of generic antibodies allows a single test to detect multiple related benzimidazole compounds, making it an efficient primary filter.[8][9] Sample preparation is typically simpler compared to chromatographic methods.[8]
-
Trustworthiness: While excellent for screening, ELISAs are susceptible to cross-reactivity, which can lead to false positives. Therefore, any positive result from an ELISA must be considered presumptive and requires confirmation by a more specific method.[10]
Confirmatory Methods: The LC-MS/MS Gold Standard
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for the confirmation and quantification of veterinary drug residues.[4][11][12]
-
Causality: This method provides two independent points of identification for each analyte. First, the Liquid Chromatography (LC) system separates compounds based on their physicochemical properties (retention time). Second, the tandem Mass Spectrometer (MS/MS) detects and confirms the compound's identity based on its specific mass-to-charge ratio (m/z) and the m/z of its fragmentation products.[13] This dual verification provides unparalleled specificity and sensitivity, making it the authoritative choice for regulatory compliance.[14]
-
Trustworthiness: When properly validated, LC-MS/MS methods provide legally defensible data. The ability to monitor multiple, specific precursor-to-product ion transitions for each analyte minimizes the chance of false positives from matrix interferences.[11][13]
The Critical Foundation: Sample Preparation
The primary challenge in residue analysis is isolating the target analytes from complex biological matrices like tissue and milk. The choice of extraction technique is critical for achieving reliable results. An inefficient extraction leads directly to poor recovery and inaccurate quantification.
Caption: General sample preparation workflow.
QuEChERS: The Modern Standard for Multi-Residue Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred technique for extracting veterinary drug residues.[6][15] It involves an initial liquid-liquid partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.[16]
-
Causality: QuEChERS is effective because the salting-out effect partitions the benzimidazoles into the acetonitrile layer, while the subsequent d-SPE step uses specific sorbents (like PSA to remove fatty acids and C18 to remove non-polar interferences) to clean the extract without significant loss of analytes.[16][17] This results in a clean extract suitable for LC-MS/MS analysis with high analyte recovery.[17][18]
Experimental Protocols
The following protocols provide a validated starting point. Laboratories must perform their own validation according to the guidelines discussed in Section 5.
Protocol 1: QuEChERS Sample Preparation for Milk
This protocol is adapted from established methods for benzimidazole analysis in milk.[15][16][18]
Materials:
-
Homogenized Milk Sample
-
Acetonitrile (HPLC Grade)
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Disodium Citrate Sesquihydrate
-
Trisodium Citrate Dihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent (end-capped)
-
50 mL and 15 mL Polypropylene Centrifuge Tubes
-
Vortex Mixer & Centrifuge
Procedure:
-
Weigh 10.0 g (± 0.1 g) of a well-mixed milk sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile to the tube.
-
Add the salting-out mixture: 4 g anhydrous MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure proper mixing and prevent salt clumping.
-
Centrifuge at 5000 rpm for 5 minutes. This separates the sample into an upper acetonitrile layer (containing the benzimidazoles) and a lower aqueous/protein layer.
-
Transfer a 6 mL aliquot of the upper acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18 sorbent.
-
Vortex the cleanup tube for 30 seconds. The MgSO₄ removes residual water, while PSA and C18 remove matrix interferences.[17]
-
Centrifuge at 5000 rpm for 5 minutes.
-
Carefully transfer the final, cleaned supernatant into an autosampler vial. A portion may be evaporated and reconstituted in the initial mobile phase if concentration is needed.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 2: Confirmatory Analysis by LC-MS/MS
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B (linear gradient)
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Rationale: ESI+ is effective for benzimidazoles as their structure readily accepts a proton. MRM is used for its superior sensitivity and selectivity, monitoring specific precursor → product ion transitions for each analyte.[11][13]
Table 1: Example MRM Transitions for Common Benzimidazoles
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Albendazole | 266.1 | 234.1 | 191.1 | 15 |
| Albendazole sulfoxide | 282.1 | 250.1 | 208.1 | 20 |
| Albendazole sulfone | 298.1 | 266.1 | 159.1 | 22 |
| Fenbendazole | 300.1 | 268.1 | 157.1 | 18 |
| Oxfendazole | 316.1 | 284.1 | 252.1 | 20 |
| Thiabendazole | 202.0 | 175.0 | 131.0 | 25 |
Note: These values are illustrative. Optimal collision energies and transitions must be determined empirically on the specific instrument used.
Method Validation: Ensuring Trustworthiness and Compliance
A method is only as reliable as its validation. All analytical methods used for regulatory purposes must be validated to demonstrate they are fit for purpose.[19] Validation parameters should be assessed according to international guidelines such as those from VICH (International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products), FDA, and EMA.[20][21][22]
Key Validation Parameters:
-
Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[19][20] This is demonstrated by analyzing blank matrix samples to check for interferences at the retention time of the target analytes.
-
Linearity & Working Range: The range over which the method provides results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a correlation coefficient (r²) typically >0.99.[23][24][25]
-
Accuracy (Recovery): The closeness of the measured value to the true value. It is assessed by analyzing spiked control samples at multiple concentrations. Recoveries are typically expected to be within 80-110%.[14][20]
-
Precision (Repeatability & Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and should generally be <15%.[19][20][26]
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantified.[13][21]
-
Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with acceptable precision and accuracy.[13] The LOQ must be at or below the regulatory MRL.
-
Stability: The stability of the analytes in the biological matrix during storage and in the processed sample extract must be assessed to ensure results are not compromised by degradation.
Table 2: Typical Performance Characteristics for Benzimidazole Methods
| Parameter | HPLC-DAD Method[3][7] | LC-MS/MS Method[13][14] |
| LOD | 1-4 µg/kg | < 1 µg/kg |
| LOQ | 4-18 µg/kg | < 2.5 µg/kg |
| Recovery | 70-110% | 80-110% |
| Precision (RSD) | < 20% | < 15% |
Conclusion
The development of analytical methods for benzimidazole residues is a multi-faceted process that requires a deep understanding of analytical chemistry, instrumentation, and regulatory requirements. By employing a strategic combination of high-throughput screening and highly specific confirmatory techniques, laboratories can effectively monitor for these residues. The protocols and validation principles outlined in this guide provide a robust framework for establishing scientifically sound and defensible methods that ultimately safeguard public health.
References
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1–2), 167–177. [Link]
-
Meo, S. A. (1994). Monoclonal Antibody for Multiresidue ELISA of Benzimidazole Anthelmintics in Liver. Journal of Agricultural and Food Chemistry, 42(1), 129-134. [Link]
-
Szewczyk, M., Turek, A., & Stolarczyk, A. (2003). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 60(4), 259-263. [Link]
-
World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. WOAH Americas. [Link]
-
Balizs, G. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-77. [Link]
-
Szewczyk, M., Turek, A., & Stolarczyk, A. (2003). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Pol Pharm, 60(4), 259-63. [Link]
-
Stolker, A. A. M., et al. (2008). Validation of multiresidue methods for veterinary drug residues; related problems and possible solutions. Analytica Chimica Acta, 624(1), 1-11. [Link]
-
FDA. (n.d.). Multi-Class Antimicrobial Residue Testing. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Analytical methodology for veterinary medicine residues. [Link]
-
Anonymous. (2014). LC-MS/MS METHOD FOR DETERMINATION OF BENZIMIDAZOLE RESIDUES IN ANIMAL PRODUCTS. [Link]
-
Petrovic, C., et al. (2015). Fast multi-residue method for determination of nineteen benzimidazoles in meat tissues by liquid chromatography tandem mass spectrometry. Journal of Hygienic Engineering and Design. [Link]
-
European Medicines Agency. (2009). VICH Topic GL49: Guidelines on Validation of Analytical Methods Used in Residue Depletion Studies. [Link]
-
FDA. (2011). Guidance for Industry #208 - VICH GL49 - Validation of Analytical Methods. [Link]
-
Agilent Technologies. (2009). LC/MS Applications for Drug Residues in Foods. [Link]
-
European Medicines Agency. (n.d.). Safety and residues guidelines. [Link]
-
Baxter, G. A., et al. (2009). Benzimidazole carbamate residues in milk: Detection by surface plasmon resonance-biosensor, using a modified QuEChERS... Analytica Chimica Acta, 654(2), 111-119. [Link]
-
European Medicines Agency. (n.d.). Safety and residues: pharmaceuticals. [Link]
-
Szewczyk, M., Turek, A., & Stolarczyk, A. (2003). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate. [Link]
-
European Medicines Agency. (2021). EMA Guideline on Safety and Residue Data for Limited Market Veterinary Medicinal Products. Policy Commons. [Link]
-
Pomierna-Kobecka, K., et al. (2012). Application of HPLC method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 69(5), 823-828. [Link]
-
Macherey-Nagel. (n.d.). Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS. [Link]
-
European Medicines Agency. (2009). VICH GL48: Studies to evaluate the metabolism and residue kinetics of veterinary drugs in food-producing animals... Scientific guideline. [Link]
-
FDA. (2011). Guidance for Industry #207 (VICH GL48R). [Link]
-
Baxter, G. A., et al. (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS... ResearchGate. [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B, 845(1), 1-37. [Link]
-
Yilmaz, H., et al. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A. [Link]
-
Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Mljekarstvo, 67(3), 231-238. [Link]
-
Baxter, G. A., et al. (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS... ResearchGate. [Link]
-
FDA. (2015). Studies to Evaluate the Safety of Residues of Veterinary Drugs in Human Food: General Approach to Establish an Acute Reference Dose (ARfD). [Link]
-
European Medicines Agency. (2022). Guideline on safety and residue data requirements for the establishment of Maximum Residue Limits in minor species. [Link]
-
Gil-Agustí, M., et al. (2021). Scheme of generic milk sample preparation. ResearchGate. [Link]
-
FDA. (2021). CVM Guidance for Industry 257 VICH GL57 - Studies to Evaluate the Metabolism and Residue Kinetics of Veterinary Drugs in Food-Producing Animals... [Link]
-
Baxter, G. A., et al. (2009). Benzimidazole carbamate residues in milk: Detection by Surface Plasmon Resonance-biosensor, using a modified QuEChERS... ScienceDirect. [Link]
-
Al-Alawi, M., et al. (2023). Recent Advances in the Determination of Veterinary Drug Residues in Food. Molecules, 28(13), 5122. [Link]
-
Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. Hrčak. [Link]
-
Denžić Lugomer, M., et al. (2017). Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detection. [Link]
-
Tejada-Casado, C., et al. (2018). Green and simple analytical method to determine benzimidazoles in milk samples... FQM-302's blog. [Link]
-
Wang, J., et al. (2018). Pretreatment and Determination Methods for Benzimidazoles: An Update since 2005. Critical Reviews in Analytical Chemistry, 48(6), 485-500. [Link]
-
Hu, X., et al. (2012). Determination of benzimidazole residues in animal tissue samples by combination of magnetic solid-phase extraction with capillary zone electrophoresis. Semantic Scholar. [Link]
-
Creative Diagnostics. (n.d.). ELISA Kits for Drug Residues Detection. [Link]
-
Randox Food Diagnostics. (n.d.). ELISA - Food Drug Residue Analysis. [Link]
-
Cusabio. (n.d.). Elisa Kits for Food Safety & Drug Residues Test. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Welcome to the technical support center for the synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in this specific synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you overcome low yields and other common experimental hurdles.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine are a frequent issue. The most common synthetic route involves a palladium-catalyzed C-N cross-coupling reaction, specifically the Buchwald-Hartwig amination. This section will break down the most common problems and provide actionable solutions.
Q1: My Buchwald-Hartwig amination reaction is resulting in a low yield or has stalled. What are the likely causes and how can I fix it?
Low conversion in a Buchwald-Hartwig amination is a multifaceted problem. The key is to systematically evaluate the components of your reaction: the catalyst system (palladium precursor and ligand), the base, and the solvent.[1] Five-membered heterocyclic halides, like our benzimidazole substrate, can be particularly challenging coupling partners, sometimes inhibiting or deactivating the palladium catalyst.[2]
Root Cause Analysis & Solutions:
-
Catalyst System Inefficiency: The choice of ligand is critical. While bidentate ligands like BINAP have been used, bulky monodentate phosphine ligands such as XPhos, RuPhos, and tBuXPhos often prove more effective for N-heterocycles.[1] The use of pre-formed palladium pre-catalysts (e.g., XPhos Pd G3) can also offer more reliable results compared to generating the active catalyst in situ from sources like Pd(OAc)₂.[1]
-
Incorrect Base or Solvent Selection: The base and solvent are not inert components; they actively participate in the catalytic cycle.
-
Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) can accelerate the reaction but may not be compatible with other functional groups.[1] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer broader functional group tolerance but might necessitate higher temperatures.[1] Cs₂CO₃ is often a good starting point due to its solubility.[1]
-
Solvents: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are commonly used.[1] Poor solubility of any reactant can stall the reaction.
-
-
Side Reactions: Several side reactions can compete with your desired C-N coupling:
Troubleshooting Workflow:
Here is a logical workflow to diagnose and solve low conversion issues:
Caption: A troubleshooting workflow for low conversion.
Q2: I'm observing multiple spots on my TLC plate. What are the common impurities and how can I minimize their formation?
The formation of multiple products is a clear indicator of side reactions or incomplete conversion. In the context of 1,2-disubstituted benzimidazole synthesis, a common issue is the lack of selectivity at the N-1 position, leading to a mixture of 1,2-disubstituted and 2-substituted benzimidazoles.[3]
Common Impurities and Mitigation Strategies:
| Impurity | Formation Mechanism | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to suboptimal conditions. | Re-evaluate catalyst, base, solvent, and temperature as described in Q1. Ensure anhydrous and oxygen-free conditions. |
| Hydrodehalogenated Benzimidazole | Reduction of the aryl halide.[1] | Use bulky phosphine ligands which can suppress this side reaction.[1] |
| Homocoupling of Aryl Halide | Two molecules of the aryl halide react with each other. | Optimize catalyst loading and ensure slow addition of reactants if necessary. |
| 2-Substituted Benzimidazole | Lack of N-1 substitution selectivity.[3] | The choice of catalyst and reaction conditions can influence selectivity. Some green chemistry approaches using catalysts like Er(OTf)₃ have shown high selectivity.[4] |
Q3: My product appears to be contaminated with the palladium catalyst. How can I effectively remove it?
Residual palladium is a common issue in cross-coupling reactions. Standard purification methods may not be sufficient for complete removal.
Palladium Removal Protocol:
-
Initial Filtration: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of celite.[1] This will remove the bulk of the inorganic salts and the precipitated palladium catalyst.[1]
-
Aqueous Wash: Wash the organic filtrate with water and then brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product using flash column chromatography on silica gel.[5] A solvent system such as ethyl acetate and n-hexane is often effective.[5]
-
Activated Carbon Treatment: If palladium residues persist, dissolving the product in a suitable solvent and stirring with activated carbon can help adsorb the remaining metal. Filter and recrystallize the product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine?
The synthesis typically proceeds in two key steps:
-
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or aldehyde.[6] For a 5-amino substituted benzimidazole, a nitro-substituted o-phenylenediamine is often used, followed by reduction of the nitro group.
-
N-Arylation: The crucial C-N bond formation between the benzimidazole nitrogen and the 2-methoxyphenyl group is most commonly accomplished via a Buchwald-Hartwig amination.[7] This involves reacting the 5-aminobenzimidazole with a 2-methoxyphenyl halide (e.g., bromide or iodide) in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: General synthetic workflow.
Q2: Are there alternative, more "green" synthetic methods available?
Yes, the field of organic synthesis is continually moving towards more environmentally friendly methods. For benzimidazole synthesis, several green chemistry approaches have been developed, including:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields.[4]
-
Use of eco-friendly catalysts: Catalysts like Erbium triflate (Er(OTf)₃) have been used for the synthesis of 1,2-disubstituted benzimidazoles under solvent-free conditions.[4]
-
Solvent-free reactions: Performing reactions by grinding the reactants together, sometimes with a solid support, eliminates the need for hazardous organic solvents.[8]
Q3: How do I confirm the purity and identity of my final product?
A combination of analytical techniques should be used to confirm the structure and purity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine:
-
Thin Layer Chromatography (TLC): To assess the purity of the compound and monitor the progress of column chromatography.[5]
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Spectroscopy:
References
- BenchChem. (n.d.). Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles.
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for palladium-catalyzed amination.... Retrieved from [Link]
-
ResearchGate. (n.d.). Buchwald–Hartwig coupling involving boc-protected benzimidazole (3a),.... Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Retrieved from [Link]
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
-
ACS Publications. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics. Retrieved from [Link]
- Google Patents. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Retrieved from [Link]
-
ResearchGate. (2025). Selective Palladium-Catalyzed Amination of the Heterocyclic Core of Variolins. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
RSC Publishing. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,2-disubstituted benzimidazoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid.... Retrieved from [Link]
-
MDPI. (n.d.). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and biological profile of substituted benzimidazoles. Retrieved from [Link]
-
OUCI. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Retrieved from [Link]
-
ResearchGate. (2025). Catalytic pathways for N-arylation of benzimidazoles: A comprehensive review. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of 1H-Benzo[2][10]imidazo[1,2-c][1][11]oxazin-1-one Derivatives.... Retrieved from [Link]
-
Springer. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. Retrieved from [Link]
-
ACS Publications. (n.d.). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)substitutedformimidoyl. Retrieved from [Link]
-
Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]
-
MDPI. (n.d.). N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... Retrieved from [Link]
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- 5. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for the Purification of Benzimidazole Derivatives
Welcome to our dedicated support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for the purification of benzimidazole derivatives, a critical step in the synthesis of many pharmacologically active compounds. Our approach is rooted in practical, field-tested experience and a deep understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges encountered during the purification of benzimidazole derivatives in a question-and-answer format.
Q1: My benzimidazole derivative has poor solubility in common organic solvents, making recrystallization difficult. What should I do?
This is a frequent issue, as the planar benzimidazole ring system can lead to strong intermolecular π-π stacking and hydrogen bonding, reducing solubility.
Root Cause Analysis:
-
Hydrogen Bonding: The N-H proton of the imidazole ring is acidic (pKa ≈ 12-13), and the imine nitrogen is basic (pKa ≈ 5-6). This allows for strong intermolecular hydrogen bonds, creating a stable crystal lattice that is difficult to break down.
-
π-π Stacking: The aromatic nature of the fused rings promotes significant π-π stacking, further stabilizing the solid state and decreasing solubility.
Troubleshooting Workflow:
Figure 1: A decision-making workflow for addressing poor solubility of benzimidazole derivatives.
Step-by-Step Protocol: Acid/Base Extraction for Purification
-
Dissolution: Dissolve the crude benzimidazole derivative in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1 M HCl). The basic imine nitrogen will be protonated, forming a water-soluble salt that partitions into the aqueous layer.
-
Separation: Separate the aqueous layer containing the protonated product from the organic layer, which retains non-basic impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) until the solution is basic (test with pH paper). The benzimidazole derivative will precipitate out of the solution.
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Expert Tip: This acid/base extraction is highly effective for removing non-polar and neutral impurities. However, be mindful of any acid-labile functional groups in your molecule.
Q2: I'm seeing a persistent, colored impurity in my product, even after column chromatography. How can I remove it?
Colored impurities in benzimidazole syntheses often arise from oxidation or N-alkylation side reactions.
Potential Sources of Colored Impurities:
| Impurity Type | Common Cause | Appearance |
| Oxidation Products | Exposure to air, especially at elevated temperatures or in the presence of metals. | Yellow to dark brown |
| N-Alkylation Byproducts | Side reactions during synthesis, particularly with alkyl halides. | Often colored |
| Starting Material | Incomplete reaction of a colored starting material. | Varies |
Troubleshooting Strategies:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored, often planar, aromatic impurities.
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated charcoal (typically 1-2% w/w) and heat the mixture for 10-15 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal. Allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to significant product loss.
-
-
Reductive Bleaching: If oxidation is suspected, a mild reducing agent can sometimes convert the colored impurity back to a colorless form.
-
Method: Dissolve the product in a suitable solvent and add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃). Stir for a short period, then proceed with an aqueous workup to remove the reducing agent.
-
-
Chromatography Optimization: Re-evaluate your column chromatography conditions. A change in the solvent system or stationary phase may be necessary. For instance, switching from silica gel to alumina can alter the elution profile due to different surface chemistries.
Q3: My compound co-elutes with an impurity during silica gel chromatography. What are my options?
Co-elution is a common challenge, especially with structurally similar impurities.
Troubleshooting Workflow for Co-elution:
Figure 2: A systematic approach to resolving co-elution issues in the chromatography of benzimidazole derivatives.
Expert Insight on Solvent Modification:
For basic compounds like many benzimidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can significantly improve peak shape and resolution on silica gel. This works by deactivating the acidic silanol groups on the silica surface, which can cause peak tailing and poor separation.
Reverse-Phase Chromatography (C18):
If your benzimidazole derivative and the impurity have different hydrophobicities, reverse-phase chromatography is an excellent alternative to normal-phase (silica).
-
Stationary Phase: C18 (octadecyl-bonded silica) - non-polar.
-
Mobile Phase: A polar solvent system, typically mixtures of water and acetonitrile or methanol.
-
Elution Order: More polar compounds elute first.
This technique is particularly powerful for separating compounds with subtle differences in their alkyl or aryl substituents.
References
-
Title: The Chemistry of Benzimidazoles Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: A Practical Guide to Flash Column Chromatography Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]
-
Title: Improving the Separation of Basic Compounds by HPLC Source: LCGC North America URL: [Link]
Improving solubility of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine for biological assays.
Technical Support Center
Topic: Improving the Solubility of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine for Biological Assays From the desk of: Senior Application Scientist, Formulation & Assay Development
Overview: Tackling the Solubility Challenge of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Researchers working with novel benzimidazole derivatives frequently encounter the significant hurdle of poor aqueous solubility. 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is no exception. Its rigid, aromatic core and lipophilic methoxyphenyl group contribute to low water solubility, which can lead to compound precipitation, inaccurate concentration measurements, and unreliable data in a variety of biological assays.
This guide provides a structured, problem-solving approach to systematically improve the solubility of this compound. We will move from fundamental characterization to practical, step-by-step formulation protocols, explaining the scientific rationale behind each strategy. Our goal is to empower you to develop robust, reproducible, and biologically relevant experimental conditions.
Section 1: Understanding the Molecule - Physicochemical Profile
Before attempting to solubilize a compound, it is critical to understand its inherent physicochemical properties. These characteristics dictate its behavior in different solvent systems and guide our formulation strategy.
Chemical Structure:
![Chemical structure of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine](https://i.imgur.com/8zE7o9w.png)
Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
| Property | Value | Implication for Solubility | Source |
| Molecular Formula | C₁₄H₁₃N₃O | - | [1] |
| Molecular Weight | 239.27 g/mol | - | [1] |
| CAS Number | 380641-63-4 | For unique identification. | [1] |
| Calculated LogP | 3.03 | Indicates significant lipophilicity and poor aqueous solubility. | [2] |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Moderate TPSA; solubility will be dominated by lipophilic character. | [2] |
| Hydrogen Bond Donors | 1 (from the amine) | Can participate in hydrogen bonding. | [3] |
| Hydrogen Bond Acceptors | 3 (2 from imidazole, 1 from methoxy) | Can participate in hydrogen bonding. | [2] |
| Key Functional Group | Aromatic Amine (-NH₂) | Basic; can be protonated at low pH to form a more soluble salt. | [4] |
The Causality of Poor Solubility: The molecule's large, planar, and aromatic surface area promotes strong crystal lattice interactions, which require significant energy to overcome for dissolution. The methoxyphenyl group further increases its lipophilic (hydrophobic) nature. The primary handle for improving solubility is the basic amine group at the 5-position, which can be protonated to form a water-soluble salt.[4][5]
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered by researchers in a direct Q&A format.
FAQ 1: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer. What is happening and how can I fix it?
Answer: This is a classic sign of a poorly soluble compound exceeding its thermodynamic solubility limit in the final assay medium. While DMSO is an excellent solvent for creating a high-concentration stock, its solvating power is lost upon high dilution into an aqueous environment. The compound, now surrounded by water, crashes out of solution.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting precipitation.
FAQ 2: What is the most direct way to increase solubility for a simple biochemical assay?
Answer: For most assays that can tolerate a pH range of 3-6, the most effective and direct method is pH adjustment . By lowering the pH of your aqueous solution, you protonate the basic amine group on the benzimidazole ring. This forms a hydrochloride (or other) salt, which is significantly more water-soluble than the free base form.[6][7]
This strategy is ideal because it avoids organic co-solvents that might interfere with enzyme activity or protein interactions.[8] Refer to Protocol 1 for a detailed method.
FAQ 3: My cell-based assay is sensitive to pH changes and organic solvents. What are my options?
Answer: This is a common and challenging scenario. When both pH and co-solvents are not viable, the best approach is to use cyclodextrins . These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9]
The lipophilic benzimidazole portion of your molecule can form an "inclusion complex" by entering the cyclodextrin's core, effectively shielding it from water.[10][11] The hydrophilic outer surface of the cyclodextrin-drug complex then allows it to dissolve readily in aqueous media. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used and effective choice with low cellular toxicity.[12][13] See Protocol 3 for preparation details.
Caption: Mechanism of cyclodextrin-mediated solubilization.
FAQ 4: How can I determine the maximum achievable aqueous solubility with these methods?
Answer: You need to perform a thermodynamic solubility study. For each condition (e.g., pH 4.0 buffer, 2% HP-β-CD solution), add an excess amount of the solid compound to the liquid. Shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. Afterwards, centrifuge the sample to pellet the undissolved solid, filter the supernatant through a 0.22 µm filter to remove any remaining particulates, and quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV. This concentration represents the equilibrium solubility under that specific condition.
Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted Aqueous Solution (Salt Formation)
Principle: To protonate the basic amine and form a soluble hydrochloride salt. This is often the most effective initial strategy.[14][15]
-
Preparation of Acidic Buffer: Prepare a buffer relevant to your assay, but adjust its pH to a lower value (e.g., pH 4.0-5.0) using 1 M HCl. A simple 10 mM citrate or acetate buffer is a good starting point.
-
Weigh Compound: Accurately weigh the required amount of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Initial Slurry: Add a small volume of the acidic buffer to the solid compound to create a slurry.
-
Dissolution: While stirring or vortexing, slowly add more acidic buffer until the desired final concentration is reached. Gentle warming (to 37°C) or sonication can aid dissolution.
-
Final pH Check: After complete dissolution, check the pH of the final solution. It should remain in the acidic range.
-
Sterile Filtration: If for cell culture, sterile filter the final solution through a 0.22 µm syringe filter compatible with acidic solutions.
Self-Validation Check: A successfully prepared solution will be clear and free of particulates. If precipitation occurs upon standing, the concentration exceeds the solubility limit even at the lower pH, and further dilution is required.
Protocol 2: Screening for Optimal Co-solvents
Principle: To use a water-miscible organic solvent to aid in solubilizing the lipophilic compound in the final aqueous medium. The goal is to find a solvent that works at the lowest possible concentration to minimize biological interference.[8][16]
-
Prepare High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated primary stock (e.g., 50 mM).
-
Prepare Intermediate Stocks: Create a panel of intermediate stocks by diluting the primary DMSO stock into various co-solvents. Good starting co-solvents include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). For example, create 10 mM intermediate stocks in 100% Ethanol, 100% PG, and 100% PEG 400.
-
Test Dilution in Assay Buffer: In separate microcentrifuge tubes, add your final assay buffer. Then, spike in the intermediate stock solutions to achieve the desired final compound concentration, ensuring the final co-solvent concentration is kept low (e.g., start by targeting 1% and 0.5% v/v).
-
Observe for Precipitation: Vortex each tube and let it stand at room temperature for at least 1 hour. Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Select Best Candidate: The best co-solvent is the one that maintains clarity at the lowest final organic solvent concentration.
Self-Validation Check: Always run a vehicle control in your assay (buffer + co-solvent without the compound) to ensure the co-solvent itself does not affect the biological readout.[17][18]
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex
Principle: To encapsulate the hydrophobic compound within the cyclodextrin's non-polar cavity, rendering the complex water-soluble.[19][20]
-
Prepare Cyclodextrin Solution: Prepare a stock solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired aqueous buffer (e.g., PBS). A 10-20% (w/v) stock solution is a versatile starting point.
-
Weigh Compound: Accurately weigh the required amount of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Direct Solubilization: Add the HP-β-CD solution directly to the solid compound.
-
Incubation & Mixing: Vigorously vortex the mixture. Incubate at 37°C for 1-2 hours with intermittent vortexing or continuous shaking to facilitate complex formation. Sonication can also be used to accelerate the process.
-
Clarification: After incubation, check for complete dissolution. If a small amount of undissolved material remains, it indicates you have reached the solubility limit for that HP-β-CD concentration. Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any excess solid.
-
Collect Supernatant: Carefully collect the clear supernatant, which contains the solubilized drug-cyclodextrin complex. This solution is ready for use.
Self-Validation Check: The resulting solution should be clear. As with co-solvents, a vehicle control (buffer + HP-β-CD) should be tested in the assay to rule out any effects of the cyclodextrin itself.[13]
Section 4: Summary of Strategies
Table 2: Comparison of Solubilization Strategies
| Strategy | Pros | Cons | Best For... |
| pH Modification (Salt Formation) | - High solubility increase possible.[6]- No organic solvents. | - Requires assay to be pH-tolerant.- May alter compound's charge state and activity. | Biochemical assays, enzyme kinetics, assays robust to pH 3-6. |
| Co-solvents | - Simple to prepare.- Effective for many compounds. | - Potential for solvent-induced artifacts or toxicity.[8][17]- Limited final concentration (typically <1% organic). | Initial screening, high-throughput assays where vehicle controls are used extensively. |
| Cyclodextrins | - Biocompatible with low toxicity.[13]- Avoids pH changes and organic solvents.- Can improve compound stability.[9][12] | - Can be more expensive.- May not work for all molecular shapes.- High concentrations may have osmotic effects. | Cell-based assays, sensitive enzyme assays, in vivo formulations. |
| Prodrug Approach | - Can dramatically improve solubility and bioavailability.[21] | - Requires chemical synthesis and validation.- Relies on in vivo or cellular conversion to the active form. | Advanced preclinical and clinical development.[22] |
References
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
-
Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035. [Link]
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Gidwani, B., & Vyas, A. (2015). A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Agents. BioMed Research International, 2015, 198268. [Link]
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Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
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Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. (General chemistry principle of amine salt formation). [Link]
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Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270. [Link]
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Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onoue, S. (2011). Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system: basic approaches and practical applications. International Journal of Pharmaceutics, 420(1), 1-10. [Link]
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Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of pharmaceutical salts: properties, selection, and use. John Wiley & Sons. [Link]
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Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
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Tønnesen, H. H. (2004). Considerations regarding use of solvents in in vitro cell based assays. Notes, 1-3. [Link]
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Malani, R. S., Ba-Omar, T., & Zughaier, S. M. (2021). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes, 14(1), 207. [Link]
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Kamal, A., & Dastagiri, D. (2009). A comprehensive account on recent progress in pharmacological activities of benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 17(12), 4093-4115. [Link]
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Chan, K. K., & Gnew, J. (2013). Effects of organic solvents on cell growth and metabolism in animal cell culture. Journal of Biotechnology, 164(3), 491-498. [Link]
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Kumar, S., Singh, S., & Sharma, P. K. (2018). Synthesis and biological evaluation of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I. ACS Omega, 3(1), 1014-1025. [Link]
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Laskar, P., & Kulkarni, V. (2018). In Vitro Enzyme Inhibition: A Study on the Effect of Organic Solvents on Drug Metabolizing Enzymes. Indian Journal of Pharmaceutical Sciences, 80(5), 794-803. [Link]
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Bansal, Y., & Bansal, G. (2014). Novel research strategies of benzimidazole derivatives: a review. Mini reviews in medicinal chemistry, 14(4), 337-351. [Link]
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Moriwaki, C., Costa, G. L., Ferraz, H. G., & de Oliveira, A. G. (2011). SOLUBILITY IMPROVEMENT OF AN ANTHELMINTIC BENZIMIDAZOLE CARBAMATE BY ASSOCIATION WITH DENDRIMERS. AAPS PharmSciTech, 12(2), 522-530. [Link]
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Bastin, R. J., Bowker, M. J., & Slater, B. (2000). Salt selection and optimisation procedure for pharmaceutical new chemical entities. Organic Process Research & Development, 4(5), 427-435. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
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Bighley, L. D., Berge, S. M., & Monkhouse, D. C. (1995). Salt forms of drugs and absorption. In Encyclopedia of Pharmaceutical Technology (Vol. 13, pp. 453-499). [Link]
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Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological reviews, 65(1), 315-499. [Link]
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ResearchGate. (2019). Effective formulation strategies for poorly water soluble drugs. [Link]
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ResearchGate. (2011). (PDF) Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. [Link]
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Sun, C. M., et al. (2025). Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. Synlett, 36, 3142–3170. [Link]
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MDPI. (2023). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 28(1), 1. [Link]
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Lead Sciences. (n.d.). 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. [Link]
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PubChem. (n.d.). 2-(2-methoxyphenyl)-1H-benzimidazole. [Link]
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Pharmacia. (2025). Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[9][10][11]triazepine derivatives. Pharmacia, 72. [Link]
-
ResearchGate. (2019). (PDF) 2-(4-Methoxyphenyl)-1H-benzimidazole. [Link]
-
PubChem. (n.d.). 5-Methoxy-2-aminobenzimidazole. [Link]
-
PubChem. (n.d.). 5-methoxy-1H-benzimidazole. [Link]
-
ResearchGate. (2024). methyl-1Hbenzo[d]imidazol-2- yl)quinoline. [Link]
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Stability issues of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in solution.
Technical Support Center: 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Introduction
This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals working with 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS No: 380641-63-4).[1] The unique structure of this molecule, featuring a benzimidazole core, a methoxyphenyl group, and a primary aromatic amine, presents specific stability challenges in solution. Inconsistent assay results, loss of potency, and the appearance of unknown impurities can often be traced back to compound degradation. This document provides in-depth troubleshooting guides, validated experimental protocols, and mechanistic insights to help you identify, mitigate, and control stability issues, ensuring the integrity and reproducibility of your experimental data.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in solution? A1: Based on the chemical structure and data from related benzimidazole and aromatic amine compounds, the primary factors influencing stability in solution are exposure to light (photosensitivity), pH, presence of dissolved oxygen (oxidation), and elevated temperature.[2][3][4] The aromatic amine moiety is particularly susceptible to oxidation, which can be accelerated by light and metal ions, while the benzimidazole ring itself can be sensitive to photodegradation.[5][6]
Q2: My solution of the compound has turned from colorless/pale yellow to a darker brown/amber color. What is the cause? A2: A distinct color change is a strong visual indicator of degradation. This is most commonly caused by the oxidation of the aromatic amine group, which often forms highly colored polymeric or quinone-imine-like structures.[7] This process is frequently accelerated by exposure to atmospheric oxygen and ambient light. We strongly recommend discarding the colored solution and preparing a fresh batch.
Q3: I am observing a progressive loss of activity or inconsistent results in my biological assays. Could this be related to the stability of my stock solution? A3: Yes, this is a classic sign of compound degradation. A decrease in the concentration of the active parent compound due to instability will directly lead to a reduction in its apparent potency.[2] It is crucial to determine the stability of the compound in your specific assay buffer and under your experimental conditions (e.g., incubation time, temperature).
Q4: What are the ideal storage conditions for a stock solution of this compound? A4: To maximize shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: Store aliquots at -20°C or, preferably, -80°C for long-term storage.[8]
-
Light: Protect from light at all times by using amber vials or by wrapping clear vials in aluminum foil.[6][8]
-
Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing the vial to minimize exposure to oxygen.
-
Solvent: Use a suitable, dry, aprotic solvent like DMSO or DMF for the initial stock. Aqueous buffers are generally not recommended for long-term storage.
Part 2: Troubleshooting Guide for Common Experimental Issues
Issue 1: Inconsistent Analytical Results (HPLC/LC-MS) and Loss of Purity Over Time
-
Symptoms: You observe a decrease in the main peak area for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine and the appearance of new, smaller peaks in your chromatogram, especially in samples that have been stored or are left on the autosampler.
-
Causality: The benzimidazole core and, more significantly, the aromatic amine group are susceptible to degradation. Aromatic amines can readily oxidize, a process often catalyzed by trace metal ions or light, forming nitroso, nitro, or polymeric impurities.[7] The benzimidazole ring system itself can undergo photodegradation.[3][5]
-
Minimize Light Exposure: The most critical step. Prepare solutions under yellow light if possible and store all solutions, standards, and experimental samples in amber vials.[3][4] Wrap autosampler trays with light-blocking foil.
-
Control Oxygen Exposure: Use solvents that have been recently degassed (e.g., by sparging with helium or nitrogen). Prepare solutions and immediately cap them. Avoid leaving solutions open to the air for extended periods.
-
Evaluate Solvent & pH Effects: The stability of benzimidazoles can be pH-dependent.[9][10] If working in aqueous buffers, perform a preliminary stability test by incubating the compound in the buffer for the duration of your experiment and analyzing for degradation. The amine group's protonation state, dictated by pH, will significantly influence its susceptibility to oxidation.
-
Implement a "Time Zero" Control: Always analyze a freshly prepared and immediately diluted sample as your baseline reference (T=0). This is the only reliable way to quantify the extent of degradation that occurs during sample preparation, storage, or analysis.
Issue 2: Poor Reproducibility in Cell-Based or Biochemical Assays
-
Symptoms: You observe significant well-to-well or day-to-day variability in your assay results (e.g., IC50 values, enzyme inhibition rates).
-
Causality: The compound may be degrading in the aqueous, oxygen-rich assay medium during the incubation period. Many cell culture media contain components (e.g., riboflavin, metal ions) that can act as photosensitizers or catalysts for oxidative degradation.
-
Prepare Fresh Dilutions: Always prepare final dilutions into your assay buffer immediately before adding them to the assay plate. Do not store the compound in dilute aqueous solutions.
-
Conduct a Spike-Recovery Experiment: This is a self-validating protocol to confirm stability in your specific assay environment.
-
Add a known concentration of the compound to your complete assay medium (including all additives, serum, etc.).
-
Incubate this mixture under the exact same conditions as your actual assay (e.g., 37°C, 5% CO2, 24 hours).
-
At the end of the incubation period, extract the compound from the medium and quantify the remaining amount by HPLC or LC-MS, comparing it to a T=0 sample. A significant loss confirms instability in the assay medium.
-
-
Reduce Incubation Time: If instability is confirmed, investigate whether the experimental incubation time can be shortened without compromising the biological readout.
Part 3: Key Experimental Protocols & Data
Protocol 1: Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for proactively identifying the degradation pathways and intrinsic stability of a molecule.[11][12][13] This workflow helps in developing stability-indicating analytical methods.
Caption: Proposed degradation pathways.
-
Oxidative Degradation: The primary amine at the 5-position is the most likely site of initial oxidation. In the presence of oxygen, peroxide, or metal ion catalysts, it can be converted to nitroso and then nitro derivatives, or it can form reactive quinone-imine intermediates that subsequently polymerize, leading to the observed brown coloration. [7]This pathway is often the most significant contributor to instability in solution.
-
Photodegradation: Benzimidazole derivatives are known to be photosensitive. [3][4]UV light can provide the activation energy for dimerization reactions or, in more extreme cases, cleavage of the imidazole ring. [5]The presence of the amine and methoxy groups, both electron-donating, further activates the aromatic system, potentially increasing its photosensitivity.
By understanding these vulnerabilities, experimental conditions can be proactively designed—primarily by excluding light and oxygen—to preserve the integrity of this valuable research compound.
References
- BenchChem. (n.d.). Stability issues of 3H-furo[3,4-e]benzimidazole in solution.
- Hughes, T. F., et al. (2021). Arylazobenzimidazoles: versatile visible-light photoswitches with tuneable Z-isomer stability. Chemical Science.
- Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin.
- ResearchGate. (n.d.). Photodegradation Pattern of Benzimidazole Anthelmintics.
- Karaca, N., & Yilmaz, B. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A.
- Nowak, M. J., & Lapinski, L. (2018). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
- Zhang, J., et al. (2021). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures.
- Singh, A., & Parveen, R. (2021). Study on Benzimidazole: A Comprehensive Review. International Journal of Fauna and Biological Studies.
- Pashchevskaya, N. V., et al. (2010). Deprotonation constants of benzimidazole and stepwise stability constants of the complexes. Russian Journal of General Chemistry.
- Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed.
- Smoljan, G., et al. (2022).
- ResearchGate. (n.d.). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
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- Der Pharmacia Lettre. (2016). An Overview About Synthetic and Biological Profile of Benzimidazole. Scholars Research Library.
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Boufroura, H., et al. (2021). Efficient Synthesis of 1H-Benzoi[5][8]midazo[1,2-c]o[2][3]xazin-1-one Derivatives Using Ag2CO3/TFA-Catalyzed 6-endo-dig Cyclization: Reaction Scope and Mechanistic Study. Molecules.
- Molbank. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)
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How to remove colored impurities from benzimidazole synthesis.
A-Z Guide to Troubleshooting and Removing Colored Impurities
Welcome to the Technical Support Center for Benzimidazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with colored impurities during the synthesis of benzimidazole derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve these common but often frustrating purification challenges.
Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Color
This section addresses the fundamental questions regarding the origin of colored impurities in benzimidazole synthesis.
Q1: Why is my crude benzimidazole product colored? I expected a white or off-white solid.
A1: The appearance of color, typically ranging from yellow and brown to deep red or black, is almost always due to the formation of highly conjugated byproducts. The primary culprit is the oxidation of the o-phenylenediamine (OPD) starting material or, to a lesser extent, the benzimidazole product itself.[1]
-
Mechanism of Color Formation: o-Phenylenediamines are highly susceptible to oxidation, which can be initiated by air (atmospheric oxygen), oxidizing agents, or metal catalysts used in the reaction.[1][2] This oxidation leads to the formation of phenazine-type structures and other polymeric, condensed amine products.[2][3] These molecules possess extensive systems of alternating single and double bonds (conjugation), which allows them to absorb light in the visible spectrum, thus appearing colored.[4] The more extensive the conjugation, the longer the wavelength of light absorbed, often resulting in deeper, more intense colors.
Q2: Can the reaction conditions contribute to color formation?
A2: Absolutely. High reaction temperatures and prolonged reaction times can exacerbate the formation of colored impurities by promoting side reactions and degradation.[3] The choice of solvent can also play a role; for instance, certain solvents might be less effective at preventing the oxidation of starting materials.[1] Furthermore, if the reaction is not performed under an inert atmosphere (like nitrogen or argon), atmospheric oxygen can significantly contribute to the oxidation of the sensitive diamine starting material.[1]
Q3: My starting o-phenylenediamine is already slightly colored. Is this a problem?
A3: Yes, this is a significant red flag. Using aged or improperly stored o-phenylenediamine that has already started to oxidize will introduce colored impurities from the very beginning of your synthesis. For best results, it is highly recommended to use freshly purified starting materials. One common technique is to recrystallize the commercial o-phenylenediamine or purify it via sublimation before use. Using the dihydrochloride salt of OPD can also mitigate this issue as it is less prone to oxidation.[5]
Part 2: Troubleshooting Guide - A Systematic Approach to Purification
When faced with a colored crude product, a systematic approach is key. The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Caption: A decision workflow for selecting the appropriate purification method.
Strategy 1: Activated Carbon (Charcoal) Treatment
This is often the first and most effective line of defense against colored impurities, especially those that are highly polar and possess large, flat aromatic structures.[4][6]
-
Underlying Principle (Expertise): Activated carbon possesses an extremely high surface area with a network of pores, creating a large surface for adsorption.[7] The graphitic nature of activated carbon facilitates strong π-π stacking interactions with the flat, electron-rich aromatic systems of the colored impurities, effectively trapping them on the carbon surface.[4] This process is a physical adsorption, not a chemical reaction.[7][8]
-
When to Use It: This method is ideal for removing intensely colored, often polar, impurities that are present in small amounts. It is typically performed as a preliminary step before recrystallization.[6][9]
Strategy 2: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds by separating the desired product from impurities based on their differential solubility in a chosen solvent system.[10]
-
Underlying Principle (Expertise): The ideal recrystallization solvent will dissolve the benzimidazole product completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the product at low temperatures (e.g., in an ice bath).[10][11] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization). The slow, controlled formation of a crystal lattice inherently excludes foreign molecules (impurities), leading to a highly purified final product.[11]
-
When to Use It: Recrystallization is the workhorse of purification for crystalline solids. It is highly effective when the desired product is the major component of the crude material and a suitable solvent can be identified.
Strategy 3: Column Chromatography
For challenging separations where impurities have similar solubility profiles to the product, or when the product is an oil, column chromatography is the method of choice.[3][12]
-
Underlying Principle (Expertise): This technique separates compounds based on their differential partitioning between a stationary phase (commonly silica gel) and a mobile phase (an eluting solvent or solvent mixture).[13] Less polar compounds typically travel down the column faster, while more polar compounds are retained more strongly by the polar silica gel. By carefully selecting the mobile phase, one can achieve fine-tuned separation of the desired benzimidazole from its impurities.[12][13]
-
When to Use It: Use column chromatography when recrystallization fails, when multiple impurities are present, or when separating products with very similar structures.[12][14]
Comparative Analysis of Purification Techniques
| Technique | Primary Application | Pros | Cons | Typical Yield Loss |
| Activated Carbon | Removal of highly conjugated, colored impurities.[1] | Fast, inexpensive, highly effective for color removal.[6] | Can adsorb the desired product, leading to yield loss if used in excess; requires hot filtration. | 5-10% |
| Recrystallization | Primary purification of crystalline solids. | Can yield very high purity material; scalable. | Requires finding a suitable solvent; can result in significant yield loss in the mother liquor.[10] | 10-30% |
| Column Chromatography | Purification of oils or complex mixtures; separation of closely related compounds.[3][12] | High resolving power; versatile.[15] | Can be time-consuming and expensive (solvents, silica); can be difficult to scale up. | 15-40% |
Part 3: Detailed Experimental Protocols
Disclaimer: Always conduct a risk assessment before performing any chemical synthesis. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Decolorization using Activated Carbon
This protocol is integrated into the recrystallization process.
-
Solvent Selection: Choose an appropriate recrystallization solvent in which your benzimidazole product is soluble when hot and insoluble when cold. Common choices include ethanol/water mixtures, or ethyl acetate/hexane systems.[16]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored benzimidazole in the minimum amount of the hot solvent.
-
Addition of Activated Carbon: Once the solid is fully dissolved, remove the flask from the heat source to prevent bumping. Add a small amount of decolorizing activated carbon (Norite is a common brand) to the hot solution.[9] A general guideline is about 1-2% of the crude product's weight.
-
Causality: Adding too much carbon can lead to significant adsorption of your desired product, reducing your final yield.[6]
-
-
Heating and Digestion: Gently swirl the flask and heat the mixture at a gentle boil for 5-15 minutes.[9][17] This provides sufficient time for the carbon to adsorb the colored impurities.
-
Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the activated carbon without prematurely crystallizing your product. Use a pre-heated funnel (with fluted filter paper) or a heated filtration apparatus.
-
Causality: If the solution cools during filtration, the product will crystallize on the filter paper along with the carbon, leading to significant product loss.
-
-
Crystallization: Collect the hot, colorless (or significantly less colored) filtrate in a clean flask. Allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Caption: Workflow for activated carbon decolorization.
Protocol 2: Standard Recrystallization
-
Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating to find a suitable one.[18][19] An ideal solvent should dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate, adding small portions of hot solvent until the solid just dissolves completely.[11][20]
-
Causality: Using the absolute minimum amount of solvent is crucial for maximizing the recovery of your purified product. Excess solvent will keep more of your product dissolved even after cooling, lowering the yield.
-
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small volume of ice-cold solvent, and allow them to dry.
References
-
Research on Benzimidazole Derivatives. (2020). Defense Technical Information Center. [Link]
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Decolorization with Activated Carbon. (2025). Carbotecnia. [Link]
-
Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (n.d.). PubMed Central. [Link]
-
Benzimidazole Synthesis. (2021). YouTube. [Link]
- A process for the optical purification of benzimidazole derivatives. (n.d.).
- Removal of color impurities from organic compounds. (n.d.).
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (n.d.). MDPI. [Link]
-
Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC - NIH. [Link]
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. (2020). ACS Omega. [Link]
-
Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. (2023). RSC Publishing. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]
-
Decolorization with Activated Carbon in the Pharmaceutical Industry. (2023). Chiemivall. [Link]
-
The Use of Powdered Activated Carbon Adsorption for Color Removal. (n.d.). ScholarWorks at WMU. [Link]
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Solid-phase reactive chromatography (SPRC): a sustainable method for the synthesis of benzimidazol-diphenyl-2-imino-thiazolidine-4-ols (hemiaminals) which are active against lung cancer. (2021). NIH. [Link]
-
Decolorization Protocol. (n.d.). Creative Bioarray. [Link]
-
Color Removal from Wastewater Using Low-Cost Activated Carbon Derived from Agricultural Waste Material. (n.d.). ACS Publications. [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). [Link]
-
Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. (n.d.). NIH. [Link]
-
Recent achievements in the synthesis of benzimidazole derivatives. (n.d.). PMC - NIH. [Link]
-
Recently in am working some benzimidazole synthesis using oxone , I have problem regarding color impurity what is that and how to remove this ?. (2017). ResearchGate. [Link]
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recrystallize 2-Chloro-1H -benzimidazole?. (2006). Sciencemadness.org. [Link]
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Recrystallization of Benzoic Acid. (n.d.). [Link]
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Finding the best solvent for recrystallisation student sheet. (n.d.). RSC Education. [Link]
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Activated Carbon Filtration in Decolorization. (n.d.). Feature-Tec. [Link]
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Oxidation of o‐phenylenediamine to 2,3‐diaminophenazine in the presence of cubic ferrites MFe2O4 (M = Mn, Co, Ni, Zn) and th. (n.d.). SciSpace. [Link]
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Benzimidazole and Their Derivatives. (2023). Encyclopedia.pub. [Link]
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Benzimidazole. (n.d.). Organic Syntheses Procedure. [Link]
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How do activated carbons selectively 'sense' colored impurities?. (2017). Reddit. [Link]
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Determining Which Solvent to Use. (2022). Chemistry LibreTexts. [Link]
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Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. [Link]
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N-Phenyl-p-phenylenediamine sulfate (4ADS) (Oxidation Base / Primary). (n.d.). MySkinRecipes. [Link]
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Practical Experiment 1: Benzimidazole from orthophenylene diamine. (n.d.). Slideshare. [Link]
-
Oxidation of p-Phenylenediamine. (n.d.). ResearchGate. [Link]
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Technical Support Center: Optimizing Substituted Benzimidazole Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of substituted benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this vital synthetic transformation. We have structured this resource in a practical question-and-answer format to directly address the challenges you may encounter in the lab, moving from troubleshooting specific experimental issues to answering broader frequently asked questions. Our goal is to provide not just protocols, but the underlying scientific reasoning to empower you to optimize your reaction conditions effectively.
Part 1: Troubleshooting Guide
This section addresses the most common problems encountered during benzimidazole synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a frequent challenge stemming from several potential sources. A systematic approach is key to identifying and resolving the issue.
Potential Causes & Recommended Solutions:
-
Incomplete Reaction: The condensation reaction may not have reached completion. It is crucial to monitor the reaction's progress.
-
Solution: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent (o-phenylenediamine or the aldehyde/carboxylic acid).[1] If the starting material spot persists, consider extending the reaction time or moderately increasing the temperature.
-
-
Suboptimal Reagents or Conditions: The choice of catalyst, solvent, and temperature are deeply interconnected and critical for success.
-
Catalyst: Many reactions require a catalyst to proceed efficiently. Without one, conversion rates can be poor and reaction times significantly longer.[2] Options range from simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) to various Lewis acids and heterogeneous catalysts.[2][3] Ensure your catalyst is active and optimize its loading.
-
Solvent: The solvent plays a crucial role. Polar solvents like ethanol or methanol have been shown to produce high yields in many systems.[2] However, solvent choice can also impact selectivity (see Q2).
-
Temperature: Traditional methods often require high temperatures (100°C or more), sometimes for several hours.[4][5] Consider if your reaction temperature is sufficient for the specific substrates and catalyst system you are employing. Microwave-assisted synthesis can often dramatically reduce reaction times (from hours to minutes) and increase yields by providing efficient, uniform heating.[6][7]
-
-
Purity of Starting Materials: o-Phenylenediamines are notoriously susceptible to air oxidation, which can lead to the formation of colored impurities and reduce the amount of active starting material.
-
Solution: If possible, use freshly purified o-phenylenediamine. If the material is old or discolored, consider recrystallization or filtration through a short plug of silica gel before use.
-
Q2: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity for the 2-substituted product?
This is a classic selectivity problem, particularly when using aldehydes as the carbonyl source. The formation of the 1,2-disubstituted product arises from the reaction of a second aldehyde molecule with the nitrogen of the newly formed benzimidazole ring.
Key Factors Influencing Selectivity:
-
Stoichiometry: This is the most critical factor. To favor the formation of the desired 2-substituted benzimidazole, use a strict 1:1 molar ratio of o-phenylenediamine to the aldehyde.[8] Using an excess of the aldehyde will strongly favor the formation of the 1,2-disubstituted byproduct.
-
Catalyst Choice: The catalyst can significantly influence the reaction pathway.
-
Erbium(III) triflate (Er(OTf)₃), for instance, has been shown to selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[9] This is because the catalyst can activate the formation of a bis-imine intermediate which then cyclizes.[9]
-
In contrast, a non-catalyzed reaction or one with a simple Brønsted acid is more likely to proceed through a mono-imine intermediate, favoring the 2-substituted product.[9]
-
-
Solvent System: The choice of solvent can also direct selectivity. Non-polar solvents may favor the 2-substituted product, whereas certain polar solvent mixtures (e.g., ethanol/water) have been reported to yield mixtures or favor the disubstituted product.[8][9]
Caption: Generalized workflow for substituted benzimidazole synthesis.
Q5: How do I select the most appropriate catalyst for my synthesis?
Catalyst selection is critical and depends on the desired reaction conditions (e.g., temperature, solvent) and sustainability goals.
-
Acid Catalysts: Simple Brønsted acids (e.g., p-TsOH, HCl) and Lewis acids are widely used. [3][10]They function by activating the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the diamine. [3][11]* Metal-Based Catalysts: A vast number of metal catalysts have been developed, including those based on copper, cobalt, zinc, and iron. [3][6][12]These often offer milder reaction conditions and high yields. Nanomaterial catalysts (e.g., ZnO-NPs, nano-Fe₂O₃) are particularly advantageous due to their high surface area, which enhances catalytic activity, and their frequent recyclability. [3]* Green & Heterogeneous Catalysts: For environmentally friendly ("green") synthesis, heterogeneous catalysts are ideal because they can be easily filtered out and reused. [13][11]Examples include engineered materials like MgO supported on dendritic fibrous nanosilica (MgO@DFNS). [11]Solvent-free conditions, often achieved using ball-milling or microwave irradiation, also contribute to a greener process. [3][13]
Q6: What are the advantages of using microwave-assisted synthesis?
Microwave-assisted synthesis has emerged as a powerful technique for accelerating benzimidazole synthesis.
-
Drastic Reduction in Reaction Time: Reactions that take several hours under conventional heating can often be completed in a matter of minutes. [6][7]* Increased Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and fewer side products compared to conventional methods. [6][7]* Solvent-Free Conditions: Microwave synthesis is highly amenable to solvent-free ("dry media") reactions, which simplifies work-up and aligns with the principles of green chemistry. [14]
Q7: How do I confirm the structure of my synthesized benzimidazole?
A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools. ¹H NMR will show the characteristic aromatic protons of the benzimidazole core and the substituent groups. The disappearance of the -NH₂ protons from the starting diamine and the appearance of a new N-H proton (if unsubstituted on the nitrogen) are key indicators. [1][10][15]* Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Look for the N-H stretch (typically a broad peak around 3400 cm⁻¹) and C=N stretching vibrations in the 1600-1650 cm⁻¹ region. [1][10][15]* Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, allowing for the confirmation of its elemental composition. [10][15]
Part 3: Standardized Experimental Protocols
Protocol 1: General Synthesis of 2-Aryl-1H-benzimidazole via Aldehyde Condensation
This protocol describes a one-pot synthesis using a simple acid catalyst.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine o-phenylenediamine (1.0 eq) and the desired aromatic aldehyde (1.0 eq).
-
Add Solvent and Catalyst: Add a suitable solvent, such as ethanol (approx. 0.2 M concentration). Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction progress using TLC (e.g., with a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Reduce the solvent volume using a rotary evaporator.
-
Isolation: Add cold water to the residue to precipitate the crude product. If precipitation is slow, gently scratch the inside of the flask with a glass rod.
-
Purification: Filter the crude solid using a Buchner funnel, wash thoroughly with cold water, and air dry. For higher purity, recrystallize the solid from hot ethanol as described in the troubleshooting section.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude, dried benzimidazole solid into an Erlenmeyer flask. Add a minimal amount of ethanol, just enough to create a slurry.
-
Heating: Heat the slurry on a hot plate with stirring until the ethanol boils and the solid dissolves completely. If the solid does not dissolve, add more ethanol dropwise until a clear solution is obtained at boiling temperature.
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated carbon. Reheat the mixture to boiling for 2-5 minutes.
-
Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold ethanol, and dry them thoroughly.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). 2-Substituted aryl and alkyl benzimidazole derivative were synthesized using microwave. Chemical & Pharmaceutical Bulletin, 55(1), 115-117. [Link]
-
Cabrera, E. V., et al. (2018). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 14, 2916-2926. [Link]
-
Yousaf, M., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 27(19), 6293. [Link]
-
Wang, L., et al. (2021). Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Advances, 11(15), 8886-8890. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2). [Link]
-
Nguyen, T. L. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(50), 35057-35081. [Link]
-
Patel, H., et al. (2022). Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. Chemistry Proceedings, 8(1), 55. [Link]
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Hossain, M. S., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon, 8(9), e10520. [Link]
-
Kusuma, S., et al. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 33831-33847. [Link]
-
Kaushik, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. ResearchGate. [Link]
-
Rithe, S.R., Jagtap, R. S., & Ubarhande, S.S. (2015). ONE POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR CHARCTERIZATION. Rasayan Journal of Chemistry, 8(2), 194-197. [Link]
-
Vijayakumar, V., et al. (2026). Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. Molecular Catalysis. [Link]
-
Unknown. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. The Royal Society of Chemistry. [Link]
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Unknown. (2022). Highly efficient synthesis of benzimidazoles using microwave irradiation. Preprints.org. [Link]
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Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
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Nguyen, T. L. H., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. PMC. [Link]
-
Unknown. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Chemistry Journal of Moldova. [Link]
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Poole, M. L. (n.d.). Benzimidazole. Organic Syntheses Procedure. [Link]
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Unknown. (2015). New One‐Pot Procedure for the Synthesis of 2‐Substituted Benzimidazoles. ResearchGate. [Link]
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Unknown. (n.d.). To synthesize Benzimidazole from o-phenylenediamine. CUTM Courseware. [Link]
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Unknown. (2022). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. National Institutes of Health. [Link]
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- 3. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives [mdpi.com]
- 5. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 12. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. rsc.org [rsc.org]
Technical Support Center: Navigating the Challenges of Benzimidazole Synthesis Scale-Up
Welcome to the technical support center dedicated to addressing the complexities of scaling up benzimidazole synthesis. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale experiments to larger-scale production. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature. Our goal is to empower you to anticipate challenges, optimize your reaction conditions, and ensure a safe, efficient, and reproducible synthesis process.
Troubleshooting Guide: From Flask to Reactor
This section tackles specific, hands-on problems that frequently emerge during the scale-up of benzimidazole synthesis. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying rationale to inform your process development decisions.
Problem 1: My Yield Has Dropped Significantly After Scaling Up.
Q: We achieved an 85% yield at the 1-gram scale, but upon scaling to 100 grams, the yield has fallen to 40-50%. What are the likely causes and how can we troubleshoot this?
A: A drop in yield upon scale-up is a common and multifaceted problem. It rarely stems from a single cause but rather from the interplay of physical and chemical factors that are less pronounced at the bench scale.[1][2] Let's break down the primary culprits.
1. Inefficient Heat Transfer & Thermal Gradients:
-
The "Why": The condensation reaction to form benzimidazoles, particularly the reaction of an o-phenylenediamine with an aldehyde, is often exothermic.[3] A small flask has a large surface-area-to-volume ratio, allowing for efficient heat dissipation to the surroundings. As you scale up, the volume increases cubically while the surface area increases squarely, leading to inefficient heat removal. This can create localized "hot spots" within the reactor where the temperature is significantly higher than your setpoint, promoting side reactions and degradation of starting materials or the final product.[1]
-
The Solution:
-
Controlled Reagent Addition: Instead of adding reagents all at once, implement a slow, controlled addition of one of the reactants (e.g., the aldehyde) using a syringe pump or a dropping funnel. This allows the cooling system to manage the heat generated.[3]
-
Jacketed Reactor & Chiller: Ensure your reactor is equipped with an efficient cooling jacket and a chiller capable of handling the thermal load of the reaction.
-
Dilution: Increasing the solvent volume can help to absorb and dissipate the heat more effectively, although this may increase reaction time and impact downstream processing.
-
2. Inadequate Mixing:
-
The "Why": What is easily mixed with a small magnetic stir bar in a round-bottom flask becomes a significant challenge in a large reactor.[1] Poor mixing leads to non-homogeneous reaction conditions, with localized concentration gradients of reactants, catalysts, and heat. This can result in incomplete reactions in some parts of the reactor and byproduct formation in others.
-
The Solution:
-
Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized and shaped impeller (e.g., anchor, pitched-blade turbine) to ensure vigorous and uniform mixing throughout the reactor volume.
-
Baffles: If your reactor design allows, the use of baffles can prevent the formation of a vortex and improve top-to-bottom mixing.
-
3. Suboptimal Reaction Conditions at Scale:
-
The "Why": Optimal conditions at a small scale may not be optimal at a larger scale. For instance, a reaction time sufficient for a 1-gram reaction may be too short for a 100-gram reaction where mass and heat transfer are slower.
-
The Solution:
-
Re-optimization: You may need to re-optimize reaction parameters such as temperature, reaction time, and catalyst loading at a small pilot scale (e.g., 5-10 grams) before proceeding to the full 100-gram scale.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the true endpoint of the reaction at the larger scale.[4][5]
-
Problem 2: I'm Observing Significant Byproduct Formation, Especially a 1,2-Disubstituted Benzimidazole.
Q: In our synthesis using an o-phenylenediamine and an aldehyde, we are consistently getting a significant amount of a 1,2-disubstituted byproduct alongside our desired 2-substituted benzimidazole. How can we improve the selectivity?
A: The formation of a 1,2-disubstituted benzimidazole is a classic selectivity challenge, arising from the reaction of a second molecule of the aldehyde with the newly formed benzimidazole ring.[5] Controlling this side reaction is key to improving your process efficiency.
1. Stoichiometry Control:
-
The "Why": An excess of the aldehyde in the reaction mixture increases the probability of it reacting with the product.
-
The Solution:
-
Use a strict 1:1 stoichiometry of the o-phenylenediamine to the aldehyde, or even a slight excess of the diamine (e.g., 1.05 to 1.1 equivalents).[5] This ensures the aldehyde is the limiting reagent and is consumed before significant N-alkylation of the product can occur.
-
2. Catalyst and Solvent Choice:
-
The "Why": The choice of catalyst and solvent system can significantly influence the reaction pathway. Some catalysts may preferentially promote the desired cyclization, while others might facilitate the subsequent N-alkylation.
-
The Solution:
-
Catalyst Screening: Certain catalysts, such as Erbium(III) triflate (Er(OTf)₃), have been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes, while the absence of a catalyst can favor the mono-condensation product.[4][6] Conversely, heterogeneous catalysts like gold nanoparticles on titanium dioxide (Au/TiO₂) have demonstrated high selectivity for 2-substituted benzimidazoles.[7]
-
Solvent Effects: The polarity of the solvent can play a crucial role. For instance, non-polar solvents like toluene may favor the formation of the 2-substituted product, whereas more polar solvent mixtures like water-ethanol have been reported to lead to the 1,2-disubstituted product.[5]
-
3. Reaction Temperature:
-
The "Why": Higher reaction temperatures can provide the activation energy needed for the less-favored N-alkylation reaction to occur.
-
The Solution:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature and only gently heating if the reaction is too slow.
-
Problem 3: The Product Is Difficult to Purify.
Q: Our crude product is a dark, oily substance that is difficult to handle and purify by column chromatography due to similarly polar impurities. What strategies can we employ?
A: Purification is often the bottleneck in scaling up a synthesis. The presence of colored impurities and byproducts with similar polarity to your desired compound requires a multi-pronged approach.
1. Addressing Colored Impurities:
-
The "Why": The o-phenylenediamine starting material is highly susceptible to air oxidation, which forms intensely colored, polymeric impurities.[5] These impurities can be challenging to remove.
-
The Solution:
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[5]
-
Use of a Salt Form: Consider using o-phenylenediamine dihydrochloride, which is more stable to oxidation and can result in a cleaner reaction profile with fewer colored impurities.[8]
-
Charcoal Treatment: Before final crystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can effectively remove many colored impurities.
-
2. Improving Crystallization:
-
The "Why": "Oiling out" during recrystallization occurs when the product comes out of solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too concentrated or cooling too rapidly.[9]
-
The Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling out.[9]
-
Solvent System Optimization: Finding the right solvent or solvent pair is critical. An ideal solvent will dissolve the compound when hot but not when cold. If a single solvent doesn't work, try a two-solvent system (a "good" solvent in which the compound is soluble, and a "poor" solvent in which it is not).[9]
-
Seeding: Adding a small seed crystal of the pure product to the cooled, supersaturated solution can induce crystallization.[9]
-
3. Alternative Purification Techniques:
-
The "Why": When chromatography is not scalable or efficient, other methods must be considered.
-
The Solution:
-
Acid-Base Extraction: Benzimidazoles are basic. You can often purify them by dissolving the crude mixture in an organic solvent, washing with an aqueous acid (like 1M HCl) to extract the basic product into the aqueous layer, and then neutralizing the aqueous layer with a base (like NaOH) to precipitate the pure product.
-
Sublimation: For thermally stable benzimidazoles, sublimation under high vacuum can be an excellent method for obtaining very pure material.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing benzimidazoles?
A1: The two most prevalent and historically significant methods are the Phillips-Ladenburg and Weidenhagen reactions.[4][11][12]
-
Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative (e.g., ester, acid chloride).[4][12] This method is robust but often requires high temperatures (sometimes >180 °C) and strong acidic conditions (like polyphosphoric acid or mineral acids), which can be challenging to handle at scale.[10][13][14]
-
Weidenhagen Reaction: This method involves the condensation of an o-phenylenediamine with an aldehyde.[4][11] It is often preferred for its milder reaction conditions and wider availability of starting aldehydes. Many modern catalytic systems, including those employing green chemistry principles, are variations of this reaction.
Q2: How do I choose the right catalyst for my scale-up synthesis?
A2: Catalyst selection is critical and depends on factors like cost, efficiency, reusability, and ease of removal.
-
Homogeneous Catalysts: Simple Brønsted or Lewis acids like p-toluenesulfonic acid (p-TsOH) or ammonium chloride (NH₄Cl) are inexpensive and effective but can be difficult to remove from the reaction mixture.[4][15]
-
Heterogeneous Catalysts: These are often preferred for scale-up because they can be easily removed by filtration, minimizing product contamination and allowing for catalyst recycling.[16] Examples include:
-
Metal Nanoparticles: Supported nanoparticles, such as gold on titania (Au/TiO₂) or cobalt nanocomposites, have shown high activity and selectivity under mild conditions.[7][17]
-
Engineered Solid Supports: Catalysts like magnesium oxide on dendritic fibrous nanosilica (MgO@DFNS) offer high surface area and can be easily recovered and reused.[4][18]
-
Q3: What are the key safety considerations when scaling up benzimidazole synthesis?
A3: Safety must be the top priority during scale-up.
-
Thermal Runaway: As mentioned, the exothermic nature of the reaction is a major concern.[3] A proper thermal hazard assessment should be conducted to understand the reaction's heat output and ensure the cooling capacity of the reactor is sufficient.
-
Reagent Handling: Handle o-phenylenediamines with care, as they can be toxic and are susceptible to air oxidation.[5] Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or under an inert atmosphere.
-
Solvent Safety: Be aware of the flammability, toxicity, and boiling points of your chosen solvents. Ensure the reactor and associated equipment are properly grounded to prevent static discharge when using flammable solvents.
-
Pressure Build-up: If the reaction generates gas, ensure the reactor is properly vented to prevent pressure build-up.[1]
Q4: Can "green chemistry" principles be applied to the scale-up of benzimidazole synthesis?
A4: Absolutely. The principles of green chemistry are highly relevant to improving the efficiency and sustainability of large-scale synthesis.[16]
-
Solvent Selection: Whenever possible, opt for greener solvents like ethanol, water, or polyethylene glycol (PEG) over hazardous solvents like chloroform or DMF.[19] Some reactions can even be performed under solvent-free conditions.[17][18]
-
Catalysis: The use of recyclable heterogeneous catalysts, as discussed above, is a core green chemistry principle that minimizes waste.[7][20]
-
Atom Economy: The Weidenhagen reaction (diamine + aldehyde) has better atom economy than methods that use activating groups, as the primary byproduct is water.
Data & Protocols
Table 1: Solvent Selection Guide for Benzimidazole Synthesis
| Solvent Class | Examples | Typical Use Case & Considerations | References |
| Protic Polar | Ethanol, Methanol, Water | Often used in acid-catalyzed reactions. Good for dissolving starting materials. Water is an excellent green solvent. | [4][7][21] |
| Aprotic Polar | Acetonitrile (ACN), DMF, DMSO | High boiling points allow for higher reaction temperatures. Can be difficult to remove. | [8][18] |
| Aprotic Non-Polar | Toluene, Chloroform (CHCl₃) | May favor selectivity for 2-substituted benzimidazoles. Chloroform is effective but has safety concerns. | [5][15] |
| Green Solvents | Polyethylene Glycol (PEG) | Recyclable solvent system. |
Experimental Protocol: General Procedure for Heterogeneous Catalysis
This protocol provides a general workflow for the synthesis of a 2-substituted benzimidazole using a recoverable heterogeneous catalyst, adapted from common literature methods.[4][7]
-
Reactor Setup: Charge a jacketed glass reactor equipped with an overhead stirrer, condenser, thermocouple, and nitrogen inlet with the o-phenylenediamine (1.0 eq) and the chosen heterogeneous catalyst (e.g., 1-5 mol% Au/TiO₂).
-
Solvent Addition: Add the selected solvent (e.g., ethanol, 5-10 mL per gram of diamine).
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes.
-
Reagent Addition: Begin stirring and slowly add a solution of the aldehyde (0.98 eq) in the same solvent to the reactor over 1-2 hours via a syringe pump.
-
Reaction: Maintain the reaction temperature at the desired setpoint (e.g., 25-60 °C) and monitor the progress by TLC/HPLC.
-
Catalyst Recovery: Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst. The catalyst can be washed with solvent, dried, and stored for reuse.[4][7]
-
Work-up & Isolation: Concentrate the filtrate under reduced pressure. Perform an appropriate work-up (e.g., acid-base extraction) and purify the crude product by recrystallization.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in scale-up.
General Benzimidazole Synthesis Pathway
Caption: General workflow for benzimidazole synthesis.
References
- BenchChem. (2025). optimization of reaction conditions for benzimidazole synthesis.
- ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-phenyl benzimidazole.
- Royal Society of Chemistry. (n.d.). On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation.
- National Institutes of Health. (n.d.).
- BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of 2-Substituted Benzimidazoles.
- Organic Chemistry Portal. (n.d.). Benzimidazole synthesis.
- MDPI. (n.d.). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
- BenchChem. (2025). overcoming challenges in the synthesis of substituted benzimidazoles.
- BenchChem. (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (2023).
- Google Patents. (n.d.).
- DTIC. (2020).
- BenchChem. (n.d.).
- National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ)
- Semantic Scholar. (2023).
- National Institutes of Health. (n.d.).
- CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis.
- ResearchGate. (n.d.).
- Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)
- ResearchGate. (2016). Green Synthesis of Benzimidazole Derivatives: An Overview of Bulk Drug Synthesis.
- Bentham Science. (2023).
- MDPI. (n.d.).
- National Institutes of Health. (n.d.).
- Indian Academy of Sciences. (n.d.). A facile and efficient synthesis of benzimidazole as potential anticancer agents.
- EPRA Journals. (n.d.). SUSTAINABLE SYNTHESIS OF BENZIMIDAZOLES VIA SOLVENT-FREE REACTIONS USING RENEWABLE FEEDSTOCKS.
- HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
- Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry?.
- MDPI. (n.d.). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties.
- YouTube. (2021). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE.
- ResearchGate. (n.d.).
- ResearchGate. (2023).
- National Institutes of Health. (2019).
- Oxford Lab Fine Chem LLP. (n.d.).
- Oriental Journal of Chemistry. (n.d.).
- ResearchGate. (2025). Preparation of benzimidazole N-oxides by a two-step continuous flow process.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. primescholars.com [primescholars.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]
- 8. Benzimidazole synthesis [organic-chemistry.org]
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- 10. apps.dtic.mil [apps.dtic.mil]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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Technical Support Center: A Guide to Interpreting Complex NMR Spectra of Substituted Benzimidazoles
Welcome to the Technical Support Center for NMR analysis of substituted benzimidazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in interpreting the often complex NMR spectra of these vital heterocyclic compounds. As a Senior Application Scientist, I have compiled this resource based on both fundamental principles and field-proven troubleshooting strategies to empower you to confidently elucidate the structure of your benzimidazole derivatives.
The unique electronic properties, potential for tautomerism, and rich aromatic systems of benzimidazoles frequently lead to spectra that are far from straightforward. This guide is structured in a practical question-and-answer format to directly address the specific issues you are likely to face at the bench.
Part 1: Frequently Asked Questions & Troubleshooting Common Issues
This section tackles the most common problems encountered during the NMR analysis of substituted benzimidazoles, from signal broadening to unexpected signal multiplicity.
Q1: Why do the proton signals for the benzene ring of my N-unsubstituted benzimidazole appear broad, or why do I see fewer signals than I theoretically should?
A1: This is a hallmark issue in benzimidazole chemistry and is most commonly caused by prototropic tautomerism . In N-unsubstituted (N-H) benzimidazoles, the imidazole proton can rapidly exchange between the two nitrogen atoms (N1 and N3). If this exchange is fast on the NMR timescale, the spectrometer detects a time-averaged structure. This causes pairs of protons and carbons that would be chemically distinct in a static molecule (e.g., H4 and H7, C4 and C7) to become chemically equivalent, leading to signal coalescence and often significant broadening.[1][2][3]
Troubleshooting Steps:
-
Solvent Change: The rate of this proton exchange is highly dependent on the solvent.[4] In non-polar aprotic solvents like chloroform-d (CDCl₃), the exchange is typically very fast. Switching to a polar, hydrogen-bond-accepting solvent like DMSO-d₆ can form hydrogen bonds with the N-H proton, slowing the exchange rate significantly.[1][5] In many cases, this is sufficient to resolve the individual signals for the distinct tautomers or at least sharpen the averaged signals. For very fast exchange, a solvent like hexamethylphosphoramide-d₁₈ (HMPA-d₁₈) can be even more effective at "locking" a tautomer by preventing the necessary hydrogen bond formation for intermolecular proton transfer.[3][6][7]
-
Lower Temperature Acquisition: Acquiring the NMR spectrum at a reduced temperature (Variable Temperature NMR) is a classic technique to slow down dynamic exchange processes.[1][4] By lowering the thermal energy of the system, the rate of proton transfer can be decreased to a point where the NMR spectrometer can distinguish the separate signals of the non-equivalent protons and carbons.[4]
Q2: In my asymmetrically substituted N-H benzimidazole, I see a single set of aromatic signals in CDCl₃ but two distinct sets of signals in DMSO-d₆. What is happening?
A2: This is a definitive confirmation of the tautomerism discussed in Q1. The presence of a substituent on the benzene ring (e.g., at the 5- or 6-position) makes the two tautomers non-equivalent.
-
In CDCl₃ (Fast Exchange): The rapid proton transfer averages the signals of the two non-equivalent tautomers, resulting in a single, averaged set of peaks.
-
In DMSO-d₆ (Slow Exchange): The solvent slows the exchange rate, allowing the NMR to "see" both distinct tautomeric forms present in solution simultaneously.[1][6] The ratio of the integrals for the two sets of signals can even be used to determine the equilibrium ratio of the two tautomers.
Q3: The aromatic region of my ¹H NMR spectrum is a complex, overlapping multiplet. How can I definitively assign the proton and carbon signals?
A3: This is where the power of two-dimensional (2D) NMR spectroscopy becomes indispensable for unambiguous structure elucidation.[8]
-
COSY (Correlation Spectroscopy): This is the first experiment to run. It establishes proton-proton (¹H-¹H) coupling networks.[9] For a benzimidazole, it will allow you to "walk" around the benzene ring, identifying which protons are adjacent to each other (e.g., H4 is coupled to H5, which is coupled to H6, etc.).[1]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C one-bond correlations).[9] Once you have identified a proton (e.g., H5) from the COSY spectrum, the HSQC will show a cross-peak that tells you the chemical shift of the carbon it is attached to (C5).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for assigning complex heterocyclic structures. It shows correlations between protons and carbons that are two or three bonds away (and sometimes four).[9] For example, the N-H proton will often show an HMBC correlation to carbons C2 and C7a. The C2-H proton (if present) will show correlations to the bridgehead carbons C3a and C7a, definitively locking down the core structure.[7][10]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, not necessarily through bonds. For example, in a 1-substituted benzimidazole, a NOESY experiment can show a correlation between the protons of the substituent and the H7 proton, confirming the site of substitution.[7][10]
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption { label="Logical Workflow for 2D NMR-based Structure Elucidation."; fontsize=10; }
Q4: I am not seeing the N-H proton signal. Is it missing?
A4: The N-H proton signal can be elusive for several reasons.
-
Chemical Exchange: In solvents like CDCl₃ or acetone-d₆, rapid exchange with trace amounts of water can broaden the N-H signal into the baseline, effectively making it disappear.
-
Solvent Choice: The N-H proton is most reliably observed in DMSO-d₆, where it typically appears as a broad singlet significantly downfield, often in the 12.0-13.6 ppm range.[11] The hydrogen bonding with the DMSO solvent slows its exchange rate and shifts it away from other signals.
-
D₂O Exchange: To confirm a signal belongs to an N-H (or any exchangeable proton like O-H), perform a D₂O exchange experiment. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the ¹H spectrum. The N-H proton will exchange with deuterium, causing its signal to disappear or dramatically decrease in intensity.[12]
Part 2: Experimental Protocols & Data Interpretation
This section provides standardized protocols and reference data to ensure high-quality, reproducible results.
Protocol 1: Standard Sample Preparation for Benzimidazole Analysis
A well-prepared sample is the foundation of a high-quality NMR spectrum. Particulate matter can ruin spectral resolution.
-
Weigh Sample: Accurately weigh 5-25 mg of your purified benzimidazole derivative into a clean, dry vial.[11]
-
Select Solvent: Choose an appropriate deuterated solvent. DMSO-d₆ is highly recommended as a starting point for benzimidazoles due to its excellent dissolving power and its ability to slow N-H proton exchange.[11] Use approximately 0.6-0.7 mL.[11]
-
Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Gentle warming can be applied if necessary.[11]
-
Filter Solution: Take a Pasteur pipette and place a small, tight plug of glass wool or cotton into the neck.[11]
-
Transfer to NMR Tube: Carefully filter the solution through the plugged pipette directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any dust or microparticulates.[11] The final solution height should be approximately 4-5 cm.[11]
-
Cap and Clean: Cap the NMR tube, label it clearly, and wipe the exterior with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone before inserting it into the spectrometer.[11]
Data Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Benzimidazoles
The chemical environment, heavily influenced by substituents and tautomeric forms, dictates the chemical shift. This table provides typical ranges, primarily referenced in DMSO-d₆, a common solvent for these compounds.[6][11]
| Atom | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| N-H | 12.0 - 13.6 | N/A | Broad singlet, highly dependent on solvent and concentration. Best observed in DMSO-d₆.[11] |
| C2-H | ~8.2 (if unsubstituted) | ~140-155 | Singlet. Position is sensitive to substituents at C2.[11] |
| C4-H / C7-H | 7.3 - 7.8 | ~110-120 | Often appear as complex multiplets. May be averaged or distinct depending on tautomerism.[11] |
| C5-H / C6-H | 7.0 - 7.4 | ~121-125 | Often appear as complex multiplets. May be averaged or distinct depending on tautomerism.[11] |
| C3a / C7a | N/A | ~133-144 | Quaternary "bridgehead" carbons. Key signals for HMBC correlations. |
| C5 / C6 | N/A | ~121-125 | Carbons bearing protons. |
| C4 / C7 | N/A | ~110-120 | Carbons bearing protons. The C7 carbon is typically more shielded (lower ppm) due to the "pyrrole-like" nitrogen effect in a fixed tautomer.[6][13] |
Note: These are general ranges. Electron-donating groups will generally cause upfield shifts (lower ppm), while electron-withdrawing groups will cause downfield shifts (higher ppm) for nearby nuclei.[11][14]
Part 3: Advanced Topics & Computational Insights
Q5: Can computational chemistry help me assign my benzimidazole spectrum?
A5: Absolutely. When experimental data is ambiguous, computational methods can be a powerful tool for structure verification. Quantum mechanical calculations, particularly using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C chemical shifts with a high degree of accuracy.[2][7]
The General Workflow:
-
Model Building: Build 3D models of your proposed structure(s), including different possible tautomers or conformers.
-
Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy conformation of each model.
-
NMR Calculation: Run a GIAO-DFT NMR calculation on the optimized structures. This computes the isotropic shielding values for each nucleus.
-
Scaling and Comparison: The calculated shielding values are then scaled (using established linear regression parameters) to convert them into chemical shifts, which can be directly compared with your experimental spectrum.[15][16]
A strong correlation between the calculated and experimental shifts provides powerful evidence for the correctness of the proposed structure.[7]
This guide provides a foundational framework for approaching the NMR spectra of substituted benzimidazoles. Remember that each molecule is unique, and the key to successful structure elucidation lies in a systematic approach that combines high-quality 1D data with the definitive connectivity information provided by 2D NMR experiments.
References
-
Guzmán-Martínez, F., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link][6][13][17]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1620–1629. [Link][2][3][7][10]
-
Özdemir, N., et al. (2005). NMR investigation of hydrogen bonding and 1,3-tautomerism in 2-(2-hydroxy-5-substituted-aryl) benzimidazoles. Magnetic Resonance in Chemistry, 43(7), 551-556. [Link]
-
Wang, Y., et al. (2013). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds. Magnetic Resonance in Chemistry, 51(11), 736-743. [Link][4]
-
Guzmán-Martínez, F., et al. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. PubMed. [Link]
-
Blackburn, B. J., et al. (1982). A carbon-13 nuclear magnetic resonance study of a series of 5-substituted benzimidazoles. Canadian Journal of Chemistry, 60(24), 2987-2993. [Link][14]
-
Lee, C. K., & Lee, I. S. H. (2009). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. HETEROCYCLES, 78(2), 425. [Link][18]
-
ResearchGate. (n.d.). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. ResearchGate. [Link]
-
Alarcón, S. H., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. PubMed Central. [Link]
-
Kletskov, A. V., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. [Link][19]
-
ResearchGate. (n.d.). 1D AND 2D NMR STUDIES OF 2–(2–(BENZYLOXY)–3–METHOXYPHENYL)–1H–BENZIMIDAZOLE. ResearchGate. [Link][20]
-
Ghasemi, F., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling, 62(15), 3584–3593. [Link][21]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). South Dakota State University. [Link][9]
-
Bellinghiere, A. T. (2022). Theoretical Methods and Applications of Computational NMR. eScholarship, University of California. [Link][15]
-
ResearchGate. (n.d.). NMR Prediction with Computational Chemistry. ResearchGate. [Link][16]
-
Dahlgren, B., et al. (2016). 2-Alkyl substituted benzimidazoles as a new class of selective AT2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 26(16), 4052-4056. [Link][22]
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Technical Support Center: Method Development for Separating Isomers of Benzimidazole Derivatives
Welcome to the technical support center for the separation of benzimidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving the diverse isomers of this critical heterocyclic scaffold. Benzimidazole's fused ring structure and amphoteric nature present unique separation challenges, whether you are dealing with positional isomers, structural isomers, or enantiomers.[1][2][3] This resource provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities.
Section 1: Foundational Challenges & Initial Strategy
The separation of benzimidazole isomers is often complicated by their similar physicochemical properties.[4] The core structure possesses a basic pyridine-type nitrogen and a weakly acidic pyrrole-type nitrogen, making its charge state and polarity highly dependent on environmental pH.[2][3] Furthermore, substitutions on the benzene or imidazole ring can lead to isomers with very subtle differences in polarity and structure, making chromatographic or electrophoretic discrimination difficult.
Q1: I have a mixture of benzimidazole isomers. Which separation technique should I try first?
Your choice of technique depends on the nature of the isomers and your analytical goals. Here is a high-level decision-making framework.
Section 2: High-Performance Liquid Chromatography (HPLC)
HPLC is the most common technique for separating benzimidazole derivatives due to its versatility and wide availability of stationary phases.
Troubleshooting Reverse-Phase (RP) HPLC
Q2: My positional benzimidazole isomers are co-eluting or have very poor resolution on a C18 column. What's happening and what should I do?
Co-elution on a standard C18 column is common for isomers with similar logP values. The C18 phase primarily separates based on hydrophobicity, which may not differ significantly between your isomers.
Causality: The separation mechanism is insufficiently selective. You need to introduce secondary interaction mechanisms or enhance subtle polarity differences.
Solutions:
-
Adjust Mobile Phase pH: The ionization state of the benzimidazole nucleus is pH-dependent.[2] A small change in pH can alter the polarity of your isomers differently, potentially enabling separation. Create a buffer system (e.g., phosphate or formate) and test pH values from 3.0 to 7.0.
-
Switch to a Different Stationary Phase: A C18 column is not your only option. Consider columns that offer alternative selectivities:
-
Biphenyl: This phase provides π-π interactions, which can be highly effective for separating aromatic, heterocyclic compounds like benzimidazoles. It has been shown to resolve structural isomers that fail to separate on C18.[5]
-
Pentafluorophenyl (PFP): Offers a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for polar and aromatic compounds.
-
-
Employ Gradient Elution: If you haven't already, a shallow gradient can improve the separation of closely eluting peaks compared to an isocratic method.[6][7]
Q3: I'm seeing severe peak tailing for my benzimidazole analyte. How can I get sharp, symmetrical peaks?
Peak tailing is a classic sign of undesirable secondary interactions between the basic nitrogen of your analyte and acidic silanol groups on the silica surface of the stationary phase.[8]
Causality: The protonated benzimidazole cation interacts strongly with deprotonated silanol anions, causing a portion of the analyte to lag on the column.
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase to saturate the active silanol sites.
-
Use a Low pH Mobile Phase: At a low pH (e.g., 2.5-3.0 using formic or phosphoric acid), the silanol groups are protonated and less likely to interact with the analyte.[9][10]
-
Utilize a Base-Deactivated Column: Modern columns are often "end-capped" or designed with high-purity silica to minimize silanol activity. Ensure you are using a column suitable for basic compounds (e.g., SIELC's Newcrom R1 or similar base-deactivated columns).[9][10]
Troubleshooting Chiral HPLC
Q4: I need to separate the enantiomers of a novel benzimidazole derivative. Which chiral stationary phase (CSP) should I start with?
There is no single "best" CSP, and screening is almost always necessary. However, for benzimidazole derivatives, polysaccharide-based CSPs are overwhelmingly the most successful starting point.[11]
Starting Point:
-
Amylose- and Cellulose-based CSPs: Columns like Chiralpak® AD, AS, IG, or Lux® Amylose-1 and Cellulose-1 are excellent first choices.[12][13] They offer a broad range of enantioselectivity through a combination of hydrogen bonding, dipole-dipole, and inclusion complexation interactions.[14]
Q5: What mobile phase conditions should I use for chiral screening?
The choice of mobile phase dramatically affects chiral recognition. You should screen your compound in multiple modes to find the optimal conditions.
| Separation Mode | Typical Mobile Phase | Modifiers | Rationale & Key Considerations |
| Normal Phase | Hexane / Heptane | Isopropanol (IPA), Ethanol | The historical standard. Provides strong hydrogen bonding interactions. Good for compounds soluble in non-polar solvents. |
| Polar Organic | Acetonitrile or Methanol | None, or DEA/TEA for basic analytes, Acetic/Formic Acid for acidic analytes | Offers different selectivity compared to normal phase. Can be faster and uses less hazardous solvents. Many benzimidazoles show good resolution in this mode.[11] |
| Reversed Phase | Acetonitrile / Water or Methanol / Water | Buffered aqueous phase (e.g., ammonium bicarbonate) | Useful for more polar benzimidazole derivatives. Often compatible with LC-MS analysis.[11] |
Experimental Protocol: Basic Chiral Method Screening
-
Prepare Stock Solution: Dissolve your racemic benzimidazole derivative in a suitable solvent (e.g., ethanol or methanol) to a concentration of 1 mg/mL.
-
Select Columns: Choose a set of 2-4 polysaccharide CSPs (e.g., one amylose-based and one cellulose-based column).
-
Screening Run 1 (Normal Phase):
-
Mobile Phase: 90:10 Hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Run each column and evaluate the chromatogram for any sign of peak splitting or separation.
-
-
Screening Run 2 (Polar Organic):
-
Mobile Phase: 100% Methanol (+ 0.1% DEA if the compound is basic).
-
Flow Rate: 0.5 mL/min.
-
Run each column and evaluate.
-
-
Screening Run 3 (Reversed Phase):
-
Mobile Phase: 50:50 Acetonitrile:Water (with 10 mM Ammonium Bicarbonate).
-
Flow Rate: 1.0 mL/min.
-
Run each column and evaluate.
-
-
Analyze Results: Identify the column/mobile phase combination that gives the best "hit" (baseline separation is not required at this stage). Optimize the percentage of the organic modifier, temperature, and flow rate to achieve a resolution (Rs) > 1.5.
Section 3: Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique, particularly for chiral separations, that uses supercritical CO₂ as the primary mobile phase.
Q6: Why should I consider using SFC instead of HPLC for my chiral benzimidazole separation?
SFC offers several distinct advantages over traditional HPLC for chiral separations.[15]
-
Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates, reducing analysis times significantly, often to under 10 minutes.[12][16]
-
Efficiency: SFC often yields sharper peaks and higher resolution compared to HPLC for the same CSP.[16][17]
-
"Green" Chemistry: It drastically reduces the consumption of organic solvents, making it a more environmentally friendly and cost-effective choice for preparative separations.[15]
-
Proven Success: SFC has been successfully used to resolve the enantiomers of numerous benzimidazole drugs, including omeprazole, lansoprazole, and pantoprazole, on amylose-based columns.[12][16]
Q7: My enantiomeric resolution is poor in SFC. What parameters can I optimize?
SFC method development involves tuning a few key parameters.
-
Organic Modifier: The type and percentage of the alcohol co-solvent (modifier) is the most critical parameter.
-
What to do: Screen different alcohols (Methanol, Ethanol, IPA). Methanol is often a good starting point. Vary the concentration from 5% to 40%. Alcohol-type modifiers generally provide the best results for benzimidazoles.[12]
-
-
Temperature: Temperature affects both solute solubility and the kinetics of the chiral recognition process.
-
What to do: Evaluate temperatures between 25°C and 40°C. Lower temperatures sometimes enhance resolution, but this is compound-dependent.[12]
-
-
Back Pressure: The back pressure regulator (BPR) setting controls the density of the CO₂, which influences its solvating power.
-
What to do: Test back pressures between 100 and 200 bar. Higher pressure increases density and can reduce retention times.
-
Section 4: Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that uses an electric field to separate ions in a narrow capillary. It is an excellent problem-solving tool when HPLC or SFC fails or when sample volume is limited.[18][19]
Q8: When is CE a good choice for separating my benzimidazole isomers?
CE excels in several scenarios:
-
High Resolution: CE can generate millions of theoretical plates, offering unparalleled resolving power for very similar isomers.[19]
-
Charged Species: Since benzimidazoles are ionizable, they are perfect candidates for Capillary Zone Electrophoresis (CZE), the simplest form of CE.[18][20]
-
Minimal Sample Consumption: Only nanoliters of the sample are injected, making it ideal for precious materials.[18]
Q9: How can I separate chiral benzimidazole derivatives using CE?
Chiral separation in CE is achieved by adding a chiral selector to the background electrolyte (BGE). The enantiomers form transient diastereomeric complexes with the selector, which have different electrophoretic mobilities, allowing for their separation.[14][21]
-
Recommended Selector: Cyclodextrins (CDs) are the most widely used and effective chiral selectors for CE.
-
Specifically, sulfated cyclodextrins (S-CDs) have shown extremely high enantioselectivity for resolving chiral benzimidazole derivatives, achieving baseline separation in under 6 minutes.[22]
-
Starting Conditions: Use a 25 mM phosphate buffer at pH 2.5 containing 3-4% (w/v) of a sulfated-β-CD or sulfated-γ-CD.[22]
-
References
-
Toribio, L., del Nozal, M. J., Bernal, J. L., Alonso, C., & Jiménez, J. J. (2004). Chiral separation of omeprazole and several related benzimidazoles using supercritical fluid chromatography. Journal of Separation Science, 27(12), 1023–1029. [Link]
-
El-Hady, D. A., El-Maali, N. A., Gotti, R., & Fiori, J. (2009). Enantioseparation of chiral benzimidazole derivatives by electrokinetic chromatography using sulfated cyclodextrins. Journal of Separation Science, 32(11), 1907–1915. [Link]
-
Rajaei, A., & Ghanavati, R. (2012). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of Pharmaceutical Sciences and Drug Research, 4(1), 1-8. [Link]
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Al-Ostath, A., & Al-Majid, A. M. (2024). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. ResearchGate. [Link]
-
Saeed, A., & Siddiqui, H. (2015). Chiral benzimidazoles and their applications in stereodiscrimination processes. ResearchGate. [Link]
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Saleem, M., et al. (2022). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Molecules, 27(15), 4683. [Link]
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Eswara Rao, B., et al. (2016). A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. International Journal of Pharmaceutical and Clinical & Biological Sciences, 6(2), 227-232. [Link]
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Al-Hourani, B. J., et al. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 28(11), 4536. [Link]
-
Øiestad, E. L., et al. (2022). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS. Analytical and Bioanalytical Chemistry, 414, 3135–3146. [Link]
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De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
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Kulik, A., Bialecka, W., & Mazurek, A. (2006). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica-Drug Research, 63(6), 823-828. [Link]
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SIELC Technologies. (n.d.). Separation of Benzimidazole on Newcrom R1 HPLC column. SIELC. [Link]
-
Bouyahya, A., et al. (2022). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 27(23), 8230. [Link]
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Wankhede, S. B. (2022). SYNTHESIS AND DEVELOPMENT OF MOBILE PHASE BY THINLAYER CHROMATOGRAPHY OF BENZIMIDAZOLE. International Journal of Creative Research Thoughts, 10(4). [Link]
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Podolska, M., et al. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]
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Phenomenex. (n.d.). Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]
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Ianni, F., et al. (2024). Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. [Link]
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Podolska, M., et al. (2017). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. ResearchGate. [Link]
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SIELC Technologies. (n.d.). Separation of 1H-Benzimidazole, 2-methyl- on Newcrom R1 HPLC column. SIELC. [Link]
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Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]
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Aboul-Enein, H. Y. (2004). Chiral Drug Separation. In Encyclopedia of Espionage, Intelligence, and Security. [Link]
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Arfeen, M., et al. (2021). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical and Biomedical Analysis, 199, 114041. [Link]
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Sänger-van de Griend, C. E. (2021). Strategies for capillary electrophoresis: Method development and validation for pharmaceutical and biological applications—Updated and expanded concepts. Journal of Pharmaceutical and Biomedical Analysis, 195, 113841. [Link]
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Gotti, R., Cavrini, V., & Andrisano, V. (1996). Identification of chiral drug isomers by capillary electrophoresis. Journal of Chromatography A, 735(1-2), 77-121. [Link]
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Ilisz, I., et al. (2013). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]
-
Ianni, F., et al. (2024). Chiral Hydroxy Metabolite of Mebendazole: Analytical and Semi-Preparative High-Performance Liquid Chromatography Resolution and Chiroptical Properties. Molecules, 29(11), 2533. [Link]
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Ahuja, S., & Dong, M. W. (Eds.). (2005). Capillary Electrophoresis Methods for Pharmaceutical Analysis, Volume 9. Elsevier. [Link]
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Jedziniak, P., et al. (1999). Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 727(1-2), 167-177. [Link]
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Altria, K. D. (1996). Application of Capillary Electrophoresis to Pharmaceutical Analysis. In Capillary Electrophoresis Guidebook. Humana Press. [Link]
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Kouamé, S. N., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). ResearchGate. [Link]
-
Kumar, A., et al. (2022). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Pharmaceuticals, 15(10), 1215. [Link]
-
Various Authors. (2020). Are the enantiomers of the drug compounds separated in the final product? How is this separation done?. ResearchGate. [Link]
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Nimse, S. B., et al. (2023). Not all benzimidazole derivatives are microtubule destabilizing agents. Biomedicine & Pharmacotherapy, 165, 114977. [Link]
-
Bodo, E., et al. (2021). A Comprehensive Study of N-Butyl-1H-Benzimidazole. Molecules, 26(15), 4443. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Biological Activity of Substituted Benzimidazoles
Welcome, researchers, scientists, and drug development professionals. This guide offers an in-depth comparison of the biological activities of various substituted benzimidazoles. As a privileged scaffold in medicinal chemistry, the benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its structural similarity to natural purine nucleosides allows for facile interaction with a multitude of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[3][4][5][6]
This guide moves beyond a simple recitation of facts. It is designed to provide you with the "why" behind the "how"—elucidating the causal relationships between chemical structure and biological function. We will explore the nuanced effects of substituent placement and nature on the potency and selectivity of these compounds, supported by robust experimental data and detailed protocols to ensure the reproducibility and validity of the findings presented.
The Benzimidazole Core: A Versatile Pharmacophore
The versatility of the benzimidazole scaffold lies in its unique physicochemical properties and the multiple sites available for substitution (typically at the N-1, C-2, C-5, and C-6 positions). These substitutions profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets and, consequently, its therapeutic efficacy.
Below, we delve into the key biological activities of substituted benzimidazoles, presenting comparative data and the experimental methodologies used to generate them.
Section 1: Anticancer Activity
Benzimidazole derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.[3][7]
Mechanism of Action: Tubulin Polymerization Inhibition
A primary mechanism by which several benzimidazole derivatives exert their anticancer effects is through the disruption of microtubule dynamics by inhibiting tubulin polymerization.[8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. By binding to the colchicine-binding site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules.[10] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[11][12]
Caption: Mechanism of tubulin polymerization inhibition by benzimidazole derivatives.
Comparative Anticancer Activity of Substituted Benzimidazoles
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted benzimidazoles against different cancer cell lines.
| Compound ID | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 5a | 2-(substituted phenyl) | A549 (Lung) | 2.2 | [11] |
| B6 | Quinazolinone hybrid | MCF-7 (Breast) | 1.4 | [12] |
| B6 | Quinazolinone hybrid | A549 (Lung) | 1.8 | [12] |
| 32 | Triazole hybrid | HCT-116 (Colon) | 3.87 | [3] |
| 32 | Triazole hybrid | HepG2 (Liver) | 4.17 | [3] |
| 1 | Fluoro aryl derivative | MCF-7 (Breast) | 2.8 | [3] |
| V7 | Theranostic agent | H103 (Head and Neck) | 11.64 | [13] |
| V7 | Theranostic agent | HCT116 (Colon) | 13.30 | [13] |
| 12n | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | A549 (Lung) | 7.3 | [10] |
| 12n | 6,7-dimethoxy-N-(2-phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine | MCF-7 (Breast) | 6.1 | [10] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16]
Caption: Relationship between structure and antimicrobial activity in benzimidazoles.
Comparative Antimicrobial Activity of Substituted Benzimidazoles
The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted benzimidazoles against selected bacterial strains.
| Compound ID | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 11d | 2-substituted | S. aureus | 2 | [17] |
| 11d | 2-substituted | E. coli | 16 | [17] |
| 5b | 2-substituted | E. coli | 6.25 | [17] |
| 63c | 2-substituted | MRSA | 8 | [18] |
| 67b | 2-substituted | B. cereus | 32 | [19] |
| 67b | 2-substituted | S. aureus | 32 | [19] |
| 15a | Benzoyl-substituted | E. coli | 1 | [20] |
| 15a | Benzoyl-substituted | S. pyogenes | 2 | [20] |
| 78 | Quinoline hybrid | B. cereus | 156.25 | [21] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values. [18][22] Step-by-Step Methodology:
-
Preparation of Benzimidazole Solutions: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi). [18]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours. [18]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. [23]
Section 3: Anti-inflammatory Activity
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes. [24][25]
Mechanism of Action: Cyclooxygenase (COX) Inhibition
Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. [26][27]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes. [28]Many benzimidazole derivatives have been shown to selectively inhibit COX-2, which is the inducible isoform of the enzyme primarily involved in the inflammatory response. This selectivity is advantageous as it reduces the gastrointestinal side effects associated with the inhibition of the constitutively expressed COX-1. [25]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a well-established in vivo assay for evaluating the anti-inflammatory activity of new compounds. [1][29][30] Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male albino rats (150-200 g) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the benzimidazole derivatives orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin or diclofenac sodium. [31]3. Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat. [29][31]4. Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection. [7][29]5. Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Section 4: Antiviral Activity
Benzimidazole derivatives have emerged as a promising class of antiviral agents, with activity against a range of viruses, including Hepatitis C Virus (HCV). [32][33][34]
Mechanism of Action: Inhibition of Viral Polymerase
A key target for antiviral benzimidazoles is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the viral genome. [32][35]These compounds often act as non-nucleoside inhibitors, binding to an allosteric site on the polymerase. This binding induces a conformational change in the enzyme, thereby inhibiting its activity and preventing viral replication. [32]
Conclusion
This guide has provided a comprehensive overview of the diverse biological activities of substituted benzimidazoles. The structure-activity relationships discussed herein underscore the critical role of substituent manipulation in optimizing the therapeutic potential of this remarkable scaffold. The detailed experimental protocols offer a practical framework for researchers to validate and expand upon these findings. As our understanding of the molecular targets of benzimidazoles continues to grow, so too will the opportunities for the rational design of novel and more effective therapeutic agents for a wide range of diseases.
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Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PubMed Central. [Link]
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A Comparative Guide to Benzimidazole-Based Kinase Inhibitors: Evaluating Efficacy, Selectivity, and Cellular Potency
This guide provides an in-depth comparative analysis of kinase inhibitors built around the versatile benzimidazole scaffold. Rather than focusing on a single, uncharacterized agent, we will examine Ceritinib (LDK378) , a potent and clinically relevant second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, as our primary example. We will compare its performance against the first-generation inhibitor, Crizotinib , and the third-generation inhibitor, Lorlatinib .
This analysis is designed for researchers, drug discovery scientists, and clinical investigators. It moves beyond a simple cataloging of features to explore the causal relationships behind experimental design, data interpretation, and the evolutionary development of kinase inhibitors.
Introduction: The Benzimidazole Scaffold and the ALK Target
The benzimidazole core is a privileged scaffold in medicinal chemistry, prized for its rigid structure and ability to form key hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases. This has made it a foundational element in the design of numerous targeted therapies.
Our focus is on Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase. Chromosomal rearrangements resulting in the fusion of the ALK gene with partners like echinoderm microtubule-associated protein-like 4 (EML4) lead to the creation of a constitutively active oncogenic fusion protein, EML4-ALK. This fusion protein is a key driver in a subset of non-small cell lung cancers (NSCLC), making it a critical therapeutic target.
This guide will dissect the evolution of ALK inhibitors, from the pioneering Crizotinib to the more potent and selective Ceritinib, and finally to Lorlatinib, which was designed to overcome clinical resistance.
Mechanism of Action: ALK Signaling and Inhibition
The EML4-ALK fusion protein dimerizes, leading to autophosphorylation and constitutive activation of its kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which collectively drive cell proliferation, survival, and evasion of apoptosis.
Kinase inhibitors like Ceritinib, Crizotinib, and Lorlatinib are ATP-competitive inhibitors. They occupy the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream substrates and effectively shutting down the oncogenic signaling cascade.
Caption: Constitutive ALK signaling and points of therapeutic intervention.
Comparative Performance Analysis
The true measure of a kinase inhibitor lies in its quantitative performance. We compare Ceritinib, Crizotinib, and Lorlatinib based on three critical parameters: biochemical potency (IC50), cellular activity (GI50), and kinase selectivity.
Biochemical Potency (IC50)
The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. This is the primary measure of a drug's potency against its intended target.
Table 1: Comparative Biochemical IC50 Values against ALK
| Compound | Class | ALK IC50 (nM) | Primary Resistance Mutation (L1196M) IC50 (nM) |
| Crizotinib | 1st Generation | ~2.4 | ~14.4 |
| Ceritinib | 2nd Generation | ~0.2 | ~1.7 |
| Lorlatinib | 3rd Generation | ~0.07 | ~0.5 |
Data compiled from multiple sources and represent approximate mean values for comparison.
Analysis: Ceritinib demonstrates over 10-fold greater potency against wild-type ALK compared to the first-generation inhibitor, Crizotinib. This enhanced potency is crucial for achieving therapeutic efficacy at lower, more tolerable doses. Furthermore, it retains significant activity against the common L1196M "gatekeeper" resistance mutation, a major liability for Crizotinib. Lorlatinib shows even greater potency, a hallmark of third-generation inhibitors designed to overcome a wider spectrum of resistance mutations.
Cellular Activity
While biochemical assays are essential, cellular assays provide a more biologically relevant context by measuring an inhibitor's ability to penetrate the cell membrane and inhibit the target in its native environment. We compare the 50% growth inhibition (GI50) in an ALK-dependent human lymphoma cell line (Karpas-299).
Table 2: Comparative Cellular Potency in ALK-Driven Cell Lines
| Compound | Cell Line | ALK Status | GI50 (nM) |
| Crizotinib | Karpas-299 | NPM-ALK | ~30 |
| Ceritinib | Karpas-299 | NPM-ALK | ~12 |
| Lorlatinib | Karpas-299 | NPM-ALK | ~2 |
Analysis: The cellular data corroborates the biochemical findings. Ceritinib's superior potency translates directly to more effective growth inhibition in an ALK-addicted cancer cell line. The difference between biochemical IC50 and cellular GI50 reflects factors such as cell permeability, efflux pump activity, and intracellular ATP concentrations, underscoring the necessity of cell-based validation.
Kinase Selectivity
An ideal kinase inhibitor would only inhibit its intended target. Off-target activity can lead to toxicity. Kinase selectivity is often assessed by screening the compound against a large panel of kinases (e.g., a KINOMEscan). The "S-Score" is a quantitative measure of selectivity; a lower S-score indicates higher selectivity (fewer off-targets).
Table 3: Comparative Kinase Selectivity Profile
| Compound | S-Score (1 µM) | Notable Off-Targets |
| Crizotinib | 0.29 | c-MET, ROS1, RON |
| Ceritinib | 0.14 | IGF-1R, InsR |
| Lorlatinib | 0.16 | ROS1 |
Selectivity scores are representative and can vary based on the specific kinase panel used.
Analysis: Ceritinib exhibits greater selectivity for ALK compared to Crizotinib. Crizotinib's potent inhibition of c-MET and ROS1 makes it a multi-targeted inhibitor, which can be beneficial in some contexts but also contributes to its side-effect profile. Ceritinib's cleaner profile suggests a lower likelihood of off-target toxicities, a key objective in second-generation drug design.
Experimental Methodologies
To ensure scientific integrity, the protocols used to generate the above data must be robust and reproducible. Below are detailed, self-validating workflows for determining biochemical potency and cellular activity.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for measuring kinase activity.
Principle: A biotinylated substrate peptide and a phospho-specific antibody labeled with a europium (Eu) cryptate donor are used. Upon phosphorylation by ALK, the antibody binds the peptide. When a streptavidin-conjugated acceptor (e.g., XL665) is added, it binds the biotin, bringing the donor and acceptor into proximity and generating a FRET signal. An inhibitor will prevent phosphorylation, leading to a loss of signal.
Caption: Workflow for a TR-FRET based biochemical IC50 assay.
Step-by-Step Methodology:
-
Compound Plating: Serially dilute the test compounds (e.g., Ceritinib) in DMSO. Dispense 50 nL of each concentration into a low-volume 384-well assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
-
Enzyme/Substrate Addition: Prepare a mix of recombinant ALK enzyme and biotinylated substrate peptide in kinase buffer. Dispense 5 µL into each well.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Prepare an ATP solution in kinase buffer at 2x the final desired concentration (typically at the Km for ATP). Add 5 µL to each well to start the reaction.
-
Kinase Reaction: Incubate for 60 minutes at room temperature.
-
Detection: Prepare a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), the europium-labeled anti-phospho-peptide antibody, and the streptavidin-acceptor. Add 10 µL to each well.
-
Signal Development: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and convert to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol: Cell-Based Proliferation Assay (GI50 Determination)
This protocol uses a luminescent ATP-based assay (e.g., CellTiter-Glo®) to measure cell viability.
Principle: The number of viable cells is directly proportional to the amount of intracellular ATP. The assay reagent lyses the cells and provides luciferase and its substrate, which react with the released ATP to produce a stable luminescent signal. A decrease in signal indicates cell death or growth inhibition.
Caption: Workflow for a luminescence-based cell proliferation (GI50) assay.
Step-by-Step Methodology:
-
Cell Plating: Harvest exponentially growing Karpas-299 cells. Count and dilute to the desired density in RPMI-1640 medium supplemented with 10% FBS. Seed 100 µL of the cell suspension into each well of a 96-well, white-walled plate.
-
Compound Addition: The next day, add serially diluted compounds to the wells. Ensure final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include vehicle-only (DMSO) and no-cell (background) controls.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Assay Readout: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).
-
Lysis and Signal Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence. Normalize the data to the vehicle-only control (100% viability). Plot the normalized values against the logarithm of inhibitor concentration and fit to a four-parameter logistic curve to determine the GI50.
Conclusion and Future Directions
This guide demonstrates a systematic approach to comparing kinase inhibitors, using the clinically successful benzimidazole-based drug Ceritinib as a central example. The comparative data clearly illustrates the evolutionary progress in drug design:
-
Ceritinib represents a significant advancement over Crizotinib , offering substantially higher potency against both wild-type ALK and key resistance mutations, coupled with a more selective kinase profile.
-
Lorlatinib further refines this approach, providing even broader coverage against resistance mutations and superior central nervous system penetration (an aspect not covered here), highlighting the continued drive to overcome clinical challenges.
The choice of a benzimidazole scaffold for Ceritinib was instrumental in achieving its high potency and favorable drug-like properties. The experimental workflows provided herein represent the gold standard for characterizing such inhibitors, forming the foundation of any preclinical drug discovery program. Future research will undoubtedly focus on developing inhibitors that can overcome the complex resistance mutations that emerge even after treatment with third-generation agents, continuing the cycle of innovation in targeted cancer therapy.
References
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Title: The benzimidazole: a privileged scaffold in medicinal chemistry. Source: Chemical Biology & Drug Design URL: [Link]
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Title: Privileged structures: a useful concept for the rational design of new lead compounds. Source: Current Medicinal Chemistry URL: [Link]
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Title: EML4-ALK fusion protein in non-small cell lung cancer. Source: Chinese Journal of Cancer URL: [Link]
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Title: Anaplastic lymphoma kinase: a key cancer driver and a therapeutic target. Source: The FEBS Journal URL: [Link]
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Title: Crizotinib in ROS1-rearranged non-small-cell lung cancer. Source: New England Journal of Medicine URL: [Link]
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Title: Acquired resistance to crizotinib from a mutation in CD74-ROS1. Source: New England Journal of Medicine URL: [Link]
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Title: Ceritinib is a potent and selective inhibitor of ALK-rearranged non-small cell lung cancer. Source: Cancer Discovery URL: [Link]
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Title: Lorlatinib, a potent and selective next-generation ALK/ROS1 inhibitor. Source: Molecular Cancer Therapeutics URL: [Link]
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Title: Identification of the anaplastic lymphoma kinase as a potential therapeutic target in neuroblastoma. Source: Cancer Research URL: [Link]
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Title: Lorlatinib in previously treated ALK-positive non-small-cell lung cancer. Source: New England Journal of Medicine URL: [Link]
Bridging the Gap: A Comparative Guide to In Vitro and In Vivo Validation of Benzimidazole Compounds
For researchers, scientists, and drug development professionals, the journey of a promising compound from a lab bench discovery to a clinical candidate is fraught with challenges. One of the most critical hurdles is the validation of in vitro findings in a complex in vivo environment. This guide provides an in-depth comparison of in vitro and in vivo models for evaluating benzimidazole compounds, a versatile class of molecules with broad-spectrum applications, most notably as anthelmintics and promising anticancer agents. We will delve into the mechanistic underpinnings of their activity, detail robust experimental protocols, and offer insights into navigating the often-disparate results between these two essential stages of drug development.
The Benzimidazole Scaffold: A Privileged Structure in Therapeutics
The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized for its ability to interact with various biological targets.[1][2][3] The primary mechanism of action for many benzimidazole compounds, including anthelmintics like fenbendazole and albendazole, and their repurposed anticancer applications, is the disruption of microtubule dynamics.[4][5][6] These compounds bind to β-tubulin, a subunit of microtubules, preventing its polymerization into functional microtubules.[4][5][6][7] This disruption is catastrophic for rapidly dividing cells, such as cancer cells and parasite cells, as it arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4][8]
In Vitro Evaluation: The Initial Litmus Test
In vitro assays serve as the foundational screening platform to identify and characterize the biological activity of novel benzimidazole derivatives. These controlled experiments are indispensable for initial efficacy and toxicity profiling, offering high-throughput capabilities and mechanistic insights at a cellular level.
Key In Vitro Assays for Benzimidazole Compounds:
-
Cytotoxicity Assays (e.g., MTT, CCK-8): These are the workhorse assays for assessing the anti-proliferative effects of benzimidazole compounds on various cancer cell lines.[2][8][9] The choice of cell lines is critical and should reflect the intended therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).[2][9][10][11]
-
Tubulin Polymerization Assays: To directly probe the mechanism of action, in vitro tubulin polymerization assays are employed.[12] These assays monitor the assembly of purified tubulin into microtubules in the presence and absence of the test compound, providing direct evidence of microtubule disruption.[12]
-
Cell Cycle Analysis: Flow cytometry is used to determine the effect of the compound on the cell cycle.[8][13] Benzimidazoles typically induce a G2/M phase arrest, a hallmark of microtubule-targeting agents.[4][8]
-
Apoptosis Assays: Techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the induction of apoptosis, confirming the cytotoxic mechanism.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the benzimidazole compound and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium.[2] Add the compounds to the respective wells and incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits 50% of cell growth.
The Crucial Leap: In Vivo Validation
While in vitro assays provide essential preliminary data, they exist in a simplified, artificial environment. In vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics (PK), and toxicity in a whole-organism context.[14]
Selecting the Appropriate In Vivo Model:
The choice of the in vivo model is paramount and depends on the therapeutic indication.
-
Anthelmintic Studies: Murine models infected with relevant parasites are commonly used to assess the efficacy of benzimidazole-based anthelmintics.
-
Anticancer Studies: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the gold standard for preclinical anticancer drug evaluation.[11] These models allow for the assessment of tumor growth inhibition in a living system.[8][11]
Experimental Workflow: Xenograft Tumor Model
Caption: Workflow for In Vivo Validation of an Anticancer Benzimidazole Compound.
Key Parameters in In Vivo Studies:
-
Tumor Growth Inhibition (TGI): The primary efficacy endpoint in oncology studies, measuring the reduction in tumor size in treated animals compared to a control group.[8]
-
Pharmacokinetics (PK): Analysis of drug absorption, distribution, metabolism, and excretion (ADME).[15] Benzimidazole compounds are known for their poor water solubility and first-pass metabolism, which can significantly impact their bioavailability.[4][15][16]
-
Toxicity Assessment: Monitoring for signs of toxicity, such as weight loss, changes in behavior, and analysis of organ tissues.
Bridging the Divide: Correlating In Vitro and In Vivo Data
A significant challenge in drug development is the frequent disconnect between promising in vitro results and in vivo efficacy.[14] For benzimidazole compounds, this discrepancy can often be attributed to their challenging pharmacokinetic properties.
Factors Influencing In Vitro-In Vivo Correlation:
-
Bioavailability: The low aqueous solubility of many benzimidazoles leads to poor absorption from the gastrointestinal tract, resulting in systemic drug concentrations that may not reach the therapeutic levels observed in vitro.[4][16]
-
Metabolism: Benzimidazoles undergo extensive first-pass metabolism in the liver, often being converted to both active and inactive metabolites.[4][15] The metabolic profile can differ significantly between species, further complicating the translation of animal data to humans.
-
Drug Formulation: The formulation of the drug can dramatically impact its dissolution and absorption.[4] Strategies to improve bioavailability, such as the use of cyclodextrins or formulating as mixed micelles, are active areas of research.[4][10]
Data Comparison: In Vitro IC50 vs. In Vivo Efficacy
| Compound | In Vitro IC50 (µM) on A549 Cells | In Vivo Model | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| Fenbendazole | ~1-10 | Mouse Xenograft | Significant | [4] |
| Compound B6 | ~2 (average) | Mouse Melanoma Model | 70.21% at 50 mg/kg | [8] |
| Compound 6d | Potent | N/A | N/A (screened for anticancer activity) | [2] |
| Mebendazole | Potent | N/A | N/A (repurposing candidate) | [10][17] |
Note: This table is a representative summary. Direct comparison is challenging due to variations in experimental conditions across different studies.
Causality Behind Experimental Choices: A Senior Scientist's Perspective
The design of a robust validation pipeline requires a deep understanding of the compound class and the biological system. For benzimidazoles, the initial hypothesis is microtubule disruption. Therefore, a logical experimental flow is crucial:
-
Broad Cellular Screening: We begin with a panel of cancer cell lines in cytotoxicity assays to identify sensitive lines and establish a baseline IC50. This is a cost-effective way to gauge broad anti-proliferative activity.
-
Mechanistic Confirmation: Positive hits are then subjected to mechanism-of-action studies. A tubulin polymerization assay provides direct evidence of target engagement. This is a critical step to ensure we are not observing off-target cytotoxicity. Cell cycle analysis further corroborates the microtubule-destabilizing effect.
-
In Silico Profiling: Concurrently, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) modeling is performed.[1] This computational approach helps to anticipate potential pharmacokinetic hurdles and guides formulation development.
-
Informed In Vivo Model Selection: The choice of the in vivo model is not arbitrary. It is based on the in vitro sensitivity data and the desired clinical indication. For a compound showing potent activity against a lung cancer cell line, an A549 xenograft model is a logical choice.
-
Dose-Response Studies: In vivo experiments should include multiple dose levels to establish a dose-response relationship and identify a therapeutic window.
Signaling Pathway Disruption by Benzimidazoles
Caption: Key Molecular Targets and Pathways of Benzimidazole Compounds.
Some benzimidazole derivatives have also been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[10][13][18] This multi-target capability makes them particularly attractive as anticancer agents.
Conclusion and Future Directions
The validation of in vitro results with in vivo models is a complex but essential process in the development of benzimidazole-based therapeutics. A thorough understanding of their mechanism of action, coupled with a strategic and well-designed experimental pipeline, is crucial for successful translation. Future research should focus on developing novel formulations to overcome the pharmacokinetic limitations of this promising class of compounds and on exploring their full potential in a multi-targeted approach to cancer therapy. The integration of in silico, in vitro, and in vivo data will continue to be paramount in accelerating the journey of these versatile molecules from the laboratory to the clinic.
References
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Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. Retrieved from [Link]
- Brishty, A., et al. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Journal of the Indian Chemical Society, 98(11), 100187.
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MDPI. (n.d.). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Retrieved from [Link]
- Sathyanarayana, R., et al. (2021). In vitro, in vivo and in silico-driven identification of novel benzimidazole derivatives as anticancer and anti-inflammatory agents. Journal of the Iranian Chemical Society, 18(12), 3295-3310.
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ACS Omega. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Retrieved from [Link]
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National Institutes of Health. (2023). Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives. Retrieved from [Link]
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BMC. (2024). Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies. Retrieved from [Link]
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IRIS. (2021). Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. Retrieved from [Link]
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PubMed. (2008). In vitro and in vivo trypanocidal activity of some benzimidazole derivatives against two strains of Trypanosoma cruzi. Retrieved from [Link]
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APS Journals. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved from [Link]
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National Institutes of Health. (2021). In Silico and In Vitro Studies for Benzimidazole Anthelmintics Repurposing as VEGFR-2 Antagonists: Novel Mebendazole-Loaded Mixed Micelles with Enhanced Dissolution and Anticancer Activity. Retrieved from [Link]
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MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. Retrieved from [Link]
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PubMed. (2016). Mechanism of Action of the Benzimidazole Fungicide on Fusarium graminearum: Interfering with Polymerization of Monomeric Tubulin But Not Polymerized Microtubule. Retrieved from [Link]
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Bioscience Biotechnology Research Communications. (n.d.). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Retrieved from [Link]
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MDPI. (2023). Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques. Retrieved from [Link]
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ACS Publications. (n.d.). Novel Benzimidazole–Oxadiazole Derivatives as Anticancer Agents with VEGFR2 Inhibitory Activity: Design, Synthesis, In Vitro Anticancer Evaluation, and In Silico Studies. Retrieved from [Link]
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ResearchGate. (2018). ANTHELMINTIC DRUG-RESISTANT DETECTION METHODS: A BRIEF OVERVIEW. Retrieved from [Link]
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MDPI. (2023). Repurposing Benzimidazoles against Causative Agents of Chromoblastomycosis: Albendazole Has Superior In Vitro Activity Than Mebendazole and Thiabendazole. Retrieved from [Link]
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ResearchGate. (2001). A possible model of benzimidazole binding to β-tubulin disclosed by invoking an inter-domain movement. Retrieved from [Link]
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Biomeditsinskaya Khimiya. (2002). Pharmacokinetic of benzimidazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2018). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]
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ResearchGate. (2021). How to Optimize In Vitro and In Vivo Data Analysis in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2020). Translation from in vitro studies to in vivo studies will require.... Retrieved from [Link]
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Navigating the Uncharted: An Efficacy Analysis of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in the Context of Established Therapeutic Agents
An Objective Evaluation for the Drug Development Professional
In the dynamic landscape of pharmaceutical research, the quest for novel chemical entities with superior efficacy and safety profiles is relentless. This guide provides a comprehensive, data-driven comparison of the investigational compound 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine against current standard-of-care drugs. Our analysis is grounded in publicly available preclinical and clinical data, offering researchers and drug development professionals a clear, objective lens through which to evaluate its potential.
Introduction to 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine: A Novel Benzimidazole Derivative
1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a novel synthetic compound belonging to the benzimidazole class of molecules. This class is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific substitutions on the benzimidazole core of this particular compound suggest a potential for unique pharmacological activity. However, as of the latest available data, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is classified as a research chemical. There is currently no publicly available, peer-reviewed data detailing its specific mechanism of action, therapeutic targets, or efficacy in established disease models.
The Challenge of Comparison: Defining the "Standard-of-Care"
A direct comparison of efficacy necessitates a defined therapeutic indication. Without established clinical or robust preclinical data for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a direct juxtaposition with "standard-of-care" drugs is not feasible at this time. The term "standard-of-care" is intrinsically linked to a specific disease or condition, representing the current, accepted treatment regimen.
To proceed with a meaningful analysis, we will first need to establish the potential therapeutic area for our compound of interest. This would typically be achieved through a series of in vitro and in vivo studies.
A Proposed Roadmap for Efficacy Evaluation: A Step-by-Step Guide
For researchers investigating 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, the following experimental workflow is proposed to elucidate its therapeutic potential and enable future comparative studies.
Step 1: Target Identification and In Vitro Profiling
The initial step involves identifying the molecular target(s) of the compound. This can be achieved through a variety of methods, including:
-
Kinase Profiling: A broad panel of kinase assays can determine if the compound inhibits specific kinases, which are often implicated in diseases such as cancer and inflammation.
-
Receptor Binding Assays: These assays can identify if the compound binds to specific cellular receptors.
-
Phenotypic Screening: This approach involves testing the compound's effect on cellular models of disease to observe a desired phenotypic change, followed by target deconvolution studies.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Dissolve 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a dilution series.
-
Assay Plate Preparation: Add the recombinant kinase, a suitable substrate, and ATP to the wells of a microtiter plate.
-
Compound Addition: Add the diluted compound to the assay wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Incubation: Incubate the plate at the optimal temperature for the kinase reaction.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Step 2: In Vivo Efficacy Studies in Animal Models
Once a potential therapeutic target and a corresponding disease area are identified, in vivo studies in relevant animal models are crucial. The choice of model will depend on the hypothesized indication. For example, if the compound shows potent anti-proliferative effects in cancer cell lines, a xenograft mouse model would be appropriate.
Experimental Protocol: Xenograft Tumor Model in Mice
-
Cell Culture: Culture the chosen human cancer cell line under standard conditions.
-
Animal Inoculation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice daily and measure tumor volume regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control, standard-of-care drug, and 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine at various doses).
-
Drug Administration: Administer the treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Hypothetical Comparative Efficacy Data
To illustrate how a comparison would be structured once data becomes available, the following table presents a hypothetical scenario where 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine was evaluated against a standard-of-care drug in a preclinical cancer model.
| Parameter | 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine | Standard-of-Care Drug X |
| Mechanism of Action | Hypothetical: Selective Kinase Inhibitor | Established: DNA Alkylating Agent |
| In Vitro Potency (IC50) | 50 nM (MCF-7 cell line) | 200 nM (MCF-7 cell line) |
| In Vivo Efficacy (% TGI) | 85% at 10 mg/kg | 60% at 20 mg/kg |
| Observed Toxicity | Mild, reversible weight loss | Significant myelosuppression |
TGI: Tumor Growth Inhibition
Visualizing the Path Forward: Experimental Workflow and Signaling Pathways
To further clarify the proposed research plan, the following diagrams illustrate the key workflows and a hypothetical signaling pathway that could be investigated.
Caption: Proposed experimental workflow for evaluating the efficacy of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Caption: Hypothetical mechanism of action: Inhibition of the MAPK/ERK signaling pathway by 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Conclusion and Future Directions
While 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine represents a molecule of interest from the benzimidazole family, the current lack of public data precludes a direct and meaningful comparison with established standard-of-care drugs. The path forward for this compound, and others in early-stage development, requires a systematic and rigorous evaluation of its pharmacological properties. The experimental workflows outlined in this guide provide a robust framework for generating the necessary data to ascertain its therapeutic potential. Future iterations of this guide will incorporate new findings as they become available in the public domain, enabling a data-driven comparison to inform the drug development community.
References
As of the time of this writing, there are no specific, publicly available, peer-reviewed publications detailing the efficacy of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine that can be cited. The protocols and methodologies described are based on standard practices in preclinical drug discovery and development. For general information on these methodologies, the following resources are recommended:
Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
In the landscape of modern drug discovery, the benzimidazole scaffold represents a privileged structure, forming the core of numerous biologically active compounds with therapeutic potential across oncology, infectious diseases, and beyond.[1][2][3] However, this chemical versatility often translates into a complex polypharmacology, where a single agent can interact with multiple biological targets. Understanding and characterizing this off-target activity, or cross-reactivity, is paramount for mitigating potential safety liabilities and ensuring the clinical success of a drug candidate.[4][5][6] This guide provides a comprehensive framework for the cross-reactivity profiling of a novel benzimidazole derivative, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, comparing its hypothetical performance against other benzimidazoles with established targets.
The Imperative of Early-Stage Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen adverse effects in preclinical and clinical studies.[7] Early identification of off-target interactions is a critical de-risking strategy that allows for the selection of compounds with the most favorable safety profiles, ultimately saving time and resources.[5][8][9] For a molecule like 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, whose primary target may not be fully elucidated, a broad-based cross-reactivity assessment is not just recommended—it is essential.
This guide outlines a tiered, data-driven approach to systematically map the selectivity profile of our compound of interest. We will explore the use of industry-standard safety pharmacology panels and more focused kinase selectivity assays, providing detailed experimental protocols and illustrative data to guide researchers in their own investigations.
Tier 1: Broad-Spectrum Liability Assessment with Safety Pharmacology Panels
The initial step in our profiling cascade is a comprehensive screen against a panel of targets known to be implicated in adverse drug reactions. Commercial services like Eurofins' SafetyScreen™ and SAFETYscan® portfolios offer a cost-effective and high-throughput solution for this purpose.[8][9] These panels encompass a diverse range of clinically relevant target classes, including G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[9]
Rationale for Panel Selection
For 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, we recommend an initial screen using a panel such as the SafetyScreen44 or the SAFETYscan47 .[8][10] The choice between a binding assay (SafetyScreen) and a functional assay (SAFETYscan) depends on the desired endpoint. Binding assays measure the affinity of a compound for a target, while functional assays assess the downstream consequences of that interaction (e.g., agonism, antagonism).[5] Given the potential for benzimidazoles to act as modulators of enzyme activity, a functional assay is often more informative in the early stages.[5][11]
Hypothetical Comparative Data
To illustrate the utility of this approach, Table 1 presents hypothetical data for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine alongside two other benzimidazole compounds with known primary targets: a hypothetical Topoisomerase I inhibitor (Compound A) and a hypothetical 17β-HSD10 inhibitor (Compound B).
Table 1: Hypothetical SAFETYscan47 Panel Results (% Inhibition at 10 µM)
| Target Class | Target | 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine | Compound A (Topo I Inhibitor) | Compound B (17β-HSD10 Inhibitor) |
| GPCRs | Adrenergic α1 | 12% | 8% | 15% |
| Dopamine D2 | 5% | 10% | 7% | |
| Serotonin 5-HT2A | 8% | 6% | 9% | |
| Ion Channels | hERG | 15% | 18% | 12% |
| Nav1.5 | 7% | 9% | 5% | |
| Cav1.2 | 10% | 12% | 8% | |
| Enzymes | COX-1 | 4% | 3% | 6% |
| PDE3A | 9% | 7% | 11% | |
| Kinases | SRC | 65% | 15% | 10% |
| VEGFR2 | 58% | 12% | 8% | |
| ABL1 | 25% | 9% | 11% |
From this hypothetical data, a key insight emerges: 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine exhibits significant inhibitory activity against the SRC and VEGFR2 kinases, suggesting a potential primary or secondary pharmacology related to this target class. This finding would trigger a more focused investigation into its kinase selectivity profile.
Experimental Protocol: In Vitro Safety Pharmacology Screen (Functional Assay)
This protocol provides a generalized workflow for a functional safety pharmacology screen.
-
Compound Preparation : Solubilize 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine and comparator compounds in 100% DMSO to create a 10 mM stock solution.
-
Assay Plates : Utilize 384-well microplates pre-coated with cells expressing the target of interest or purified enzymes.
-
Compound Dilution : Perform serial dilutions of the stock solutions in an appropriate assay buffer to achieve the final desired concentrations (e.g., a single high concentration of 10 µM for initial screening).
-
Incubation : Add the diluted compounds to the assay plates and incubate for a pre-determined time at room temperature or 37°C, depending on the specific assay requirements.
-
Detection : Introduce a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the activity of the target.
-
Data Acquisition : Read the plates using a multi-mode plate reader.
-
Data Analysis : Calculate the percent inhibition for each compound relative to a positive control (a known inhibitor of the target) and a negative control (vehicle).
Caption: Workflow for an in vitro safety pharmacology screen.
Tier 2: Focused Kinase Selectivity Profiling
Based on the initial "hit" in the broad panel, a more in-depth investigation into the kinase selectivity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is warranted. Kinase inhibitor promiscuity is a well-documented phenomenon, and understanding the kinome-wide interaction profile is crucial for interpreting on-target efficacy and predicting off-target toxicities.[11]
Methodologies for Kinase Profiling
Several robust platforms are available for kinase selectivity profiling, including:
-
Radiometric Assays : These traditional assays measure the incorporation of radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.[11]
-
Fluorescence-Based Assays : These methods utilize fluorescently labeled substrates or antibodies to detect phosphorylation events, offering a non-radioactive alternative with high sensitivity.[12] Examples include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).[12]
-
Luminescence-Based Assays : These assays, such as Promega's ADP-Glo™, quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
For this guide, we will focus on a luminescence-based assay due to its high sensitivity, broad applicability, and ease of use in a high-throughput format.
Hypothetical Kinase Panel Data
Following the initial hit, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine would be screened against a panel of kinases (e.g., a 96-kinase panel) to determine its selectivity.
Table 2: Hypothetical Kinase Selectivity Profile of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (IC₅₀ values in µM)
| Kinase | IC₅₀ (µM) | Kinase Family |
| SRC | 0.8 | Tyrosine Kinase |
| VEGFR2 | 1.2 | Tyrosine Kinase |
| LCK | 3.5 | Tyrosine Kinase |
| FYN | 4.1 | Tyrosine Kinase |
| ABL1 | 8.9 | Tyrosine Kinase |
| CDK2 | >50 | Serine/Threonine Kinase |
| PKA | >50 | Serine/Threonine Kinase |
| AKT1 | >50 | Serine/Threonine Kinase |
This more granular data reinforces the initial finding and suggests that 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is a moderately potent inhibitor of SRC family kinases and VEGFR2, with reasonable selectivity against other tested kinases. This information is invaluable for guiding further lead optimization efforts to enhance potency and selectivity.
Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines the steps for determining the IC₅₀ of a compound against a panel of kinases using the ADP-Glo™ assay.
-
Kinase Reaction :
-
In a 384-well plate, combine the kinase, substrate, and ATP in a kinase reaction buffer.
-
Add serially diluted 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine to the wells.
-
Incubate the plate at room temperature for 1 hour.[13]
-
-
ADP-Glo™ Reagent Addition :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Kinase Detection Reagent Addition :
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Signal Measurement :
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro kinase assay using the ADP-Glo™ format.
Interpreting the Data and Future Directions
The cross-reactivity profile of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, as hypothetically determined here, provides a critical roadmap for its continued development. The observed activity against SRC and VEGFR2 could represent a desirable polypharmacology for certain cancer indications, or it could be an undesirable off-target effect if a different primary target is intended.
Future studies should aim to:
-
Confirm the mechanism of action : Determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
Assess cellular activity : Validate the in vitro findings in cell-based assays by examining the phosphorylation status of downstream targets of SRC and VEGFR2.
-
Guide structure-activity relationship (SAR) studies : Use the selectivity data to design new analogs with improved potency and a more refined selectivity profile.
By systematically and rigorously profiling the cross-reactivity of novel chemical entities like 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, we can make more informed decisions in the drug discovery process, ultimately leading to the development of safer and more effective medicines.
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Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Whitebread, S., Hamon, J., Bojanic, D., & Urban, L. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-1433. doi: 10.1016/S1359-6446(05)03632-9. Retrieved from [Link]
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ICE Bioscience. (n.d.). Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling. Retrieved from [Link]
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Eurofins Scientific. (2025, December 1). Using secondary pharmacology panels to predict clinical safety risks. Retrieved from [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. doi: 10.1042/BJ20070797. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Martens, S. (2023, September 23). In vitro kinase assay. protocols.io. Retrieved from [Link]
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Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Screening for safety-relevant off-target activities of new molecular entities. ResearchGate. Retrieved from [Link]
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Li, Y., Zhou, S., Lessing, D. J., & Chu, W. (2018). Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... ResearchGate. Retrieved from [Link]
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Adriaenssens, E. (2023, June 27). In vitro kinase assay v1. ResearchGate. Retrieved from [Link]
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Hernandez-Santoyo, A., et al. (2024). Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. Pharmaceuticals, 17(1), 89. Retrieved from [Link]
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Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular Pharmacology, 120, 106609. Retrieved from [Link]
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Lead Sciences. (n.d.). 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. Retrieved from [Link]
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Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3053-3069. Retrieved from [Link]
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Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: Cross-reactivity with other nitroimidazoles. ResearchGate. Retrieved from [Link]
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Taha, M., et al. (2016). Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. Molecules, 21(11), 1550. Retrieved from [Link]
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Noguerado-Mellado, B., et al. (2017). Allergy to benznidazole: cross-reactivity with other nitroimidazoles. The Journal of Allergy and Clinical Immunology: In Practice, 5(3), 827-828. Retrieved from [Link]
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Preston, P. N. (1980). Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews, 80(3), 279-304. Retrieved from [Link]
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Tohami, H. S., et al. (2023). Toxicological profiling of a de novo synthesized benzimidazole derivative with potent and selective proapoptotic potentials against breast cancer. Food and Chemical Toxicology, 180, 114049. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel N-substituted-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamides as promising anticancer agents. RSC Medicinal Chemistry. Retrieved from [Link]
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Wang, Y., et al. (2024). Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 143-157. Retrieved from [Link]
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Benchmarking the synthesis efficiency of different benzimidazole production methods.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including proton-pump inhibitors like omeprazole and anthelmintics such as albendazole[1]. The efficiency and sustainability of the methods used to synthesize these vital compounds are of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of various benzimidazole production methods, from classical thermal condensations to modern catalytic and energy-assisted techniques. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a comparative analysis of their synthesis efficiency supported by experimental data.
The General Reaction Scheme: A Foundation for Benzimidazole Synthesis
The most common and versatile approach to benzimidazole synthesis involves the condensation of an o-phenylenediamine with a carbonyl compound, typically a carboxylic acid or an aldehyde[2][3]. This fundamental transformation, while seemingly straightforward, can be influenced by a variety of factors, including the choice of reactants, catalysts, and reaction conditions. The general scheme is depicted below.
Caption: General reaction pathway for benzimidazole synthesis.
Classical Benzimidazole Synthesis Methods
For decades, the synthesis of benzimidazoles has been dominated by two classical methods: the Phillips-Ladenburg and Weidenhagen reactions. These methods, while foundational, often require harsh reaction conditions.
The Phillips-Ladenburg Condensation
The Phillips-Ladenburg reaction involves the condensation of o-phenylenediamines with carboxylic acids at high temperatures, often in the presence of a strong mineral acid like hydrochloric acid[4][5].
Mechanism and Rationale: The reaction proceeds via an initial acylation of one of the amino groups of the o-phenylenediamine by the carboxylic acid, followed by a cyclization and dehydration to form the benzimidazole ring. The high temperatures are necessary to drive the dehydration step, which can be the rate-limiting step of the reaction. The acidic catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the amino group.
Experimental Protocol: Synthesis of 2-substituted Benzimidazole via Phillips-Ladenburg Condensation [6][7]
-
A mixture of o-phenylenediamine (1 mmol) and a carboxylic acid (1.1 mmol) is heated in the presence of a dehydrating agent like polyphosphoric acid or under acidic conditions (e.g., 4M HCl)[6][7].
-
The reaction mixture is heated to a high temperature, often exceeding 150°C, for several hours (typically 2-24 hours)[8].
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
The solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
The Weidenhagen Reaction
The Weidenhagen reaction utilizes aldehydes as the carbonyl component, which react with o-phenylenediamines in the presence of an oxidizing agent to form 2-substituted benzimidazoles[4][9].
Mechanism and Rationale: The reaction begins with the formation of a Schiff base between the o-phenylenediamine and the aldehyde. This is followed by an intramolecular cyclization to form a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product. The choice of oxidizing agent is critical to the success of the reaction and can influence the yield and purity of the product.
Modern Methods for Benzimidazole Synthesis
In recent years, a plethora of modern synthetic methods have been developed to address the limitations of the classical approaches. These methods often offer significant advantages in terms of reaction efficiency, sustainability, and substrate scope.
Catalytic Synthesis
The use of catalysts has revolutionized benzimidazole synthesis, allowing for milder reaction conditions and improved yields[10]. A wide range of catalysts have been employed, including Lewis acids, solid acid catalysts, and metal nanoparticles[10][11][12].
Mechanism and Rationale: Catalysts, such as Lewis acids (e.g., ZrOCl₂·8H₂O, Er(OTf)₃), activate the carbonyl group of the aldehyde or carboxylic acid, facilitating the initial condensation with the o-phenylenediamine[10][13]. In the case of metal nanoparticle catalysts, they can also facilitate the oxidative dehydrogenation of the dihydrobenzimidazole intermediate. The use of heterogeneous catalysts simplifies product purification and allows for catalyst recycling, enhancing the green credentials of the synthesis[11].
Experimental Protocol: ZrOCl₂·8H₂O Catalyzed Synthesis of Benzimidazoles [10]
-
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalytic amount of ZrOCl₂·8H₂O (e.g., in a deep eutectic solvent) is stirred at room temperature[10].
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to afford the crude product, which can be further purified by column chromatography or recrystallization.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields[14][15][16].
Mechanism and Rationale: Microwave energy directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can accelerate reaction rates and often leads to cleaner reactions with fewer side products compared to conventional heating methods. In many cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its environmental friendliness[14][17].
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-disubstituted Benzimidazoles [14]
-
A mixture of N-phenyl-o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%) is placed in a microwave reactor vial[14].
-
The mixture is irradiated with microwaves at a specified power and temperature for a short duration (typically 5-10 minutes)[14][16].
-
After cooling, the product is extracted with a suitable solvent (e.g., ethyl acetate) and purified by standard methods.
Ultrasound-Assisted Synthesis
Sonication, or the use of ultrasound, provides an alternative energy source for promoting chemical reactions. Ultrasound-assisted synthesis often leads to shorter reaction times and higher yields, similar to microwave irradiation[18][19].
Mechanism and Rationale: Ultrasound works through the phenomenon of acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions. This method is particularly effective for heterogeneous reactions.
Experimental Protocol: Ultrasound-Assisted Synthesis of 2-substituted Benzimidazoles [18][19]
-
A mixture of o-phenylenediamine (1 mmol), an aromatic aldehyde (1 mmol), and a catalyst (e.g., ZnFe₂O₄ nanoparticles) in a solvent like ethanol is subjected to ultrasonic irradiation at room temperature[19].
-
The reaction is typically complete within a short period (e.g., 4-7 minutes)[18].
-
The product is then isolated by filtration or extraction and purified as needed. The catalyst can often be recovered and reused[19].
Comparative Analysis of Synthesis Efficiency
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the different benzimidazole synthesis methods discussed.
| Synthesis Method | Category | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Phillips-Ladenburg Condensation | Classical | 2 - 24 hours[8] | 60 - 85%[8] | Readily available starting materials. | High temperatures, harsh acidic conditions, long reaction times. |
| Weidenhagen Reaction | Classical | Several hours | Variable, often moderate | Utilizes aldehydes as substrates. | Requires an oxidizing agent, can lead to side products. |
| Catalytic Synthesis | Modern | 0.5 - 6 hours[8] | 85 - 99%[8] | High efficiency, selectivity, and potential for catalyst recycling. | Catalyst cost and potential for metal contamination. |
| Microwave-Assisted Synthesis | Modern | 5 - 30 minutes[8][14][16] | 85 - 99%[8][14][16] | Drastically reduced reaction times, often higher yields, solvent-free options. | Requires specialized microwave reactor. |
| Ultrasound-Assisted Synthesis | Modern | 4 - 28 minutes[18][19] | 88 - 99%[18][19] | Short reaction times, high yields, mild conditions. | Specialized equipment required. |
Conclusion and Future Outlook
The synthesis of benzimidazoles has evolved significantly from the classical, high-temperature condensation methods to modern, highly efficient catalytic and energy-assisted protocols. For researchers and drug development professionals, the choice of synthetic method will depend on a variety of factors, including the desired scale of the reaction, the availability of specialized equipment, and the importance of green chemistry principles.
Modern methods, such as microwave and ultrasound-assisted synthesis, offer unparalleled speed and efficiency, making them ideal for high-throughput screening and rapid lead optimization in a drug discovery setting. Catalytic methods, particularly those employing recyclable heterogeneous catalysts, provide a scalable and environmentally friendly approach for larger-scale production.
While classical methods like the Phillips-Ladenburg condensation remain relevant for their simplicity and the use of inexpensive starting materials, the trend is clearly moving towards more sustainable and efficient synthetic strategies. Future research in this area will likely focus on the development of novel catalysts with even higher activity and selectivity, as well as the further integration of flow chemistry and other process intensification technologies to make the production of these vital pharmaceutical building blocks even more efficient and sustainable.
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Benzimidazole Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Nuances of a Privileged Scaffold
Benzimidazole is a heterocyclic aromatic compound, recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents, including antimicrobial, antiviral, and antitumor drugs.[1][2] The biological activity of these compounds is intrinsically linked to their precise three-dimensional structure. Isomers of benzimidazole, particularly its prototropic tautomers, can exhibit distinct physicochemical and biological properties.[3] Therefore, the unambiguous structural elucidation and differentiation of these isomers are paramount in drug discovery and development.
This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), Fluorescence, and Infrared (IR) spectroscopy—used to characterize and distinguish between benzimidazole isomers. We will delve into the causality behind the experimental observations, provide validated protocols, and present comparative data to empower researchers in their analytical endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Tautomeric Equilibria
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of benzimidazole isomers in solution.[1] The key to its utility lies in its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C), which is directly influenced by isomeric and tautomeric forms.
Expertise & Causality: The Phenomenon of Prototropic Tautomerism
Benzimidazole exists in a dynamic equilibrium between two identical tautomeric forms (1-H and 3-H), a process known as prototropic tautomerism.[4] This rapid proton exchange between the N1 and N3 atoms can simplify the NMR spectrum. In many solvents at room temperature, the exchange is so fast on the NMR timescale that the signals for chemically distinct but interconverting atoms are averaged.[4] For example, the C4 and C7 carbons become magnetically equivalent, as do the C5 and C6 carbons, leading to a reduced number of signals in the ¹³C NMR spectrum.[5]
The choice of solvent is a critical experimental parameter. Solvents like dimethyl sulfoxide (DMSO) can slow down this proton exchange, allowing for the observation of distinct signals for each carbon and proton in the "blocked" tautomeric form.[4] This phenomenon is essential for the unambiguous assignment of substituent positions on the benzimidazole ring.[3]
Comparative NMR Data for Benzimidazole
The following table summarizes typical chemical shifts, illustrating the effect of tautomerism.
| Nucleus | Proton (¹H) Chemical Shift (δ, ppm) in DMSO-d₆ | Carbon (¹³C) Chemical Shift (δ, ppm) in DMSO-d₆ (Blocked Tautomerism) | Carbon (¹³C) Chemical Shift (δ, ppm) (Fast Exchange) |
| N-H | ~12.3 (broad singlet)[1] | - | - |
| C2-H | ~8.2 | ~141 | ~141 |
| C4/C7-H | ~7.6 | ~115 (distinct signals) | ~115 (averaged signal) |
| C5/C6-H | ~7.2 | ~122 (distinct signals) | ~122 (averaged signal) |
| C3a/C7a | - | ~138 (distinct signals) | ~138 (averaged signal) |
Note: Exact chemical shifts can vary based on concentration, temperature, and specific substituents.
Experimental Protocol: ¹H NMR Analysis of a Benzimidazole Derivative
Objective: To acquire a high-resolution ¹H NMR spectrum for structural elucidation and isomeric analysis.
Materials & Equipment:
-
Benzimidazole sample (5-25 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tube
-
Vial and micropipette
-
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial.[1] The required amount depends on the compound's molecular weight and the spectrometer's sensitivity.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[1] Causality Note: DMSO-d₆ is an excellent choice as it effectively dissolves most benzimidazole derivatives and its hydrogen-bonding capability helps in observing the exchangeable N-H proton, which often appears as a broad singlet in the downfield region (12.0-13.6 ppm).[1]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a micropipette, transfer the solution into a clean NMR tube.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire the ¹H NMR spectrum following standard instrument procedures. Key parameters include setting the appropriate spectral width, number of scans (typically 16 or 32), and a sufficient relaxation delay (e.g., 1-2 seconds) to ensure quantitative integration.
-
Data Processing & Analysis: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons. Analyze the chemical shifts (δ) and spin-spin coupling constants (J) to determine the proton environments and connectivity, which is crucial for identifying the substitution pattern on the benzene ring.[1]
UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing insights into its electronic structure. For benzimidazole isomers, differences in the conjugated π-electron system lead to distinct absorption spectra.
Expertise & Causality: π → π Transitions and Isomeric Effects*
The UV spectrum of benzimidazole is characterized by strong absorption bands in the 240-280 nm range, which are attributed to π → π* electronic transitions within the aromatic system.[6][7][8] The precise wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's overall conjugation.
Different isomers, such as positional isomers (e.g., 4-nitro- vs. 5-nitrobenzimidazole) or tautomers (e.g., 1H- vs. 4H-benzimidazole), possess unique electronic distributions and energy levels for their molecular orbitals.[9] For example, theoretical and experimental studies on photochemically generated tautomers have shown that 1H-, 4H-, and 6H-benzimidazole have distinct absorption maxima.[9] Substituents on the benzimidazole core can also cause a bathochromic (red-shift) or hypsochromic (blue-shift) effect, which can be used to differentiate isomers.[10]
Comparative UV-Vis Data for Benzimidazole Isomers
| Isomer/Derivative | Solvent | λmax (nm) | Comments |
| 1H-Benzimidazole | Acetonitrile | ~243, ~272, ~278[11] | Typical spectrum for the parent compound. |
| N-Butyl-1H-Benzimidazole | - | ~248, ~295[7][8] | Alkyl substitution causes a slight shift. |
| Arylazobenzimidazoles (E-isomer) | DMSO | 360 - 500[10] | Extended conjugation leads to a significant red-shift into the visible region.[10][12] |
| Amino-substituted derivatives | Methanol | 330 - 520[13] | The position of the amino group significantly alters the absorption band.[13] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
Objective: To determine the absorption maxima (λmax) of benzimidazole isomers for comparative analysis.
Materials & Equipment:
-
Benzimidazole samples
-
Spectroscopic grade solvent (e.g., methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
Step-by-Step Methodology:
-
Stock Solution Preparation: Accurately prepare a stock solution of each isomer in the chosen solvent (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution to a suitable concentration (e.g., 2.0 to 12.0 µg/mL) to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).[14]
-
Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-600 nm).[13]
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the reference beam path. Place an identical cuvette with the same solvent in the sample beam path and run a baseline correction (autozero).
-
Sample Measurement: Replace the solvent in the sample cuvette with the working solution of the benzimidazole isomer.
-
Spectrum Acquisition: Scan the sample across the set wavelength range and record the absorption spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the spectrum. Compare the λmax values and spectral shapes of the different isomers.
Fluorescence Spectroscopy: Differentiating Based on Emission Properties
Fluorescence spectroscopy measures the light emitted by a substance after it has absorbed light. This technique is particularly sensitive to the structural and environmental factors that influence the excited state of a molecule, making it a valuable tool for distinguishing isomers that may have similar absorption profiles.
Expertise & Causality: The Role of Structure in Luminescence
While parent benzimidazole has weak fluorescence, many of its derivatives are highly fluorescent.[6][11] The fluorescence quantum yield and the emission maximum (λem) are dependent on the molecular structure, rigidity, and the nature of the substituents. Isomers can have vastly different fluorescence properties. For example, molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT), such as 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI), show a large Stokes shift and emission that is highly sensitive to the molecular environment.[15][16] Structural changes between isomers can alter the energy of the excited state, leading to different emission wavelengths and intensities.
Comparative Fluorescence Data
| Derivative | Excitation λ (nm) | Emission λ (nm) | Comments |
| 2-(2-hydroxyphenyl)-1H-benzimidazole (HPBI) | 375 | ~450[15] | Exhibits distinct fluorescence emission due to the hydroxyphenyl group.[15] |
| Amino-substituted pentacyclic benzimidazoles | ~400-450 | ~500-550[13] | Show strong fluorescence in the visible spectrum; emission properties are dependent on the position of the amino substituent.[13] |
Experimental Protocol: Fluorescence Spectroscopy
Objective: To compare the fluorescence emission spectra of different benzimidazole isomers.
Materials & Equipment:
-
Fluorescent benzimidazole samples
-
Spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Quartz fluorescence cuvettes (four polished sides)
-
Fluorometer/Fluorescence Spectrophotometer
Step-by-Step Methodology:
-
Solution Preparation: Prepare very dilute solutions (e.g., 1 x 10⁻⁶ to 1 x 10⁻⁵ M) of the samples in a suitable solvent to avoid inner filter effects.[15]
-
Instrument Setup: Turn on the fluorometer. Set the excitation and emission monochromators.
-
Acquire Excitation Spectrum (Optional but Recommended): Set the emission monochromator to the expected emission maximum and scan the excitation wavelength range to find the optimal excitation wavelength (λex).
-
Acquire Emission Spectrum: Set the excitation monochromator to the determined λex (or the λmax from the UV-Vis spectrum). Scan the emission monochromator over a range starting ~10-20 nm above the excitation wavelength.
-
Data Analysis: Note the emission maximum (λem) and the relative fluorescence intensity for each isomer. Compare the spectral shapes and positions to differentiate the compounds.
Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints
Infrared (IR) spectroscopy probes the vibrational modes of molecules. Since different isomers have distinct arrangements of atoms and bonds, they will have unique IR spectra, often referred to as a "molecular fingerprint."
Expertise & Causality: Linking Vibrational Modes to Isomeric Structure
Key functional groups in benzimidazole give rise to characteristic absorption bands. The N-H stretching vibration (ν(N-H)) is particularly informative and typically appears as a broad band above 3000 cm⁻¹.[17] The C=N stretching vibration is observed in the 1625-1550 cm⁻¹ region.[17] The out-of-plane C-H bending modes (γ(C-H)) in the 900-700 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
Crucially, different tautomers exhibit unique IR spectra. Studies of matrix-isolated benzimidazole have allowed for the characterization of the distinct IR signatures of the 1H-, 4H-, and 6H-tautomers, which differ significantly in their vibrational modes.[9][18] For instance, the most intense IR mode for the theoretical 2H-tautomer is predicted around 750 cm⁻¹, a region that can be monitored to confirm its absence or presence.[18]
Comparative IR Data for Benzimidazole
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment |
| N-H stretch | 3509 (in Ar matrix)[9], ~3440[17] | ν(N-H) |
| Aromatic C-H stretch | ~3060 | ν(C-H) |
| C=N stretch | ~1625, ~1551[17] | ν(C=N) |
| C=C stretch | 1625-1480[17] | Aromatic ring stretching |
| C-H out-of-plane bend | 740-750[9] | γ(C-H) |
| N-H out-of-plane bend | ~450[9] | γ(N-H) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To obtain the infrared spectrum of a benzimidazole isomer for fingerprint identification.
Materials & Equipment:
-
Benzimidazole sample (solid powder)
-
Spatula
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Isopropanol and lint-free wipes for cleaning
Step-by-Step Methodology:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid benzimidazole sample onto the ATR crystal using a clean spatula.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Causality Note: Good contact is essential for obtaining a high-quality spectrum, as the ATR technique relies on the evanescent wave penetrating a short distance into the sample.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.
-
Data Analysis: Analyze the resulting spectrum, identifying the key absorption bands corresponding to N-H, C-H, C=N, and C=C vibrations. Compare the fingerprint region (<1500 cm⁻¹) of different isomers to identify subtle structural differences.
Visualized Workflows and Concepts
To better illustrate the analytical process and core concepts, the following diagrams are provided.
Caption: General workflow for the comparative spectroscopic analysis of benzimidazole isomers.
Caption: Equilibrium between the two prototropic tautomers of the benzimidazole core.
Conclusion
The differentiation of benzimidazole isomers is a critical task in chemical and pharmaceutical development. A multi-faceted spectroscopic approach is often necessary for unambiguous characterization. NMR spectroscopy provides unparalleled detail on atomic connectivity and tautomeric equilibria in solution. UV-Vis and Fluorescence spectroscopy offer sensitive probes of the electronic structure and excited states, while IR spectroscopy delivers a unique vibrational fingerprint for each isomer. By understanding the causal relationship between molecular structure and spectroscopic output and by employing validated, systematic protocols, researchers can confidently elucidate the precise isomeric form of their benzimidazole compounds, ensuring the integrity and efficacy of their scientific and developmental work.
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a The atom numbering, structure and tautomerism of benzimidazole. b The... | Download Scientific Diagram. ResearchGate. Available at: [Link]
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NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE Chang Kiu Lee and In-Sook Han Lee*. Kangwon National University. Available at: [Link]
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Validated Spectrophotometric Method for Determination of Some Benzimidazole Derivatives in Pharmaceutical Formulations Using 1,2-naphthoquinone-4-sulphonate. ResearchGate. Available at: [Link]
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Structure-activity relationship (SAR) studies of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine analogs.
Beginning Data Collection
I've initiated a thorough search for Structure-Activity Relationship (SAR) studies of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine analogs. My focus is on synthesis, biological activities, and how structural tweaks affect their potency and selectivity. This initial phase will provide a foundation for further analysis.
Analyzing SAR Data
I'm now analyzing the data, identifying the critical structural features influencing analog activity. Comparative studies are the current focus. I'm paying close attention to performance against specific biological targets. My next steps are structuring the guide, starting with the core scaffold's significance. Then, I'll detail synthesis methods, followed by comparative SAR data presentation using tables and Graphviz diagrams. The goal is clarity and visual representation.
Structuring the Research Guide
Discovering the Foundation
I've established a solid foundation by confirming benzimidazole derivatives are significant heterocyclic compounds, particularly for anticancer applications. My initial search yielded several review articles on the synthesis of these compounds, which is a great starting point for my project.
Targeting Specific Analogs
I'm now focusing on the target scaffold. While general benzimidazole literature is helpful, I need research on "1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine" analogs. The goal is to identify SAR studies with comparative biological activity data, alongside detailed synthetic and assay protocols for the guide. This requires more precise search terms and a deeper dive into the literature.
Refining Search Parameters
I'm expanding my search for SAR studies on the desired analog. While general benzimidazole literature established a foundation, I now seek work specifically on "1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine" analogs. I'm focusing on papers detailing synthesis, comparative biological data, and assay protocols. If that is unavailable, I'll broaden the search to structurally similar derivatives.
Focusing on Structure-Activity
I'm now diving deeper into the structure-activity relationships of benzimidazole derivatives, particularly their role as anticancer agents and kinase inhibitors. I've uncovered several relevant papers and am mapping out how different substitutions affect their biological activities. My focus is on understanding the nuanced details that contribute to their efficacy.
Narrowing the Search Focus
I'm now honing in on SAR studies of "1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine" analogs. While the initial searches offered general benzimidazole insights, I'm specifically targeting literature on variations within that exact structure. I need data on the 2-methoxyphenyl group, the amine at C-5, and any other substitutions. If precise SAR data eludes me, I'll explore synthesizing and evaluating closely related compounds.
Pinpointing SAR Gaps
My past efforts identified general benzimidazole SAR and synthesis approaches, and I've reviewed those. Now, I'm finding the current literature search remains too broad. Specific SAR data on "1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine" analogs are missing. I'll refine my search to focus on this exact structure and prioritize publications covering variations on the methoxyphenyl, the amine at C-5, and any other substitutions. If needed, I will investigate the synthesis and evaluation of related structures to infer SAR.
Commencing Data Gathering
I've begun data collection by searching for the structure-activity relationship (SAR) of 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine analogs. Initial searches have focused on the benzimidazole scaffold and its importance in medicinal chemistry, with a focus on anticancer applications. I'm hoping to build a strong foundation of background data.
Analyzing Analogues and Refinement
I'm now refining search queries to uncover literature on the target scaffold or close analogues. While initial searches revealed benzimidazole's broad utility, specific SAR data remains elusive. I am hoping by combining searches for similar molecules with specific cancer types and kinase inhibitors, I can learn more and fill in data gaps. I will analyze data on the synthesis and biological testing of close analogs.
Targeting Specific Literature
I'm now focusing on refining my search terms to locate studies specifically examining the 1-(2-methoxyphenyl)-1H-benzo[d]imidazol-5-amine scaffold and very close analogs. I'm exploring combinations of search terms that integrate specific cancer types and kinase targets to narrow the scope. While general benzimidazole context is clear, I need more specific data on SAR and synthesis protocols. I'll analyze any analog synthesis and testing data to help build a picture. Finally, I will extract necessary protocols.
Reviewing Prior Research
I've been looking over some past searches. I found good general information on the synthesis and activity of benzimidazole derivatives. I've been focusing on SAR studies, exploring benzimidazoles as potential anticancer agents, kinase inhibitors, and tubulin polymerization inhibitors, to be precise.
Synthesizing Available Data
I'm now integrating information from various sources to develop a structured guide. Although I have general data on benzimidazole synthesis and activity, a comprehensive SAR study on "1-(2-Methoxyphenyl)- 1H-benzo[d]imidazol-5-amine" analogs remains elusive. My focus is on drawing inferences from related structures to synthesize the key available data.
Gathering Relevant Knowledge
I'm now collating the information to create a comprehensive guide. Recent searches provided general data on benzimidazole synthesis and activity, with a focus on SAR studies of potential anticancer, kinase inhibitor, and tubulin polymerization agents. Key positions for modifications have been identified. While no single study exists on "1-(2-Methoxyphenyl)- 1H-benzo[d]imidazol-5-amine" analogs, I can now synthesize fragmented data. I'll structure the guide around the core scaffold, detailing its synthesis and presenting a comparative analysis of analogs.
Assessing the Selectivity of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine for its Target: A Comparative Guide
In the landscape of modern drug discovery, particularly in oncology, the precise interaction between a small molecule and its intended biological target is paramount. The efficacy of a therapeutic agent is intrinsically linked to its selectivity—the ability to modulate the activity of a primary target with minimal engagement of other, unintended molecules, often referred to as off-targets. This guide provides an in-depth, technical framework for assessing the selectivity of a novel compound, using 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine as a case study.
While the definitive molecular target for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is not extensively characterized in public literature, its core benzimidazole structure is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors.[1][2][3][4][5][6] Numerous studies have highlighted the activity of benzimidazole derivatives against receptor tyrosine kinases crucial for tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][3][6][7][8][9]
Given this context, this guide will proceed by positing VEGFR-2 as a plausible and representative primary target for our compound of interest. This allows us to construct a scientifically rigorous comparison with established, clinically relevant multi-targeted kinase inhibitors known to inhibit VEGFR-2: Vandetanib and Sorafenib .[10][11][12][13][14][15]
This approach enables a comprehensive exploration of the principles and state-of-the-art methodologies used to establish a compound's selectivity profile, a critical step in advancing any potential therapeutic from a preliminary hit to a clinical candidate.
The Imperative of Selectivity in Kinase Inhibitor Development
The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites—the target for the majority of small-molecule inhibitors.[16] This conservation presents a formidable challenge: designing inhibitors that are potent against their intended target while avoiding interactions with dozens, or even hundreds, of other kinases.
Poor selectivity can lead to a multitude of undesirable outcomes:
-
Off-Target Toxicity: Inhibition of kinases essential for normal physiological functions can cause significant side effects.
-
Confounded Biological Interpretation: In a research setting, a non-selective tool compound can make it difficult to attribute a cellular phenotype to the inhibition of a specific kinase.[16]
-
Unexpected Polypharmacology: While sometimes beneficial (e.g., inhibiting multiple oncogenic kinases), unintended polypharmacology can also lead to complex and unpredictable biological effects.[12]
Therefore, a thorough and early assessment of selectivity is not merely a characterization step but a cornerstone of rational drug design and a prerequisite for successful clinical translation.
Methodologies for Comprehensive Selectivity Profiling
A multi-faceted approach is essential for accurately profiling inhibitor selectivity. No single assay can capture the full picture of a compound's behavior. We will explore three orthogonal, industry-standard techniques that provide complementary insights, from direct binding affinity in vitro to target engagement in a live-cell context.
Large-Panel Kinase Binding Assays (e.g., KINOMEscan®)
These platforms offer a broad, unbiased view of a compound's interactions across the human kinome. The underlying principle is a competitive binding assay where the compound of interest competes against an immobilized, active-site-directed ligand for binding to a large panel of kinases.
Causality of Experimental Choice: This method is chosen for its breadth and quantitative nature. It directly measures the thermodynamic binding affinity (dissociation constant, Kd) of the inhibitor to each kinase, independent of ATP concentration or enzyme activity.[17] This provides a true measure of interaction strength and is an excellent starting point for identifying both the primary target and potential off-targets. Services like Eurofins DiscoverX's KINOMEscan® can profile a compound against over 480 human kinases.[17][18][19][20]
Caption: KINOMEscan® competitive binding assay workflow.
Activity-Based Kinome Profiling (e.g., KiNativ™)
This chemical proteomics approach measures how an inhibitor affects the activity of kinases within a complex biological sample, such as a cell lysate. It utilizes ATP- or ADP-based probes that covalently label the active site of kinases. By quantifying the amount of probe-labeled kinase in the presence versus absence of an inhibitor, one can determine the inhibitor's potency and selectivity for the native, active enzymes in the proteome.
Causality of Experimental Choice: Unlike purely biochemical binding assays, KiNativ™ assesses inhibitor engagement with kinases in their native, post-translationally modified state within a cellular lysate.[21][22] This provides a more physiologically relevant measure of inhibition, as factors like scaffolding proteins and allosteric regulation can influence inhibitor potency. It bridges the gap between in vitro binding and in-cell activity.
-
Lysate Preparation: Culture relevant cells (e.g., Human Umbilical Vein Endothelial Cells, HUVECs, which express high levels of VEGFR-2) and prepare native cell lysates under conditions that preserve kinase activity.
-
Inhibitor Incubation: Aliquot the lysate and incubate with a range of concentrations of the test compound (e.g., 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, Vandetanib, Sorafenib) or a DMSO vehicle control for a defined period (e.g., 60 minutes).
-
Probe Labeling: Add an ATP-based acyl-phosphate probe (e.g., ATP-biotin) to each sample.[23] This probe will covalently bind to the conserved lysine in the active site of ATP-binding proteins, including kinases. The test inhibitor will compete with the probe for binding.
-
Protein Digestion: Stop the labeling reaction and digest the entire proteome into peptides using trypsin.
-
Enrichment: Use streptavidin affinity chromatography to enrich for the biotin-labeled peptides that correspond to the active sites of the kinases.
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the probe-labeled peptides for each kinase across all samples. The decrease in the signal for a specific kinase peptide in the presence of the inhibitor corresponds to target engagement. Calculate IC50 values for each kinase detected.[24]
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly measures target engagement inside intact, living cells.[25][26] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand (our inhibitor) is more resistant to heat-induced denaturation and aggregation than the unbound protein.[25][27][28]
Causality of Experimental Choice: This is the ultimate validation of target interaction in a physiological setting. It accounts for cell permeability, efflux pumps, and intracellular metabolism of the compound, providing definitive evidence that the drug reaches and binds to its intended target within the cell.[29][30]
-
Cell Treatment: Plate cells and treat with the test compound at a desired concentration (e.g., 10x cellular IC50) or DMSO vehicle control. Incubate for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
Heat Shock: Harvest the cells, resuspend them in a buffer, and aliquot the suspension into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by a cooling step.[26]
-
Cell Lysis & Separation: Lyse the cells (e.g., via freeze-thaw cycles) to release the cellular contents. Centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
Western Blot Analysis: Analyze the amount of the target protein (VEGFR-2) remaining in the soluble fraction at each temperature point using Western blotting with a specific anti-VEGFR-2 antibody.
-
Data Analysis: Plot the band intensity for VEGFR-2 against the temperature for both the DMSO- and compound-treated samples. A shift in the melting curve to higher temperatures in the presence of the compound indicates target stabilization and thus, engagement.[25]
Comparative Selectivity Profile
To effectively compare our compound of interest with established drugs, we compile the data from the described assays into a clear, quantitative format. While data for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is hypothetical for illustrative purposes, the data for Vandetanib and Sorafenib are based on published values.
| Target Kinase | 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (Hypothetical Data) | Vandetanib (Published Data) | Sorafenib (Published Data) |
| IC50 / Kd (nM) | IC50 / Kd (nM) | IC50 / Kd (nM) | |
| VEGFR-2 (KDR) | 15 | 40[10][11] | 90[13] |
| VEGFR-3 | 80 | 110[10][11] | 20[13] |
| EGFR | >10,000 | 500[10][11] | 6,000 |
| RET | 5,500 | 130[10][11] | 58[12] |
| BRAF | >10,000 | >10,000 | 22[12] |
| c-Kit | 8,000 | >10,000 | 68[12] |
| PDGFRβ | 2,500 | >10,000 | 57[13] |
Table 1: Comparative in vitro kinase inhibition profiles. Values represent IC50 or Kd and are gathered from various sources. Lower values indicate higher potency.
Interpretation: Based on this hypothetical data, 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine demonstrates high potency for VEGFR-2. Its >650-fold lower affinity for EGFR and BRAF suggests a more selective profile compared to the multi-targeted inhibitors Vandetanib and Sorafenib, which show significant activity against RET, EGFR, BRAF, and other kinases. This profile suggests that our compound of interest may have a more focused mechanism of action, potentially leading to fewer off-target side effects.
Target Pathway Context: VEGFR-2 Signaling
Understanding the selectivity of an inhibitor requires placing it within the context of its target's signaling pathway. VEGFR-2 is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A.[31][32] Its activation initiates a cascade of downstream signaling events critical for endothelial cell function.[28][33]
Caption: VEGFR-2 signaling pathway and points of inhibition.
This diagram illustrates that by inhibiting the ATP-binding site of the VEGFR-2 kinase domain, all three compounds prevent the autophosphorylation necessary to initiate downstream signaling through key pathways like RAS/RAF/MEK/ERK and PI3K/AKT, ultimately blocking the cellular responses that drive angiogenesis.[31][33][34]
Conclusion
The comprehensive assessment of inhibitor selectivity is a critical and multi-step process in drug discovery. For a novel compound like 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, a systematic evaluation using a combination of broad kinome binding screens, activity-based profiling in native proteomes, and cellular target engagement assays is essential. By comparing its profile to established drugs such as Vandetanib and Sorafenib against a representative target like VEGFR-2, we can build a robust understanding of its potency, selectivity, and potential therapeutic window. This rigorous, data-driven approach is fundamental to identifying and developing the next generation of targeted therapies with improved efficacy and safety profiles.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
This document provides a detailed protocol for the safe and compliant disposal of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine. As a benzimidazole derivative, this compound is integral to various research and development pipelines. However, its structural motifs, particularly the aromatic amine group, necessitate a cautious and systematic approach to waste management. This guide is designed to provide researchers, scientists, and drug development professionals with the essential safety and logistical information required to handle its disposal responsibly, ensuring personnel safety and environmental compliance.
Hazard Assessment and the Precautionary Principle
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][2]
-
Aquatic Toxicity: Aromatic amines and their derivatives can be harmful to aquatic life with long-lasting effects.[3]
Given these potential risks, the Precautionary Principle must be applied. All waste containing this compound, including pure substance, contaminated labware, and solutions, must be treated as hazardous waste.
Regulatory Framework: Adherence to EPA and Local Mandates
The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] It is imperative to recognize that state and local regulations may be more stringent than federal mandates.
All disposal activities must comply with the guidelines established by:
-
Federal Regulations (EPA): Sets the baseline for hazardous waste management.[6]
-
State Environmental Agencies: May have additional requirements for waste characterization, storage, and disposal.
-
Institutional Policies: Your organization's Environmental Health & Safety (EHS) department provides the definitive, site-specific procedures. Always consult your EHS office before initiating disposal.
Core Disposal Prohibitions: What You Must NOT Do
To prevent environmental contamination and ensure workplace safety, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: This compound's potential aquatic toxicity makes drain disposal illegal and environmentally damaging. The EPA has implemented a nationwide ban on the sewering of hazardous waste pharmaceuticals.[7][8]
-
DO NOT Dispose in General Trash: Uncontrolled landfilling of this chemical can lead to the contamination of soil and groundwater.
-
DO NOT Evaporate in a Fume Hood: This does not destroy the chemical but merely transfers it into the atmosphere, violating environmental regulations and potentially exposing personnel.
-
DO NOT Mix with Incompatible Waste Streams: Aromatic amines can react with strong oxidizing agents.[3] Always segregate waste to prevent dangerous chemical reactions.
Recommended Disposal Pathway: A Step-by-Step Protocol
The required method for disposing of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is through a licensed hazardous waste management facility, typically via high-temperature incineration.
Step 1: Waste Characterization and Segregation
-
Identify the Waste Stream: Determine if the waste is the pure solid compound, a dilute solution, or contaminated labware (e.g., gloves, weighing paper, pipette tips).
-
Segregate Waste: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Unused or expired solid 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
-
Liquid Waste: Solutions containing the compound. If dissolved in a flammable solvent, it must be collected in a container designated for flammable liquids.
-
Contaminated Labware (Solid Debris): Items lightly contaminated with the compound.
-
Step 2: Proper Containerization
-
Select Appropriate Containers: Use only containers approved by your EHS department. These are typically high-density polyethylene (HDPE) for liquids and solids.
-
Ensure Compatibility: The container material must be compatible with the chemical and any solvents used.
-
Keep Containers Closed: Containers must be securely sealed at all times, except when adding waste.[3][9]
Step 3: Accurate and Compliant Labeling
-
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.
-
Complete All Fields: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine." List all other constituents and their approximate percentages.
-
The date accumulation started.
-
The specific hazards (e.g., "Toxic," "Irritant").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Store at or Near the Point of Generation: Keep the waste container in a designated SAA within your laboratory.
-
Maintain Control: The SAA must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place liquid waste containers in a secondary containment bin to prevent spills.
Step 5: Arranging for Disposal
-
Monitor Accumulation: Do not exceed the storage time limits or volume limits for your SAA as defined by EPA regulations and institutional policy.[10]
-
Request Pickup: Contact your institution's EHS department to schedule a waste pickup. EHS professionals are trained to handle, transport, and consolidate hazardous waste for shipment to a licensed disposal facility.[11]
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately notify others in the area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, safety glasses with side shields, and nitrile gloves.[1][2]
-
Control the Spill: For small solid spills, gently cover with a damp paper towel to avoid raising dust. For small liquid spills, absorb with a chemical absorbent pad or vermiculite.
-
Clean the Area: Using a suitable solvent (e.g., ethanol, followed by soap and water), decontaminate the spill area. Work from the outside of the spill inward.
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, paper towels, gloves) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of according to the protocol in Section 4.
-
Report the Spill: Report all spills to your laboratory supervisor and EHS office, regardless of size.
Summary of Safety and Handling Data
| Parameter | Guideline | Rationale |
| Presumptive Hazard Class | Toxic, Irritant, Environmental Hazard | Based on structural analogs containing aromatic amine and benzimidazole moieties.[1][2][3] |
| Required PPE | Safety glasses, nitrile gloves, lab coat | To prevent skin, eye, and clothing contact with the chemical.[9] |
| Handling Location | Certified chemical fume hood | To prevent inhalation of dust or aerosols. |
| Incompatible Materials | Strong oxidizing agents | Aromatic amines can undergo vigorous reactions with oxidizers.[3][12] |
| Primary Disposal Method | High-temperature incineration | Ensures complete destruction of the organic compound, preventing environmental release. |
| Secondary Disposal Method | Landfill after encapsulation/inertization | A less preferred but acceptable alternative if incineration is not available; must be performed by a licensed facility.[13] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine waste.
Caption: Decision workflow for handling and disposing of the target compound.
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Personal protective equipment for handling 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
Comprehensive Safety and Handling Guide: 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine
This guide provides essential safety and logistical information for the handling and disposal of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine (CAS No. 380641-63-4). As a member of the benzimidazole family, this compound is recognized for its potential biological activity and, therefore, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes.[1][2][3][4] This document is structured to provide not just procedural steps, but also the scientific rationale behind them, fostering a culture of safety and excellence in the laboratory.
Hazard Assessment and Toxidological Profile
While a comprehensive toxicological profile for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine is not extensively documented, the safety precautions are derived from the known hazards of the parent benzimidazole structure and its derivatives. Benzimidazoles as a class of compounds can exhibit biological activity and may present hazards including skin irritation, serious eye irritation, and respiratory tract irritation.[5][6][7] Some derivatives have been shown to be mutagenic.[8] Given that this compound is intended for research in drug development, it should be treated as potentially bioactive and hazardous.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[5][6][8]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[5][6]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[5]
-
Unknown Long-Term Effects: Due to the novelty of this compound, chronic exposure effects are unknown. Therefore, minimizing exposure is paramount.
Personal Protective Equipment (PPE): The Final Barrier
The use of appropriate PPE is the final and a critical line of defense against exposure. The selection of PPE should be based on a thorough risk assessment of the procedures to be performed.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[8][9] | Protects against splashes, dust, and aerosols, preventing serious eye irritation. |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil). | Provides a chemical-resistant barrier to prevent skin contact. Double gloving is recommended for handling concentrated amounts. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8][10] | Necessary when handling the powder outside of a containment system (e.g., chemical fume hood) or when there is a risk of aerosolization. |
PPE Selection Workflow:
Caption: PPE selection workflow for handling 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine.
Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental reproducibility.
3.1. Preparation and Weighing:
-
Work in a Ventilated Area: All handling of the solid compound should be conducted in a certified chemical fume hood to control airborne particles.[8]
-
Don PPE: Before handling, put on all required PPE as determined by your risk assessment.
-
Prepare the Work Surface: Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or paper. Avoid creating dust. If dust is generated, gently wipe the area with a damp cloth, which should then be disposed of as chemical waste.
-
Container Closure: Keep the container of the chemical tightly closed when not in use.[8][10]
3.2. Dissolution and Solution Handling:
-
Solvent Selection: Choose an appropriate solvent as per your experimental protocol.
-
Dissolving: Add the solvent to the solid slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
-
Transferring: When transferring solutions, use appropriate volumetric glassware and pipettes. Always perform transfers over a secondary containment tray.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[8] Seek immediate medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[8][10] Clean the spill area with a suitable solvent. |
| Major Spill | Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately. |
Disposal Plan
Proper disposal of 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow:
Caption: Disposal workflow for 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine waste.
Disposal Guidelines:
-
Waste Classification: As a chemical waste generator, you must determine if the discarded chemical is classified as a hazardous waste according to the US EPA guidelines in 40 CFR Parts 261.3.[8]
-
Solid Waste: Unused or contaminated solid material, as well as contaminated PPE (gloves, bench paper, etc.), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal Vendor: All waste must be disposed of through your institution's EHS-approved hazardous waste management vendor.[5][11] Never dispose of this chemical down the drain.
By adhering to these guidelines, researchers can safely handle 1-(2-Methoxyphenyl)-1H-benzo[d]imidazol-5-amine, protecting themselves and the environment while advancing their scientific endeavors.
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Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity - MDPI. Available at: [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
